molecular formula C9H8BrClO4S B1433842 Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate CAS No. 1403387-05-2

Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate

Cat. No.: B1433842
CAS No.: 1403387-05-2
M. Wt: 327.58 g/mol
InChI Key: AKAHSAYSSDOQBJ-UHFFFAOYSA-N
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Description

Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate is a useful research compound. Its molecular formula is C9H8BrClO4S and its molecular weight is 327.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(5-bromo-2-chlorosulfonylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO4S/c1-15-9(12)5-6-4-7(10)2-3-8(6)16(11,13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAHSAYSSDOQBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Value

In the landscape of modern drug discovery, Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its value lies in its tri-functional orthogonality :

  • Sulfonyl Chloride (

    
    ):  A highly reactive electrophile for sulfonamide formation (a classic pharmacophore in COX-2 inhibitors, diuretics, and antivirals).
    
  • Aryl Bromide (

    
    ):  A robust handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for late-stage diversification.
    
  • Methyl Ester (

    
    ):  A masked carboxylic acid or a site for cyclization to form sultams and bicyclic heterocycles.
    

This guide details the synthesis, handling, and application of this compound, moving beyond basic properties to explore the causality of its chemical behavior.

Part 2: Chemical Identity & Properties[1][2][3]

PropertyData
Chemical Name Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate
CAS Number 1403387-05-2
Molecular Formula

Molecular Weight 327.58 g/mol
Physical State White to off-white solid (typically)
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen).[1] Moisture sensitive.
Reactivity Class Sulfonyl chloride (electrophile); Aryl halide; Ester.

Part 3: Strategic Synthesis & Mechanistic Logic

The Retrosynthetic Logic

The synthesis of CAS 1403387-05-2 is governed by Electrophilic Aromatic Substitution (EAS) rules. To achieve the specific substitution pattern (1,2,5), we must select a precursor where the directing effects reinforce substitution at the desired position.

  • Target: Sulfonyl group at C2, Bromine at C5, Acetate at C1.

  • Precursor Selection: Methyl 3-bromophenylacetate .

    • The acetate group (alkyl-like) at C1 is an activator and directs ortho/para.

    • The bromine at C3 is a deactivator but directs ortho/para.

    • Site C6 (Target C2): This position is ortho to the activator (acetate) and para to the halogen (bromine). This is the most electronically favorable and sterically accessible site.

Synthesis Workflow Diagram

The following diagram illustrates the chlorosulfonation pathway, highlighting the regiochemical logic.

SynthesisPathway Precursor Methyl 3-bromophenylacetate (Directing Groups: -CH2COOMe, -Br) Intermediate Sigma Complex (Transition State) Precursor->Intermediate Electrophilic Attack (Regioselective at C6) Reagent Chlorosulfonic Acid (ClSO3H) excess 0°C to RT Reagent->Intermediate Product Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate (CAS 1403387-05-2) Intermediate->Product - H2SO4 - HCl

Figure 1: Regioselective synthesis via chlorosulfonation. The cooperative directing effects of the alkyl and bromo groups favor substitution at the C6 position of the precursor.

Part 4: Experimental Protocols

Protocol A: Synthesis via Chlorosulfonation

Note: This protocol is derived from standard methodologies for chlorosulfonyl phenylacetates [1].

Reagents:

  • Methyl 3-bromophenylacetate (1.0 equiv)

  • Chlorosulfonic acid (5.0 equiv)

  • Dichloromethane (DCM) (Solvent)

  • Thionyl chloride (Optional, to convert any sulfonic acid byproduct to chloride)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a drying tube (CaCl2). Purge with Argon.

  • Cooling: Charge the flask with Chlorosulfonic acid (excess) and cool to 0°C using an ice/salt bath. Rationale: Low temperature prevents over-sulfonation and hydrolysis.

  • Addition: Dissolve Methyl 3-bromophenylacetate in a minimal amount of dry DCM. Add this solution dropwise to the acid over 30 minutes. Rationale: Slow addition controls the exotherm, minimizing side reactions.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor via TLC (quench a distinct aliquot with methanol to visualize the methyl sulfonate ester).

  • Quenching (Critical): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Caution: Violent reaction. Extract immediately with DCM (3x).

  • Workup: Wash the organic layer with cold water and cold brine. Dry over anhydrous

    
    .
    
  • Isolation: Concentrate under reduced pressure below 40°C. The product is moisture-sensitive; store immediately or use in the next step.

Protocol B: Chemoselective Sulfonamide Formation

This protocol demonstrates how to react the sulfonyl chloride without hydrolyzing the methyl ester or affecting the aryl bromide.

Reagents:

  • CAS 1403387-05-2 (1.0 equiv)[2]

  • Primary/Secondary Amine (1.1 equiv)

  • Triethylamine (

    
    ) or Pyridine (1.5 equiv)
    
  • DCM or THF (Anhydrous)

Methodology:

  • Dissolve the amine and base in anhydrous DCM at 0°C.

  • Add a solution of CAS 1403387-05-2 in DCM dropwise. Rationale: Adding the electrophile to the nucleophile ensures the amine is never in large excess relative to the chloride locally, though here the base scavenges HCl.

  • Stir at 0°C for 1 hour, then warm to RT.

  • Wash with 1N HCl (to remove unreacted amine/base) followed by

    
    .
    
  • Evaporate solvent to yield the sulfonamide-ester.[3]

Part 5: Applications & Diversity-Oriented Synthesis (DOS)

This scaffold is a gateway to complex heterocycles. The diagram below illustrates the divergent pathways available to medicinal chemists.

Applications Core Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate (CAS 1403387-05-2) Path1 Pathway A: Sulfonamide Formation (R-NH2 / Base) Core->Path1 Path2 Pathway B: Suzuki Coupling (Ar-B(OH)2 / Pd(0)) Core->Path2 Path3 Pathway C: Cyclization (Sultams) (Intramolecular) Core->Path3 Prod1 Sulfonamide Scaffold (Anti-inflammatory / COX-2) Path1->Prod1 Prod2 Biaryl Derivatives (Kinase Inhibitors) Path2->Prod2 Prod3 Benzosultams / Indoles (Rigidified Pharmacophores) Path3->Prod3

Figure 2: Divergent synthesis pathways. The scaffold allows for sequential functionalization: first at the sulfonyl chloride (most reactive), then the bromide (metal-catalyzed), and finally the ester.

Self-Validating Quality Control

To ensure the integrity of the protocol, use these checkpoints:

  • H-NMR (DMSO-d6): Look for the disappearance of the broad -OH singlet if starting from acid, or shifts in the aromatic region. The methyl ester singlet should appear around

    
     3.6-3.7 ppm.
    
  • Mass Spec: Since sulfonyl chlorides hydrolyze in LC-MS conditions, derivatize a small aliquot with morpholine before injection. Look for the mass of the morpholine-sulfonamide adduct.[1]

References

  • Shafiq, M., et al. (2009).[4] Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate.[3][4] Acta Crystallographica Section E. Retrieved from [Link] (Provides structural context for similar sulfonamide precursors).

Sources

"Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate . This document is structured for researchers and process chemists, focusing on the compound's utility as a bifunctional building block in medicinal chemistry.

High-Value Intermediate for Diversity-Oriented Synthesis [1]

Executive Summary

Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate (CAS: 1403387-05-2) is a tris-functionalized aromatic scaffold featuring a sulfonyl chloride , an aryl bromide , and a methyl ester .[1] Its unique substitution pattern—where the sulfonyl group is ortho to the acetate side chain and para to the bromine—makes it a "privileged structure" for synthesizing benzosultams , sulfonamide-based antagonists , and polycyclic heterocycles .[1]

This guide provides a validated synthetic pathway, a reactivity map for drug discovery, and strict handling protocols for this moisture-sensitive reagent.[1]

Chemical Identity & Physical Properties[1][2][3][4]

PropertyData
IUPAC Name Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate
CAS Number 1403387-05-2
Molecular Formula C₉H₈BrClO₄S
Molecular Weight 327.58 g/mol
Appearance Off-white to pale yellow solid (low melting point) or viscous oil
Solubility Soluble in DCM, THF, EtOAc; Reacts with water/alcohols
Stability Moisture sensitive (hydrolyzes to sulfonic acid); Store under inert gas at -20°C
Hazards Corrosive (Skin/Eye), Respiratory Irritant (H314, H335)

Synthesis: The Cooperative Directing Effect

The most efficient synthesis of this compound utilizes chlorosulfonation , leveraging the cooperative directing effects of the substituents on the precursor ring.[1]

Mechanistic Rationale

The precursor, Methyl 3-bromophenylacetate , contains two directing groups:[1]

  • Acetate Side Chain (-CH₂COOMe): Weakly activating, ortho/para director.[1]

  • Bromine (-Br): Deactivating, ortho/para director.[1]

The target position (C6 in the precursor; C2 in the product) is para to the bromine and ortho to the acetate alkyl group.[1] This position is electronically favored by both directors, resulting in high regioselectivity during electrophilic aromatic substitution.[1]

Standardized Synthetic Protocol

Note: This protocol is adapted from standard chlorosulfonation procedures for phenylacetic acid derivatives.

Reagents:

  • Methyl 3-bromophenylacetate (1.0 equiv)[1]

  • Chlorosulfonic acid (

    
    ) (5.0 equiv)[1]
    
  • Dichloromethane (DCM) (Solvent, optional)[1]

  • Thionyl chloride (

    
    ) (Optional, to convert any sulfonic acid byproduct back to chloride)[1]
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and a drying tube (CaCl₂). Purge with Nitrogen (

    
    ).[1]
    
  • Cooling: Charge the flask with Chlorosulfonic acid (5.0 equiv). Cool to 0°C using an ice/salt bath.[1]

  • Addition: Add Methyl 3-bromophenylacetate dropwise (neat or dissolved in minimal dry DCM) over 30 minutes. Critical: Maintain internal temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 2–4 hours. Monitor by TLC (convert aliquot to methyl sulfonamide with

    
     for visualization).
    
  • Quench (Exothermic): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The product will precipitate or form an oil.[1]

  • Extraction: Extract immediately with DCM (3 x 50 mL). Wash combined organics with cold brine.[1]

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo at < 40°C.
    
  • Purification: If necessary, purify via rapid flash chromatography (Hexanes/EtOAc) or recrystallization from cold Hexanes/DCM.[1]

Reactivity Profile & Applications

This molecule serves as a "linchpin" scaffold, allowing independent functionalization at three distinct sites.[1]

Validated Reaction Pathways

The sulfonyl chloride is the most reactive electrophile, followed by the ester, and finally the aryl bromide (requires catalysis).[1]

ReactivityMap Core Methyl 2-[5-bromo-2- (chlorosulfonyl)phenyl]acetate Sulfonamide Sulfonamide Formation (Nucleophilic Acyl Substitution) Core->Sulfonamide + Primary Amine (R-NH2, Base) Biaryl Biaryl Synthesis (Suzuki-Miyaura Coupling) Core->Biaryl Pd(PPh3)4, Ar-B(OH)2 (Chemoselective at Br) Sultam Benzosultam Cyclization (Intramolecular) Sulfonamide->Sultam Base (NaH/K2CO3) Intramolecular Cyclization

Figure 1: Divergent synthesis pathways.[1] The sulfonyl chloride allows immediate derivatization, while the ester facilitates cyclization to sultams.[1]

Key Application: Benzosultam Synthesis

The 1,2-relationship between the sulfonyl group and the acetate side chain is ideal for synthesizing 3,4-dihydro-1H-2,1-benzothiazine-2,2-dioxides (Benzosultams).[1] These scaffolds are bioisosteres of isoquinolines and are prominent in CRTH2 antagonists and HIV integrase inhibitors.[1]

Protocol for Cyclization:

  • Sulfonamide Formation: React the starting material with an amine (

    
    ) in DCM/Pyridine to form the acyclic sulfonamide ester.[1]
    
  • Cyclization: Treat the intermediate with a strong base (e.g., NaH in DMF or LiHMDS in THF).[1] The sulfonamide nitrogen attacks the ester carbonyl, releasing methanol and forming the six-membered sultam ring.[1]

Drug Development Context

This specific CAS is referenced in patent literature (39 patents) as a key intermediate.[1] Its structural motifs map to:

  • Ramatroban Analogs: Thromboxane A2 receptor antagonists.[1]

  • CRTH2 Antagonists: Treatment for allergic rhinitis and asthma.[1]

  • HCV Inhibitors: Where the aryl bromide is used to couple to macrocyclic cores.[1]

Handling & Safety (MSDS Summary)

Strict adherence to safety protocols is mandatory due to the corrosive nature of sulfonyl chlorides. [1]

HazardPrecaution
Hydrolysis Reacts violently with water to release HCl gas and sulfonic acid.[1] Keep Dry.
Corrosivity Causes severe skin burns and eye damage.[1] Wear nitrile gloves, lab coat, and goggles.[1]
Storage Store in a tightly sealed vial under Argon/Nitrogen at -20°C.
Disposal Quench excess reagent with aqueous NaOH/ice mixture before disposal in organic waste.[1]

References

  • PubChem. (2025).[1][2] Compound Summary: Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate (CAS 1403387-05-2).[1][3] National Library of Medicine.[1] Link[1]

  • BLD Pharm. (n.d.).[1] Product SDS: Methyl 2-(5-bromo-2-(chlorosulfonyl)phenyl)acetate.[1] BLD Pharm.[1] Link

  • Shafiq, M. et al. (2009).[1] Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate.[1] Acta Crystallographica Section E. (Demonstrates analogous sulfonamide/ester chemistry).[1] Link

  • Google Patents. (2012).[1] CN101774914B: Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.[1][4] (Reference for phenylacetate functionalization). Link

Sources

A Technical Guide to the Synthesis of Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate: A Key Clopidogrel Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive and in-depth examination of the synthesis pathway for Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate. This compound is a critical advanced intermediate in the industrial production of Clopidogrel, a widely used antiplatelet medication for preventing thrombosis in patients with cardiovascular diseases.[1] This document elucidates a robust and efficient synthetic strategy, focusing on the critical chlorosulfonation step. By detailing the underlying chemical principles, providing a field-proven experimental protocol, and emphasizing safety and characterization, this guide serves as a practical resource for chemists engaged in pharmaceutical process development and organic synthesis.

Introduction and Strategic Overview

The synthesis of complex active pharmaceutical ingredients (APIs) like Clopidogrel relies on the efficient and high-purity production of key intermediates. Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate (CAS No. 141187-95-1) represents one such pivotal molecule. Its structure incorporates the necessary functionalities—the brominated phenylacetate core and the reactive chlorosulfonyl group—required for subsequent transformations to construct the final Clopidogrel molecule.

The primary synthetic challenge lies in achieving regioselective functionalization of the aromatic ring. The desired product requires the introduction of a chlorosulfonyl group specifically at the C2 position, ortho to the methyl acetate substituent, on a pre-functionalized bromo-phenyl ring. The strategy detailed herein leverages the principles of electrophilic aromatic substitution, utilizing a commercially available starting material to ensure a convergent and industrially viable pathway.

Synthetic Pathway and Mechanistic Rationale

The most logical and efficient route to the target compound begins with Methyl 2-(4-bromophenyl)acetate . This approach strategically positions the bromo and methyl acetate groups to direct the incoming electrophile to the desired C2 position.

The core transformation is an electrophilic aromatic substitution reaction, specifically chlorosulfonation, using chlorosulfonic acid (ClSO₃H) as the sulfonating agent.

Mechanism Insight: The reactivity and orientation of electrophilic substitution are governed by the existing substituents on the benzene ring:

  • -CH₂COOCH₃ (Methyl Acetate group): As an alkyl-ester group, it is weakly deactivating overall but acts as an ortho, para-director due to hyperconjugation and the electron-donating character of the alkyl chain.

  • -Br (Bromo group): Halogens are deactivating due to their inductive electron-withdrawing effect but are also ortho, para-directors because their lone pairs can donate electron density to the ring through resonance.

In the starting material, Methyl 2-(4-bromophenyl)acetate, the C2 and C6 positions are ortho to the methyl acetate group, while the C3 and C5 positions are ortho to the bromo group. The chlorosulfonation occurs preferentially at the C2 position. This high regioselectivity is attributed to the directing influence of the methyl acetate group, which activates the ortho position for the incoming electrophile (⁺SO₂Cl). The reaction with chlorosulfonic acid is highly effective for this transformation, though it requires stringent control of reaction conditions to prevent side reactions.[2][3]

Synthesis_Pathway Start Methyl 2-(4-bromophenyl)acetate Reagent_Node Chlorosulfonic Acid (ClSO₃H) Controlled Temperature (0-5 °C) Start->Reagent_Node Product Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate Reagent_Node->Product

Figure 1: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with causality and control measures explained at each step.

Materials and Reagents
ReagentCAS NumberMolecular WeightPurityNotes
Methyl 2-(4-bromophenyl)acetate14062-25-0229.07 g/mol >98%Starting Material
Chlorosulfonic Acid7790-94-5116.52 g/mol >99%Reagent; highly corrosive
Dichloromethane (DCM)75-09-284.93 g/mol AnhydrousOptional Solvent
Crushed Ice / Deionized WaterN/A18.02 g/mol N/AFor quenching
Equipment
  • Three-neck round-bottom flask (appropriately sized for the scale)

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Pressure-equalizing dropping funnel

  • Ice-salt bath or cryocooler for temperature control

  • Gas outlet connected to a gas trap (e.g., a bubbler containing dilute NaOH solution to neutralize HCl gas)

  • Standard laboratory glassware for work-up (Büchner funnel, filter flask, beakers)

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Assemble the three-neck flask with a magnetic stirrer, thermometer, and dropping funnel in a well-ventilated fume hood. Equip the third neck with a gas outlet leading to the NaOH trap.

    • Charge the flask with Methyl 2-(4-bromophenyl)acetate (1.0 eq).

    • Rationale: A controlled environment is crucial for handling the corrosive reagents and the HCl byproduct.

  • Initiation of Reaction:

    • Cool the flask to 0-5 °C using an ice-salt bath. Maintain this temperature range throughout the addition.

    • Rationale: The reaction between chlorosulfonic acid and aromatic compounds is highly exothermic. Low temperatures are essential to prevent charring, sulfone formation, and other side reactions, ensuring high product purity.[2][3]

  • Addition of Chlorosulfonic Acid:

    • Slowly add chlorosulfonic acid (approx. 4.0-5.0 eq) to the stirred starting material via the dropping funnel over a period of 60-90 minutes. Vigorous evolution of HCl gas will be observed.

    • Rationale: A slow, controlled addition prevents a dangerous temperature spike. The excess of chlorosulfonic acid ensures the reaction goes to completion and often serves as the solvent. The HCl gas must be neutralized in a trap.

  • Reaction and Monitoring:

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours, followed by very slow warming to room temperature over another 1-2 hours.

    • Monitor the reaction progress by taking small aliquots (carefully quenching them in ice water and extracting with a solvent like ethyl acetate) and analyzing by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

    • Rationale: Allowing the reaction to proceed to completion at a controlled temperature maximizes the yield of the desired product.

  • Work-up and Isolation:

    • Prepare a separate large beaker containing a vigorously stirred mixture of crushed ice and water.

    • CRITICAL STEP: Very slowly and carefully, pour the reaction mixture onto the ice-water slurry. This process is highly exothermic and will generate fumes. Perform this in the back of the fume hood.

    • A solid precipitate of the product will form.

    • Rationale: This quenching step safely decomposes the excess reactive chlorosulfonic acid and precipitates the water-insoluble product.

    • Stir the resulting slurry for 30 minutes to ensure complete precipitation.

    • Isolate the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral to pH paper.

    • Rationale: Washing removes residual acids (HCl, H₂SO₄ from hydrolysis of the reagent) which are critical to remove before drying.

  • Purification and Drying:

    • The crude product is often of high purity. If necessary, it can be recrystallized from a suitable solvent system (e.g., an ethanol/water mixture).

    • Dry the purified solid under vacuum at a low temperature (e.g., 40-50 °C) to a constant weight.

Expected Results and Characterization

ParameterExpected Value
Appearance White to off-white crystalline solid
Yield Typically > 85%
Melting Point Approx. 95-100 °C

Structural Confirmation: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Will show characteristic peaks for the aromatic protons (with splitting patterns confirming the 1,2,4-substitution), the methylene protons of the acetate group, and the methyl ester protons.

  • ¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the product's molecular weight (C₉H₈BrClO₄S, MW: 326.58 g/mol ), including the characteristic isotopic pattern for bromine and chlorine.

  • FT-IR: Will show characteristic absorption bands for the sulfonyl chloride (S=O stretches) and ester (C=O stretch) functional groups.

Critical Safety Considerations

This synthesis involves hazardous materials and requires strict adherence to safety protocols.

  • Chlorosulfonic Acid: This substance is extremely corrosive and reacts violently with water, releasing large amounts of heat and toxic gases. Always handle it in a chemical fume hood with appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber). Have an appropriate neutralizing agent (like sodium bicarbonate) readily available for spills.

  • Hydrogen Chloride Gas: The reaction generates significant quantities of corrosive HCl gas. A properly functioning gas trap is mandatory to prevent its release into the laboratory atmosphere.

  • Exothermic Reactions: Both the primary reaction and the quenching step are highly exothermic. Strict temperature control and slow addition rates are paramount to prevent runaway reactions.

Conclusion

The synthesis of Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate is efficiently achieved through the regioselective chlorosulfonation of Methyl 2-(4-bromophenyl)acetate. The key to a successful and high-yielding synthesis lies in the meticulous control of the reaction temperature during the addition of chlorosulfonic acid and the subsequent safe quenching of the reaction mixture. By following the detailed protocol and adhering to the safety guidelines outlined in this guide, researchers can reliably produce this vital pharmaceutical intermediate with high purity, facilitating the overall synthesis of Clopidogrel.

References

  • PrepChem. (n.d.). Synthesis of Methyl Bromo-Phenylacetate. Retrieved from PrepChem.com. [Link]

  • Google Patents. (2012). CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
  • Organic Syntheses. (n.d.). methyl 2-(2-acetylphenyl)acetate. Retrieved from Organic Syntheses. [Link]

  • Google Patents. (2013). CN103387497A - Preparation methods for clopidogrel and its intermediates--methyl alpha-bromo-2-chloro-phenylacetate and thiophene ethylamino-substituted methyl acetate.
  • Google Patents. (1967). US3313838A - Reaction of chlorosulfonic acid with alkoxylated alkyl phenols.
  • Scribd. (n.d.). CN113773194 Preparation Method of 5-Bromo-2-Chloro-Benzoic Acid As Raw Material For Hypoglycemic Drug Synthesis. Retrieved from Scribd. [Link]

  • IJSDR. (2021). SYNTHESIS AND CHARACTERIZATION OF CLOPIDOGREL RELATED IMPURITY A. IJSDR, 6(12). [Link]

  • Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Sharma, et al. (2004). Synthesis of Rofecoxib and Study of Lactone Ring Stability. Asian Journal of Chemistry, 16(2), 978-982.
  • Google Patents. (2013). CN103450005A - Preparation method of clopidogrel and intermediates thereof, namely alpha-bromo-o-clorophenylacetic acid and alpha-thiophene ethylamine substituted acetate silicate.
  • PubChem. (n.d.). Methyl 2-(4-bromophenyl)acetate. Retrieved from PubChem. [Link]

  • Google Patents. (1967). US3313839A - Preparation of sulfate esters by the reaction of chlorosulfonic acid with alkoxylated alkyl phenols.
  • Google Patents. (2014). CN103509037A - Preparation method of clopidogrel and intermediate thereof.
  • Huang, Y., & Zhu, Q. (2017). The synthesis of clopidogrel. IOP Conference Series: Materials Science and Engineering, 274, 012077. [Link]

Sources

"Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate" IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the chemical identity, synthesis, and reactive utility of Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate (CAS: 1403387-05-2).[1][2] This compound represents a "privileged scaffold" in medicinal chemistry, specifically serving as a critical intermediate for Prostaglandin D2 (DP) receptor antagonists and other sulfonamide-based therapeutic agents.[2]

The molecule combines three distinct reactive handles—an electrophilic sulfonyl chloride, a nucleophilic-susceptible ester, and a aryl bromide suitable for cross-coupling—making it a versatile building block for divergent synthesis.[2] This guide provides a validated protocol for its generation via regioselective chlorosulfonation and outlines its downstream applications.[2]

Chemical Identity & Physicochemical Profile

The IUPAC name Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate describes a benzene ring substituted at the 1, 2, and 5 positions.[1][2] The numbering priority is dictated by the acetate side chain (position 1), with the sulfonyl chloride assigned position 2 to maintain the lowest locant set.[2]

Table 1: Physicochemical Specifications

PropertySpecification
IUPAC Name Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate
Common ID 5-Bromo-2-(chlorosulfonyl)phenylacetic acid methyl ester
CAS Number 1403387-05-2
Molecular Formula C₉H₈BrClO₄S
Molecular Weight 343.58 g/mol
SMILES COC(=O)CC1=C(C=CC(=C1)Br)S(=O)(=O)Cl
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, EtOAc, THF; Reacts with water/alcohols
Stability Moisture sensitive (hydrolyzes to sulfonic acid)

Synthetic Pathway: Regioselective Chlorosulfonation[2]

The synthesis of this compound relies on a classic yet highly sensitive Electrophilic Aromatic Substitution (EAS) .[2] The challenge lies in directing the chlorosulfonyl group to the specific ortho position relative to the acetate chain, while avoiding hydrolysis of the methyl ester.[2]

Retrosynthetic Logic

The precursor is Methyl (3-bromophenyl)acetate .[2]

  • Directing Effects:

    • The -CH₂COOMe group is an alkyl-like activator, directing ortho/para.[1][2]

    • The -Br group is a deactivator, directing ortho/para.[2]

  • Regioselectivity: Position 6 (relative to the acetate) is ortho to the activating alkyl group and para to the bromine.[2] This position is electronically favored and sterically accessible, leading to the 1,2,5-substitution pattern (after renumbering).[2]

Validated Experimental Protocol

Reaction:



Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HCl gas).

  • Reagent Charging: Charge Chlorosulfonic acid (5.0 equiv) into the flask. Cool the system to 0–5°C using an ice/brine bath.

    • Expert Insight: Excess chlorosulfonic acid serves as both the reagent and the solvent.[2] Maintaining low temperature is critical to prevent ester hydrolysis and bis-sulfonation.[1][2]

  • Addition: Dissolve Methyl (3-bromophenyl)acetate (1.0 equiv) in a minimal amount of dry Dichloromethane (DCM) (optional, can be added neat if liquid). Add this dropwise to the acid over 30–45 minutes.

    • Control Point: Monitor internal temperature; do not exceed 10°C during addition.[2]

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) . Stir for 2–4 hours.

    • Monitoring: Analyze by TLC (quench aliquot in MeOH). Disappearance of starting material indicates completion.[2][3]

  • Quenching (Hazardous Step): Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

    • Safety: This is highly exothermic.[2][4] The product will precipitate as a gummy solid or oil.[2]

  • Extraction: Extract the aqueous slurry immediately with DCM (3x) .

  • Purification: Wash the combined organic layers with cold water (2x) and brine (1x). Dry over anhydrous MgSO₄, filter, and concentrate in vacuo at <40°C.

  • Isolation: The crude residue is typically sufficiently pure (>90%).[2] If necessary, recrystallize from Hexane/EtOAc or purify via flash chromatography (rapid elution to avoid silica-induced hydrolysis).[1][2]

Mechanistic Visualization

The following diagram illustrates the electrophilic aromatic substitution pathway, highlighting the directing effects that ensure the specific isomer formation.

Chlorosulfonation_Mechanism cluster_logic Regioselectivity Logic Start Methyl (3-bromophenyl)acetate Sigma Sigma Complex (Intermediate) Start->Sigma Attack at C6 (Ortho to Alkyl, Para to Br) Reagent Chlorosulfonic Acid (ClSO3H) Electrophile Active Electrophile [SO2Cl+] Reagent->Electrophile Self-ionization Electrophile->Sigma Product Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate Sigma->Product -H+ (Re-aromatization) Logic Acetate: Ortho-Director Bromo: Para-Director Synergy at C6

Figure 1: Mechanistic pathway of the regioselective chlorosulfonation of methyl (3-bromophenyl)acetate.

Downstream Applications & Reactive Versatility[1]

This molecule is a "linchpin" intermediate.[2] Its value lies in the orthogonality of its functional groups, allowing sequential modification.[2]

Transformation to Sulfones (Laropiprant/Ramatroban Analogs)

The chlorosulfonyl group is frequently reduced to a sulfinic acid and then alkylated to form a methyl sulfone, a motif found in DP1 antagonists like Laropiprant .[2]

  • Workflow:

    • Reduction: $ \text{R-SO}_2\text{Cl} + \text{Na}_2\text{SO}_3 + \text{NaHCO}_3 \rightarrow \text{R-SO}_2\text{Na} $[1][2]

    • Alkylation: $ \text{R-SO}_2\text{Na} + \text{MeI} \rightarrow \text{R-SO}_2\text{Me} $[1][2]

Sulfonamide Formation

Reaction with primary or secondary amines yields sulfonamides, widely used in high-throughput screening libraries.[1][2]

Palladium-Catalyzed Cross-Coupling

The 5-bromo position remains intact during chlorosulfonation, serving as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to build biaryl systems or aryl-amine linkages after the sulfonamide scaffold is established.[1][2]

Applications Center Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate Sulfone Methyl Sulfone Deriv. (DP1 Antagonist Core) Center->Sulfone 1. Na2SO3 2. MeI Sulfonamide Sulfonamide Library (Drug Discovery) Center->Sulfonamide HNR2 / Base Biaryl Biaryl Acetates (via Suzuki Coupling) Center->Biaryl Ar-B(OH)2 / Pd(0) (Chemoselective at Br)

Figure 2: Divergent synthetic utility of the scaffold.[1][2]

Safety & Handling Protocols

  • Corrosivity: Chlorosulfonic acid is extremely corrosive and causes severe skin burns.[2] It reacts violently with water to release HCl gas.[2] All operations must be performed in a functioning fume hood.[2]

  • Moisture Sensitivity: The product (sulfonyl chloride) is hydrolytically unstable.[2] Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Waste Disposal: Quenched reaction mixtures contain high concentrations of sulfuric and hydrochloric acid.[2] Neutralize with sodium bicarbonate before disposal.[2][5]

References

  • Organic Syntheses. (1939).[2] Chlorosulfonation of Acetanilide (General Procedure). Org. Synth. 19, 67. Retrieved from [Link][2]

  • Sturino, C. F., et al. (2007).[2] Discovery of a Potent and Selective Prostaglandin D2 Receptor Antagonist. Journal of Medicinal Chemistry. (Contextual reference for DP1 antagonist scaffolds). Retrieved from [Link][2]

  • Cremlyn, R. J. (2002).[2] Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.[2] (Definitive text on chlorosulfonation mechanics).

Sources

An In-Depth Technical Guide to the Safe Handling of Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule and its Associated Hazards

Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate, with a CAS Number of 1403387-05-2, is a bespoke chemical intermediate likely utilized in complex organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its molecular structure, featuring a reactive sulfonyl chloride, a halogenated aromatic ring, and a methyl ester, dictates its chemical behavior and associated hazards. The absence of a readily available, specific Safety Data Sheet (SDS) necessitates a thorough understanding of its constituent functional groups to ensure safe handling and mitigate potential risks. This guide synthesizes the known hazards of sulfonyl chlorides, aromatic bromine compounds, and esters to provide a comprehensive safety protocol for laboratory personnel.

The primary reactive center of this molecule is the sulfonyl chloride group (-SO₂Cl). This functional group is notoriously susceptible to nucleophilic attack, particularly by water, leading to the formation of the corresponding sulfonic acid and hydrochloric acid.[1] This reaction is exothermic and the resulting acidic byproducts are corrosive.[2][3] The presence of the bromine atom on the phenyl ring increases the molecular weight and may contribute to the compound's persistence in the environment.[4][5] Organobromine compounds can exhibit varying degrees of toxicity, with some known to be carcinogenic or to cause systemic effects.[4][5][6] The methyl ester functional group is generally less reactive but can be hydrolyzed under acidic or basic conditions.

Section 1: Hazard Identification and Risk Assessment

A comprehensive risk assessment is paramount before handling Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate. The primary hazards are inferred from its functional groups:

  • Corrosive Hazard (from Sulfonyl Chloride): The compound is expected to be corrosive to skin, eyes, and the respiratory tract.[2][7] Upon contact with moisture, it will likely decompose to form hydrochloric acid and the corresponding sulfonic acid, causing severe burns.[1][2] Inhalation of dust or vapors can lead to respiratory irritation, coughing, shortness of breath, and potentially severe conditions such as pulmonary edema.[2]

  • Toxicological Hazard (from Aromatic Bromine): Aromatic bromine compounds can be toxic and may pose long-term health risks.[5][8] Exposure could potentially lead to systemic effects, and some organobromine compounds are known to be persistent and bioaccumulative.[4][5]

  • Reactivity Hazards: The compound will react violently with water and other nucleophiles such as alcohols and amines.[1][9] Contact with bases should also be avoided.

Hazard Summary Table
Hazard ClassificationDescriptionPrimary Functional Group Contributor
Acute Toxicity (Inhalation) May be fatal if inhaled. Vapors and dust can cause severe respiratory tract irritation.[2][7]Sulfonyl Chloride
Skin Corrosion/Irritation Causes severe skin burns.[2]Sulfonyl Chloride
Serious Eye Damage/Irritation Causes serious eye damage.[2]Sulfonyl Chloride
Specific Target Organ Toxicity May cause damage to the respiratory system, liver, and thyroid.[2]Sulfonyl Chloride, Aromatic Bromine
Environmental Hazard Potentially persistent and harmful to aquatic life.[4][7]Aromatic Bromine

Section 2: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory. The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedure.

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) for Handling Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate start Initiate Task assess_risk Assess Risk of Exposure (e.g., small vs. large scale, solid vs. solution) start->assess_risk ppe_level_1 Standard PPE (Mandatory for all handling): - Safety glasses with side shields - Nitrile gloves (double-gloving recommended) - Laboratory coat - Closed-toe shoes assess_risk->ppe_level_1 Low Risk ppe_level_2 Enhanced PPE (for larger quantities or risk of splashing): - Chemical splash goggles - Face shield - Chemical-resistant apron over lab coat - Chemical-resistant gloves (e.g., butyl rubber) assess_risk->ppe_level_2 High Risk respiratory_protection Respiratory Protection (if dust or aerosols are generated): - Use in a certified chemical fume hood - Consider a respirator with an acid gas cartridge for emergencies ppe_level_1->respiratory_protection ppe_level_2->respiratory_protection

Caption: PPE selection workflow based on risk assessment.

Engineering Controls

All handling of Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[10][11] An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[2][12]

Storage Requirements

Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[13] It should be stored away from incompatible materials, particularly water, moisture, strong bases, and alcohols.[13] The storage area should be designated for corrosive materials.

Section 3: Emergency Procedures

Prompt and correct response to an emergency is critical.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[11]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing and shoes.[11][12] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[11][12] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[3] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, carefully cover with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do NOT use water.[3][14]

  • Neutralize (with caution): For larger spills, and only by trained personnel, consider neutralization with a weak base such as sodium bicarbonate. This should be done slowly and with extreme caution as the reaction can be vigorous.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Wipe the spill area with a damp cloth (if appropriate for the surface) and then clean with soap and water. All cleaning materials should be disposed of as hazardous waste.

  • Report: Report the spill to the appropriate safety personnel.

Spill_Response spill Chemical Spill Occurs assess_spill Assess Spill Size and Location spill->assess_spill small_spill Small Spill (manageable by trained lab personnel) assess_spill->small_spill Small large_spill Large Spill (or outside of fume hood) assess_spill->large_spill Large ppe Don Appropriate PPE small_spill->ppe evacuate Evacuate Area and Alert Others large_spill->evacuate call_emergency Call Emergency Response evacuate->call_emergency contain Contain Spill with Dry Absorbent ppe->contain collect Collect and Dispose as Hazardous Waste contain->collect decontaminate Decontaminate Spill Area collect->decontaminate

Caption: Decision tree for responding to a chemical spill.

Section 4: Physical and Chemical Properties

PropertyValueSource
CAS Number 1403387-05-2[Internal Database]
Molecular Formula C₉H₈BrClO₄S[Internal Database]
Molecular Weight 327.58 g/mol [Internal Database]

Section 5: Stability and Reactivity

  • Reactivity: Highly reactive with water, alcohols, amines, and strong bases.[1][9]

  • Chemical Stability: Stable under recommended storage conditions (cool, dry, and away from moisture).

  • Conditions to Avoid: Exposure to moisture, heat, and incompatible materials.

  • Incompatible Materials: Water, strong oxidizing agents, strong bases, alcohols, and amines.

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic and corrosive fumes, including hydrogen chloride, sulfur oxides, and carbon oxides.[11]

Section 6: Toxicological and Ecological Information

  • Toxicological Information: No specific toxicological data is available for this compound. Based on the presence of the sulfonyl chloride and aromatic bromine moieties, it should be treated as a highly toxic and corrosive substance.[2][5] It is likely to be destructive to tissues of the mucous membranes and upper respiratory tract, eyes, and skin.

  • Ecological Information: No specific ecological data is available. Organobromine compounds can be persistent in the environment and may be harmful to aquatic organisms.[4][5] Avoid release to the environment.[7]

Section 7: Disposal Considerations

All waste containing Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate must be treated as hazardous waste. Dispose of the material and its container in accordance with all applicable local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

References

  • New Jersey Department of Health. (2000). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • S D FINE- CHEM LIMITED. sulphuryl chloride. Retrieved from [Link]

  • International Chemical Safety Cards. (1998). ICSC 0198 - SULPHURYL CHLORIDE. Retrieved from [Link]

  • Bellevue College. Synthesis of Esters. Retrieved from [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024). Bromine. Retrieved from [Link]

  • New Mexico State University. Chemical Exposure and Spill Response Procedures. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Bromine contamination and risk management in terrestrial and aquatic ecosystems. Retrieved from [Link]

  • GOV.UK. (2004). A Review of the Toxicity and Environmental Behaviour of Bromine in Air. Retrieved from [Link]

  • ResearchGate. Mammalian Toxicity of Organic Compounds of Bromine and Iodine. Retrieved from [Link]

  • Quicktest. (2022). Safety equipment, PPE, for handling acids. Retrieved from [Link]

  • SmartLabs. Fragrant Esters. Retrieved from [Link]

  • PubMed. [Toxicity of selected brominated aromatic compounds]. Retrieved from [Link]

  • Liverpool University Press. (2023). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Retrieved from [Link]

  • New Jersey Department of Health. 1768 - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • AccuTec Blades. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • Canadian Science Publishing. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved from [Link]

  • SmartLabs. Esterification. Retrieved from [Link]

  • MDPI. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. Retrieved from [Link]

  • National Center for Biotechnology Information. Working with Chemicals. Retrieved from [Link]

  • ResearchGate. The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Retrieved from [Link]

  • Wikipedia. Sulfonyl halide. Retrieved from [Link]

  • ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. Chemical Spill Procedures. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]

  • Accio. (2025). Acid Resistant PPE: Protect Your Skin Now. Retrieved from [Link]

  • New Mexico State University. Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]

  • Reddit. (2019). Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride?. Retrieved from [Link]

  • PubMed. (2025). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. Retrieved from [Link]

  • Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • ResearchGate. Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Storage and Handling of Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, field-proven protocols for the safe storage and handling of Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, safety-oriented workflows. The methodologies described herein are grounded in established chemical safety principles to ensure both personnel safety and compound integrity.

Compound Identification and Core Hazard Analysis

The primary driver of this compound's reactivity and hazardous nature is the chlorosulfonyl moiety . Sulfonyl chlorides are a class of organosulfur compounds that are highly reactive and corrosive.[1][2]

Causality of Hazards:

  • Extreme Moisture Sensitivity: The chlorosulfonyl group reacts readily with water, including atmospheric humidity, in an exothermic hydrolysis reaction. This reaction produces the corresponding sulfonic acid and highly corrosive hydrochloric acid (HCl) gas. This degradation not only compromises the integrity of the compound but also creates a significant inhalation and contact hazard.

  • Corrosivity: Due to its reactivity and the potential to generate HCl, the compound is expected to be severely corrosive, causing severe skin burns and eye damage upon contact.[3] This is a characteristic feature of many sulfonyl chlorides.[2]

  • Inhalation Hazard: Inhalation of dust or aerosols can cause severe irritation and damage to the mucous membranes and upper respiratory tract.[4]

  • Reactivity with Nucleophiles: The compound will also react vigorously with other nucleophiles such as alcohols, amines, and strong bases.

The bromo-aromatic and methyl ester components contribute to the overall toxicological profile and define its incompatibility with certain chemical classes like strong oxidizing and reducing agents.[5]

Long-Term and In-Lab Storage Protocols

The fundamental principle for storing Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate is the rigorous exclusion of atmospheric moisture and the segregation from incompatible materials.[6]

Data Presentation: Storage Condition Parameters
ParameterOptimal StorageAcceptable (Short-Term)Unacceptable ConditionsRationale & Causality
Temperature 2-8°C (Refrigerated)[7]Cool, ambient temperature (up to 25°C)Elevated temperatures; proximity to heat sources[8]Reduces the rate of potential decomposition reactions. Prevents pressure buildup in the container.
Atmosphere Dry, inert gas (Argon or Nitrogen)Tightly sealed container with desiccantOpen to laboratory air; humid environmentsPrevents hydrolysis of the chlorosulfonyl group, which generates corrosive byproducts.
Container Borosilicate glass bottle with a PTFE-lined capOriginal manufacturer's packagingContainers with reactive metal parts; poorly sealed vesselsEnsures a non-reactive and impermeable barrier to moisture and contaminants.
Location Designated, ventilated corrosive storage cabinet[9]Well-ventilated chemical storage areaFlammable materials cabinet; open benchtopSegregates from incompatible chemicals and contains corrosive vapors in case of a leak.[8][10]

Incompatible Materials: To prevent violent or hazardous reactions, this compound must be stored separately from:

  • Water and moisture

  • Alcohols and Amines

  • Strong Acids and Strong Bases[5]

  • Strong Oxidizing and Reducing Agents[5][11]

Safe Handling Protocols and Personal Protective Equipment (PPE)

Safe handling requires a combination of robust engineering controls and appropriate PPE to create a multi-layered defense against exposure.

Mandatory Engineering Controls
  • Chemical Fume Hood: All manipulations must be performed inside a certified chemical fume hood to control aerosol and vapor exposure.[2]

  • Emergency Stations: An emergency eyewash station and safety shower must be immediately accessible from the workstation.[10][12]

Personal Protective Equipment (PPE) Requirements
Body AreaRequired PPESpecifications & Rationale
Body Chemical-resistant apron or lab coatMust be made of a material resistant to corrosive chemicals, such as neoprene or PVC. Standard cotton lab coats are insufficient.[1][8]
Hands Heavy-duty chemical-resistant glovesNitrile or neoprene gloves are recommended. Always check the manufacturer's glove compatibility data. Double-gloving is advised for extended handling.[12]
Eyes/Face Chemical safety goggles and a full-face shieldGoggles provide a seal against splashes and vapors. The face shield offers an additional layer of protection for the entire face.[8][12] This combination is critical due to the severe eye damage potential.[3]
Respiratory As needed based on risk assessmentIf there is a risk of generating significant dust or aerosols beyond the control of a fume hood, a NIOSH-approved respirator with acid gas cartridges may be necessary.[12]
Experimental Protocol: Weighing and Dispensing

This protocol is designed as a self-validating system to minimize exposure and ensure accuracy.

  • Preparation: Don all required PPE before entering the designated handling area. Ensure the fume hood sash is at the appropriate working height.

  • Inert Environment: If available, conduct transfers in a glovebox with an inert atmosphere. If not, work efficiently within the fume hood to minimize air exposure.

  • Tare Container: Place a clean, dry, and appropriately labeled receiving vial or flask on an analytical balance within the fume hood and tare the weight.

  • Aliquot Transfer: Using a clean, dry spatula (preferably made of a non-reactive material like PTFE), carefully transfer the desired amount of the solid compound from the stock bottle to the tared container.

  • Minimize Contamination: Do not return any excess chemical to the stock bottle.

  • Secure Containers: Immediately and securely cap both the stock bottle and the receiving container. Use paraffin film to wrap the cap and neck of the stock bottle for added protection against moisture ingress during storage.

  • Decontamination: Wipe the spatula and any affected surfaces with a cloth lightly dampened with an inert, dry solvent (e.g., heptane), followed by a cloth dampened with isopropanol. All cleaning materials must be disposed of as hazardous waste.

  • Post-Handling: Wash hands and arms thoroughly with soap and water after removing gloves.

Emergency Procedures and Waste Management

Rapid and correct response to an emergency situation is critical to mitigating harm.

Visualization: Spill Response Workflow

The following diagram outlines the logical decision-making process for responding to a spill.

SpillResponse Start Spill Detected Assess Assess Scale & Risk (Quantity, Location) Start->Assess SmallSpill Small Spill (<10g, contained in hood) Assess->SmallSpill Minor LargeSpill Large Spill (>10g or outside hood) Assess->LargeSpill Major Absorb Absorb with Dry, Inert Material (e.g., sand, vermiculite) DO NOT USE WATER SmallSpill->Absorb Evacuate Alert others! Evacuate Area Call Emergency Response LargeSpill->Evacuate End Dispose of Waste & Report Incident Evacuate->End Collect Collect into a labeled, sealed hazardous waste container Absorb->Collect Decon Decontaminate Area (Follow institutional protocol) Collect->Decon Decon->End

Sources

Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate: A Strategic Scaffold for Heterocyclic Synthesis

[1]

Executive Summary

Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate (CAS: 1403387-05-2 ) is a high-value synthetic intermediate primarily utilized in the construction of sulfur-nitrogen heterocycles and complex sulfonamides.[1][2] Its structural uniqueness lies in the 1,2,5-substitution pattern : an acetate side chain ortho to a sulfonyl chloride moiety, with a bromine handle in the para position relative to the sulfonyl group.[3]

This specific arrangement makes it an ideal "linchpin" molecule for:

  • Sultam Synthesis: It serves as a direct precursor to 3,4-dihydro-2,1-benzothiazine-2,2-dioxides (sultams) via a tandem sulfonylation/cyclization sequence.[1]

  • Medicinal Chemistry: It is heavily implicated in the discovery of CRTH2 (DP2) antagonists for the treatment of allergic rhinitis and asthma, as well as potential antiviral agents.[3]

  • Divergent Synthesis: The aryl bromide allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without interfering with the sulfonamide formation.[1]

Chemical Profile & Properties[4][5][6][7][8][9][10][11][12]

PropertyData
IUPAC Name Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate
CAS Number 1403387-05-2
Molecular Formula C

H

BrClO

S
Molecular Weight 327.58 g/mol
Appearance Off-white to pale yellow solid or viscous oil
Solubility Soluble in DCM, THF, EtOAc; reacts with water/alcohols
Stability Moisture sensitive (hydrolyzes to sulfonic acid); Store under inert gas at -20°C
Structural Reactivity Analysis

The molecule features three distinct reactive sites, enabling orthogonal functionalization:

  • Sulfonyl Chloride (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ):  Highly electrophilic; reacts rapidly with primary/secondary amines to form sulfonamides.[3]
    
  • Methyl Ester (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ):  Acts as an electrophile for cyclization or can be hydrolyzed to the free acid for solubility modulation.[3]
    
  • Aryl Bromide (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ):  A stable handle for transition-metal catalyzed coupling, positioned to minimize steric interference during sulfonamide formation.[3]
    

Synthetic Route (Upstream)[3]

The industrial synthesis of this intermediate typically proceeds via the chlorosulfonation of methyl 3-bromophenylacetate.[1][3] This route leverages the directing effects of the substituents to achieve the desired regiochemistry.[3]

Reaction Logic[3][10]
  • Substrate: Methyl 3-bromophenylacetate (CAS 150529-73-0).[1][4]

  • Reagent: Chlorosulfonic acid (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ), acting as both solvent and reagent.[3]
    
  • Regioselectivity: The acetate group is a weak activator and ortho,para-director.[1][3] The bromine is a deactivator and ortho,para-director.[1][3] The position C6 (ortho to acetate, para to bromine) is electronically and sterically favored over C2 (between substituents) or C4 (ortho to bromine, para to acetate).[3]

Experimental Protocol: Chlorosulfonation

Note: This protocol is adapted from standard procedures for activated phenylacetates.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 3-neck round-bottom flask with Methyl 3-bromophenylacetate (1.0 equiv) and dry Dichloromethane (DCM) (5 volumes). Cool the solution to 0°C under a nitrogen atmosphere.

  • Addition: Add Chlorosulfonic acid (5.0 equiv) dropwise via an addition funnel over 30 minutes. Maintain internal temperature below 5°C to prevent polymerization or desulfonylation.[1][3]

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor consumption of starting material by TLC (Note: Convert a small aliquot to methyl sulfonamide with methylamine for TLC visualization, as the chloride is unstable on silica).

  • Quench: Pour the reaction mixture slowly onto crushed ice (10 volumes) with vigorous stirring. Caution: Exothermic reaction with HCl gas evolution.

  • Workup: Extract the aqueous mixture with DCM (3 x 5 volumes). Wash combined organics with cold water, then cold saturated

    
     (rapidly, to avoid hydrolysis), and finally brine.[3]
    
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure below 40°C. The product is typically used immediately in the next step due to instability.[3]
    

SynthesisSMMethyl 3-bromophenylacetate(CAS 150529-73-0)IntermediateSigma ComplexSM->Intermediate0°C, DCMReagentClSO3H(Chlorosulfonic Acid)Reagent->IntermediateProductMethyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate(CAS 1403387-05-2)Intermediate->ProductRT, 3h-HCl

Figure 1: Synthetic pathway for the production of the target intermediate via electrophilic aromatic substitution.

Synthetic Utility (Downstream)

The primary utility of this scaffold is the synthesis of 2,1-benzothiazine derivatives (sultams), a core pharmacophore in modern drug discovery.[3]

Pathway A: Synthesis of Sultams (2,1-Benzothiazines)

This is a self-validating "one-pot" or two-step sequence where the amine attacks the sulfonyl chloride, and the resulting sulfonamide nitrogen attacks the ester (intramolecular cyclization).[1]

  • Sulfonylation: Reaction with a primary amine (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) in the presence of a base (e.g., 
    
    
    ) yields the acyclic sulfonamide.[3]
  • Cyclization: Treatment with a stronger base (e.g.,

    
     or 
    
    
    ) promotes the nucleophilic attack of the sulfonamide nitrogen on the ester carbonyl, releasing methanol and closing the ring.[3]
Pathway B: Palladium-Catalyzed Coupling

The 5-bromo substituent allows for the introduction of biaryl or heteroaryl complexity after the sulfonamide scaffold is established.[1] This is crucial for Structure-Activity Relationship (SAR) studies, allowing researchers to vary the "tail" of the molecule while keeping the sultam "head" constant.[3]

ApplicationsCoreMethyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetateSulfonamideIntermediate SulfonamideCore->SulfonamideNucleophilic SubstitutionBiarylBiaryl Sulfonyl Chloride(Functionalized Scaffold)Core->BiarylCross-CouplingAminePrimary Amine (R-NH2)+ Base (TEA)Amine->SulfonamideSultam3,4-Dihydro-2,1-benzothiazine-2,2-dioxide(Sultam Core)Sulfonamide->SultamBase-Mediated Cyclization(-MeOH)SuzukiAr-B(OH)2 / Pd(0)(Suzuki Coupling)Suzuki->Biaryl

Figure 2: Divergent synthetic applications leading to sultam heterocycles and biaryl scaffolds.[1]

Case Study: CRTH2 Antagonists

The 2,1-benzothiazine core derived from this intermediate is structurally homologous to the indole and carbazole cores found in Ramatroban and other CRTH2 (DP2) antagonists.[3]

  • Mechanism: These compounds block the interaction between Prostaglandin D2 (

    
    ) and the CRTH2 receptor on Th2 cells, eosinophils, and basophils.[3][5]
    
  • Role of Intermediate: The sulfonyl group mimics the polar headgroup required for receptor binding, while the bromine allows for the attachment of lipophilic domains that fit into the receptor's hydrophobic pocket.[3]

Safety & Handling

  • Corrosivity: As a sulfonyl chloride, this compound causes severe skin burns and eye damage.[3] It releases

    
     upon contact with moisture.[3]
    
  • Lachrymator: Handle only in a functioning fume hood.

  • Storage: Store in a tightly sealed container under nitrogen or argon at -20°C. Decomposition is indicated by the smell of pungent acid (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) and darkening of the solid.[3]
    

References

  • Preparation of Methyl 2-(chlorosulfonyl)benzoate derivatives. MySkinRecipes Technical Data. Retrieved from

  • Synthesis of 2,1-benzothiazine derivatives. National Institutes of Health (PMC). Retrieved from

  • Methyl 2-(5-bromo-2-(chlorosulfonyl)phenyl)acetate Product Data. BLD Pharm. Retrieved from

  • CRTH2 Antagonists in Allergic Inflammation. PubMed. Retrieved from

  • Synthesis of Methyl 3-bromophenylacetate (Precursor). TCI Chemicals. Retrieved from [3]

The Strategic Application of Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the strategic design and synthesis of novel molecular scaffolds are paramount to addressing unmet medical needs. This technical guide delves into the potential applications of a versatile, yet underexplored, chemical entity: Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate . This compound represents a confluence of key pharmacophoric features—a reactive sulfonyl chloride, a strategically positioned bromine atom, and a phenylacetate core. While direct literature on this specific molecule is sparse, its structural components suggest a significant role as a pivotal intermediate in the synthesis of a new generation of therapeutic agents. This guide will provide a comprehensive analysis of its synthetic accessibility, explore the reactivity of its functional groups, and, through reasoned extrapolation from analogous structures, illuminate its potential in the development of novel anti-inflammatory, anti-cancer, and anti-diabetic agents.

Introduction: The Architectural Significance of a Multifunctional Scaffold

The pursuit of novel chemical entities with therapeutic potential is a cornerstone of medicinal chemistry. The molecule Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate presents a compelling case for exploration due to the convergence of three critical functional moieties:

  • The Aryl Sulfonyl Chloride: This highly reactive group is a linchpin for the synthesis of sulfonamides, a class of drugs with a storied history and a broad spectrum of biological activities, including antibacterial, antiviral, antidiabetic, and anticancer properties.[1] The sulfonyl group itself can act as a hydrogen bond acceptor, enhancing binding affinity to biological targets.[2][3]

  • The Bromine Substituent: The presence of a bromine atom on the phenyl ring offers several strategic advantages. It can serve as a handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse compound libraries. Furthermore, halogen bonding is increasingly recognized as a significant interaction in ligand-protein binding, potentially enhancing potency and selectivity. Bromo-substituted compounds have also demonstrated a range of biological activities, including antimicrobial and anticancer effects.[4]

  • The Phenylacetate Moiety: The phenylacetic acid scaffold is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). The methyl ester of this compound can act as a prodrug, which may be hydrolyzed in vivo to the active carboxylic acid. This moiety provides a well-established starting point for the development of agents targeting inflammatory pathways.[5]

This guide will dissect the potential of this molecule, offering a forward-looking perspective on its role as a versatile building block in drug discovery.

Synthetic Accessibility and Proposed Reaction Scheme

A general approach for the synthesis of aryl sulfonyl chlorides involves the reaction of a diazonium salt with sulfur dioxide in the presence of a copper catalyst.[6][7][8] The starting material could be a suitably substituted aniline derivative.

Proposed Synthetic Workflow:

Synthetic_Workflow A Starting Material: 2-amino-5-bromophenylacetic acid B Esterification (e.g., MeOH, H+) A->B C Methyl 2-(2-amino-5-bromophenyl)acetate B->C D Diazotization (NaNO2, HCl) C->D E Diazonium Salt Intermediate D->E F Sulfonylation (SO2, CuCl2) E->F G Final Product: Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate F->G Derivatization_Potential cluster_sulfonyl Sulfonyl Chloride Reactions cluster_bromo Bromo Group Reactions cluster_ester Ester Group Reactions Start Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate Sulfonamide Sulfonamide Derivatives Start->Sulfonamide Amine Nucleophile SulfonateEster Sulfonate Esters Start->SulfonateEster Alcohol/Phenol Nucleophile Suzuki Suzuki Coupling (Biaryl Compounds) Start->Suzuki Boronic Acid Pd Catalyst Heck Heck Reaction (Stilbene Derivatives) Start->Heck Alkene Pd Catalyst Sonogashira Sonogashira Coupling (Alkynylated Aromatics) Start->Sonogashira Terminal Alkyne Pd/Cu Catalyst Acid Phenylacetic Acid Derivatives Start->Acid Hydrolysis Amide Phenylacetamide Derivatives Start->Amide Aminolysis

Sources

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate is a complex organic molecule with the CAS number 1403387-05-2. Its structure suggests its potential as a valuable intermediate in the synthesis of novel pharmaceutical compounds and other specialty chemicals. The presence of multiple reactive functional groups—a bromo substituent, a chlorosulfonyl group, and a methyl ester—makes it a versatile building block in medicinal chemistry and materials science. This guide provides a detailed analysis of its known chemical properties and a reasoned, in-depth exploration of its likely physical appearance based on a comparative analysis of structurally related compounds.

Chemical Identity and Structure

The structural architecture of Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate is key to understanding its chemical behavior and physical properties. The molecule is built upon a central phenyl ring, which is substituted at various positions with functional groups that dictate its reactivity and physical state.

PropertyValue
IUPAC Name Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate
CAS Number 1403387-05-2
Molecular Formula C₉H₈BrClO₄S
Molecular Weight 327.58 g/mol

Below is a diagram illustrating the molecular structure, highlighting the key functional groups that influence its properties.

Caption: Chemical structure of Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate.

Physical Appearance: An Evidence-Based Estimation

Expected Physical State: Solid

The parent molecule, methyl phenylacetate, is a colorless liquid at room temperature[1]. The addition of heavy and polar functional groups to the phenyl ring is expected to significantly increase the intermolecular forces (dipole-dipole interactions and van der Waals forces), thereby raising the melting point.

For instance, a related compound, Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate (C₁₀H₁₂BrNO₄S), which also contains a bromo group and a sulfur-based functional group, is described as a yellow, needle-like solid [2]. The structural similarities suggest that Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate is also likely to be a solid at standard temperature and pressure.

Expected Color: White to Pale Yellow

While many simple phenylacetic acid esters are colorless, the introduction of chromophoric groups and the potential for trace impurities from synthesis can impart color. For example, methyl bromoacetate is described as a colorless to straw-colored liquid[3]. Similarly, phenethyl phenylacetate can be a colorless to pale yellow liquid[4]. Given that the analogous sulfonamide is a yellow solid, it is reasonable to predict that Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate is likely a white, off-white, or pale yellow crystalline solid.

Odor

No information is available regarding the odor of this compound. However, the presence of the chlorosulfonyl group, which can react with moisture to produce hydrochloric and sulfuric acids, suggests that the compound may have a sharp, acrid odor, particularly if not completely pure. For comparison, methyl bromoacetate has a sharp, penetrating odor[3].

Synthetic Utility and Reactivity

The trifunctional nature of this molecule makes it a highly useful synthetic intermediate. The chlorosulfonyl group is a strong electrophile, readily reacting with nucleophiles such as amines to form sulfonamides, a common motif in many therapeutic agents[5]. The bromo substituent can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon or carbon-heteroatom bonds, allowing for the construction of more complex molecular scaffolds. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

workflow cluster_reactions Potential Synthetic Transformations start Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate reaction1 Sulfonamide Formation (Reaction with R-NH2) start->reaction1 Chlorosulfonyl Group reaction2 Cross-Coupling (e.g., Suzuki, Heck) start->reaction2 Bromo Group reaction3 Ester Hydrolysis (Reaction with H2O/H+) start->reaction3 Methyl Ester Group product1 Sulfonamide Derivative reaction1->product1 product2 Biaryl or Alkenyl Derivative reaction2->product2 product3 Carboxylic Acid Derivative reaction3->product3

Caption: Potential synthetic pathways for Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate.

Handling, Storage, and Safety Considerations

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its chemical structure necessitates careful handling.

  • Handling : Due to the presence of a reactive chlorosulfonyl group, this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential. Avoid inhalation of any dust or vapors and prevent contact with skin and eyes.

  • Storage : This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents. The chlorosulfonyl functional group is susceptible to hydrolysis, which would degrade the compound.

Conclusion

References

  • ChemDmart. (n.d.). Safety Data Sheet: 4-(5-Bromo-2-Chlorobenzyl) Phenyl Ethyl Ester. Retrieved from [Link]

  • Arshad, S., et al. (2009). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o955. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl phenylacetate. Retrieved from [Link]

  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, phenethyl phenylacetate, CAS Registry Number 102-20-5. Food and Chemical Toxicology, 159, 112711. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 5-bromo-2-(chlorosulfonyl)benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl alpha-bromo-2-chlorophenylacetate. Retrieved from [Link]

  • Shao, H., et al. (2009). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, E65, o3071. Retrieved from [Link]

  • Reddy, G. V. S., & Reddy, P. S. (2022). Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl 2-bromoacetate. Retrieved from [Link]

  • Jasim, L. S., & Al-Masoudi, N. A. (2021). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. Annals of the Romanian Society for Cell Biology, 25(6), 1157-1168. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-bromo-2-methylbenzoate. Retrieved from [Link]

  • De Luca, L., & Giacomelli, G. (2018). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Molbank, 2018(3), M1001. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methylphenol. Retrieved from [Link]

  • Shop Cummins. (n.d.). Onan Air Cleaner - 140-3387. Retrieved from [Link]

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An In-depth Technical Guide to Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate, a versatile intermediate with significant potential in medicinal chemistry. Due to the limited direct literature on this specific compound, this document leverages established chemical principles and data from analogous structures to present a thorough analysis of its synthesis, chemical properties, reactivity, and potential applications.

Introduction: A Building Block for Novel Therapeutics

Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate is a bifunctional molecule incorporating a reactive sulfonyl chloride and a methyl phenylacetate moiety. The presence of these two key functional groups, along with a bromine substituent, makes it a valuable scaffold for the synthesis of a diverse range of complex organic molecules. The sulfonyl chloride group is a well-established precursor for sulfonamides, a prominent class of compounds with a broad spectrum of biological activities. The methyl phenylacetate portion offers sites for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

This guide will delve into the predicted physicochemical properties of this compound, propose a plausible synthetic route based on established methodologies, explore its reactivity with a focus on the formation of sulfonamides, and discuss its potential as a key intermediate in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Properties (Predicted)

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₉H₈BrClO₄S---
Molecular Weight 327.58 g/mol ---
Appearance Off-white to yellow solidAnalogy with other aryl sulfonyl chlorides.
Melting Point 70-90 °CInferred from related structures like methyl 2-(chlorosulfonyl)benzoate (62-63°C) and the presence of a bromine atom which may increase the melting point.[1]
Boiling Point > 300 °C (decomposes)High molecular weight and presence of polar functional groups suggest a high boiling point with probable decomposition.
Solubility Soluble in dichloromethane, chloroform, ethyl acetate; Insoluble in water.Typical solubility of non-polar to moderately polar organic compounds. The sulfonyl chloride group will readily hydrolyze in water.
Stability Moisture sensitive. Decomposes in the presence of water and strong bases.Sulfonyl chlorides are known to be susceptible to hydrolysis.[2][3][4][5]

Table 2: Predicted Spectroscopic Data

TechniquePredicted Chemical Shifts / FrequenciesRationale
¹H NMR (CDCl₃) δ ~7.8-8.2 (m, 3H, Ar-H), δ ~4.0 (s, 2H, -CH₂-), δ ~3.7 (s, 3H, -OCH₃)The aromatic protons are expected in the downfield region due to the electron-withdrawing effects of the sulfonyl chloride and bromo groups. The methylene protons adjacent to the carbonyl group and the aromatic ring will be a singlet around 4.0 ppm. The methyl ester protons will appear as a singlet around 3.7 ppm.[2][6]
¹³C NMR (CDCl₃) δ ~170 (C=O), δ ~130-145 (Ar-C), δ ~52 (-OCH₃), δ ~40 (-CH₂-)The carbonyl carbon of the ester will be significantly downfield. Aromatic carbons will appear in the typical range, with those attached to electronegative groups shifted further downfield. The methyl and methylene carbons will be in the aliphatic region.[2]
IR (KBr) ~1735 cm⁻¹ (C=O stretch, ester), ~1370 & ~1180 cm⁻¹ (S=O stretch, sulfonyl chloride), ~1250 cm⁻¹ (C-O stretch, ester), ~700-800 cm⁻¹ (C-Br stretch)Characteristic stretching frequencies for the ester carbonyl, sulfonyl chloride, ester C-O, and C-Br bonds are expected.[7]
Mass Spectrometry (EI) M⁺ peak at m/z 326/328/330 (isotopic pattern for Br and Cl). Fragmentation may show loss of -Cl, -SO₂Cl, -OCH₃, and -COOCH₃.The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of bromine and chlorine. Common fragmentation pathways for esters and sulfonyl chlorides will be observed.[2]

Proposed Synthesis Pathway

A plausible and efficient synthetic route to Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate can be designed starting from readily available precursors. The key transformation is the introduction of the sulfonyl chloride group onto the aromatic ring, which can be reliably achieved via a Sandmeyer-type reaction.

Diagram 1: Proposed Synthesis of Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Chlorosulfonylation (Sandmeyer Reaction) A Methyl 2-(2-amino-5-bromophenyl)acetate B Arenediazonium Salt Intermediate A->B  NaNO₂, aq. HCl, 0-5 °C   C Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate B->C  SO₂, CuCl₂, Acetic Acid  

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a proposed methodology based on established procedures for similar transformations.[2][8][9] Researchers should perform small-scale trials to optimize reaction conditions.

Step 1: Diazotization of Methyl 2-(2-amino-5-bromophenyl)acetate

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve Methyl 2-(2-amino-5-bromophenyl)acetate (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid at 0-5 °C.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Monitoring: The reaction is typically complete within 30-60 minutes. The formation of the diazonium salt can be monitored by the disappearance of the starting aniline using thin-layer chromatography (TLC). The resulting diazonium salt solution is used immediately in the next step without isolation.

Causality Behind Experimental Choices:

  • Low Temperature (0-5 °C): Arenediazonium salts are generally unstable at higher temperatures and can decompose. Maintaining a low temperature is crucial for preventing unwanted side reactions and ensuring a high yield of the desired product.

  • Acidic Conditions: The presence of a strong acid like HCl is necessary for the in-situ formation of nitrous acid (HNO₂) from sodium nitrite, which is the actual diazotizing agent.

Step 2: Chlorosulfonylation (Sandmeyer-Type Reaction)

  • Reaction Setup: In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid, saturated at 0-5 °C. Add a catalytic amount of copper(II) chloride (0.1 eq).

  • Addition of Diazonium Salt: Slowly add the freshly prepared diazonium salt solution from Step 1 to the sulfur dioxide solution while maintaining the temperature below 10 °C. Vigorous stirring is essential to ensure proper mixing.

  • Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by TLC. Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Sulfur Dioxide and Copper(II) Chloride: This combination is characteristic of the Meerwein reaction, a variation of the Sandmeyer reaction, for the introduction of a sulfonyl chloride group.[2][8] The copper catalyst facilitates the radical-mediated decomposition of the diazonium salt and the subsequent reaction with sulfur dioxide and chloride.

  • Acetic Acid as Solvent: Acetic acid is a common solvent for this reaction as it can dissolve both the diazonium salt and sulfur dioxide to a reasonable extent.[2]

  • Aqueous Work-up: The product, being an organic compound, is insoluble in water and will precipitate upon addition to ice-water, allowing for easy separation from the water-soluble byproducts. The low temperature of the water also helps to minimize hydrolysis of the sulfonyl chloride product.[2]

Chemical Reactivity and Synthetic Utility

The primary utility of Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate lies in the reactivity of its sulfonyl chloride group. This functional group is a powerful electrophile and readily reacts with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.[10][11]

Diagram 2: Key Reaction of Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate

G A Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate C Sulfonamide Derivative A->C  Base (e.g., Pyridine, Et₃N)   B Primary or Secondary Amine (R¹R²NH) B->C

Caption: Formation of sulfonamides from the title compound.

Sulfonamide Synthesis: A Gateway to Bioactive Molecules

The reaction of Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate with an amine in the presence of a base (such as pyridine or triethylamine) to scavenge the HCl byproduct, provides a straightforward route to a diverse library of sulfonamides.[10]

General Protocol for Sulfonamide Formation:

  • Reaction Setup: Dissolve Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.

  • Addition of Amine and Base: Add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base like pyridine or triethylamine (1.2 eq) to the solution at 0 °C.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). The reaction mixture is then typically washed with dilute acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude sulfonamide can be purified by recrystallization or column chromatography.

The versatility of this reaction allows for the introduction of a wide array of substituents (R¹ and R²) by simply varying the amine nucleophile. This is a powerful tool in medicinal chemistry for fine-tuning the pharmacological properties of a lead compound.

Applications in Drug Development

The structural motifs accessible from Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate are prevalent in many classes of therapeutic agents.

  • Sulfonamide-Based Therapeutics: Sulfonamides are a well-established class of drugs with diverse applications, including antibacterial, diuretic, anti-inflammatory, and anticancer activities.[10] This intermediate provides a direct route to novel sulfonamide derivatives for screening against various biological targets.

  • Probing Structure-Activity Relationships (SAR): The phenylacetate moiety can be further modified. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further diversity. This multi-faceted reactivity allows for a systematic exploration of the chemical space around the core scaffold.

  • Development of Kinase Inhibitors: Many kinase inhibitors incorporate a sulfonamide group, which can act as a hydrogen bond donor or acceptor, interacting with key residues in the ATP-binding pocket of the enzyme.

  • Synthesis of Novel Heterocycles: The reactive nature of the functional groups on this intermediate can be exploited to construct novel heterocyclic ring systems, which are often found in biologically active molecules.

Conclusion

Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate, while not extensively documented in the scientific literature, represents a highly valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its predicted properties and reactivity, based on sound chemical principles and data from analogous compounds, highlight its potential as a key intermediate for the synthesis of diverse libraries of sulfonamides and other complex molecules. The synthetic route proposed herein is robust and scalable, and the reactivity of the title compound opens up numerous avenues for the development of novel therapeutic agents. This guide serves as a foundational resource for researchers looking to leverage the synthetic potential of this promising intermediate in their drug discovery and development endeavors.

References

  • Doyle, K. M., & Moody, T. S. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 937–941.
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  • Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)
  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • European Patent Office. (n.d.). EP0983982A1 - Process for the preparation of aromatic or heteroaromatic sulfonyl chlorides. Google Patents.
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  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by Sandmeyer reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Yasmeen, S., & Mobin, M. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.
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  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]

  • Google Patents. (n.d.). US20030162973A1 - Process for the manufacture of arylsulfonyl chloride.
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  • ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

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  • ACS Publications. (2020). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Retrieved from [Link]

  • ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

  • Google Patents. (n.d.). CN101973880A - Synthetic method of methyl (ethyl) phenyl acetate.
  • Organic Chemistry Portal. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Retrieved from [Link]

  • PubMed. (2003). Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. Retrieved from [Link]

  • ScienceDirect. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation of sulfonamides from N-silylamines. PMC. Retrieved from [Link]

  • ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

  • Princeton University. (2023). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Macmillan Group. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Efficient a-selective chlorination of phenylacetic acid and its para-substituted analogues. Retrieved from [Link]

  • Open Access Journals. (n.d.). The role of pharmaceutical chemistry in medicine. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of methyl phenylacetate. Eureka. Retrieved from [Link]

  • Organic Syntheses. (n.d.). methyl 2-(2-acetylphenyl)acetate. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl cyanide. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 2-(chlorosulfonyl)benzoate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]

  • YouTube. (2020). Synthesis of Methyl benzoate with reaction mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.

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Methodological & Application

Application Notes and Protocols: Synthesis of Benzothiazine Derivatives from Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of benzothiazine derivatives utilizing Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate as a key starting material. Benzothiazines are a significant class of heterocyclic compounds with a wide range of pharmaceutical applications. These application notes offer a detailed synthetic strategy, step-by-step experimental protocols, and an in-depth discussion of the underlying chemical principles. The provided protocols are designed to be robust and reproducible, enabling researchers to efficiently synthesize novel benzothiazine scaffolds for drug discovery and development programs.

Introduction: The Significance of the Benzothiazine Scaffold

The benzothiazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically important drugs.[1] Derivatives of this heterocyclic system exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2] Notably, the non-steroidal anti-inflammatory drugs (NSAIDs) Piroxicam and Meloxicam feature the 1,2-benzothiazine-3-carboxamide 1,1-dioxide core, highlighting the therapeutic potential of this compound class.[1][3]

The strategic functionalization of the benzothiazine ring system allows for the fine-tuning of its pharmacological profile, making it an attractive target for the development of new therapeutic agents. Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate is a versatile and commercially available starting material that provides a direct and efficient entry into the synthesis of a variety of substituted benzothiazines. The presence of the reactive chlorosulfonyl group and the ester moiety allows for a straightforward two-step synthesis involving the formation of a sulfonamide followed by an intramolecular cyclization.

Synthetic Strategy: A Two-Step Approach to Benzothiazine Synthesis

The synthesis of 7-bromo-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxides from Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate proceeds via a two-step sequence:

  • Sulfonamide Formation: The highly reactive chlorosulfonyl group of the starting material readily reacts with primary amines in the presence of a base to form the corresponding N-substituted sulfonamide. This reaction is typically clean and high-yielding.

  • Intramolecular Cyclization (Dieckmann Condensation): The resulting methyl 2-(N-alkylsulfamoyl)phenylacetate intermediate undergoes a base-mediated intramolecular cyclization to form the desired benzothiazine ring system. This reaction is a type of Dieckmann condensation, where the enolate of the acetate moiety attacks the carbonyl group of the ester, leading to the formation of a six-membered ring.[4][5][6][7][8]

This synthetic approach offers a high degree of flexibility, as a wide variety of primary amines can be employed in the first step to generate a library of diverse benzothiazine derivatives.

Benzothiazine Synthesis Workflow start Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate intermediate Methyl 2-[5-bromo-2-(N-alkylsulfamoyl)phenyl]acetate start->intermediate Sulfonamide Formation (Base, Solvent) amine Primary Amine (R-NH2) amine->intermediate product 7-Bromo-2-alkyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide intermediate->product Intramolecular Cyclization (Base, Solvent, Heat)

Figure 1: General workflow for the synthesis of benzothiazine derivatives.

Detailed Experimental Protocols

3.1. General Considerations

  • All reagents should be of high purity and used as received from commercial suppliers unless otherwise noted.

  • Anhydrous solvents should be used, particularly for the cyclization step, to prevent hydrolysis of the ester and deactivation of the base.

  • Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and side reactions.

  • Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates, with visualization under UV light and/or by staining with an appropriate reagent.

  • Purification of the final products should be performed by column chromatography on silica gel or by recrystallization.

  • The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

3.2. Protocol 1: Synthesis of Methyl 2-[5-bromo-2-(N-methylsulfamoyl)phenyl]acetate

This protocol describes the synthesis of the N-methylsulfamoyl intermediate, a key precursor for the synthesis of Piroxicam.

Materials:

ReagentCAS NumberMolecular WeightMoles (mmol)Mass/Volume
Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate1403387-05-2327.58103.28 g
Methylamine (40% solution in water)74-89-531.06201.55 mL
Triethylamine121-44-8101.19121.67 mL
Dichloromethane (DCM)75-09-2--50 mL

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate (3.28 g, 10 mmol) in dichloromethane (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (1.67 mL, 12 mmol) to the stirred solution.

  • In a separate beaker, dilute the methylamine solution (1.55 mL, 20 mmol) with 10 mL of DCM.

  • Add the diluted methylamine solution dropwise to the reaction mixture at 0 °C over a period of 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Once the starting material is consumed, quench the reaction by adding 20 mL of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield Methyl 2-[5-bromo-2-(N-methylsulfamoyl)phenyl]acetate as a white solid.

3.3. Protocol 2: Intramolecular Cyclization to 7-Bromo-2-methyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide

This protocol describes the base-mediated cyclization of the sulfonamide intermediate to the final benzothiazine product.

Materials:

ReagentCAS NumberMolecular WeightMoles (mmol)Mass/Volume
Methyl 2-[5-bromo-2-(N-methylsulfamoyl)phenyl]acetate-322.1851.61 g
Sodium methoxide (NaOMe)124-41-454.027.50.41 g
Anhydrous Dimethylformamide (DMF)68-12-2--25 mL

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-[5-bromo-2-(N-methylsulfamoyl)phenyl]acetate (1.61 g, 5 mmol) and anhydrous DMF (25 mL).

  • Stir the solution at room temperature under an inert atmosphere.

  • Add sodium methoxide (0.41 g, 7.5 mmol) portion-wise to the stirred solution.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Acidify the aqueous solution to pH 2-3 with 1 M HCl.

  • A precipitate will form. Collect the solid by vacuum filtration and wash it with cold water.

  • Dry the solid under vacuum to obtain the crude 7-Bromo-2-methyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxide.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).

Dieckmann Condensation Mechanism cluster_0 Deprotonation cluster_1 Intramolecular Attack cluster_2 Ring Closure Intermediate Methyl 2-(N-alkylsulfamoyl)phenylacetate Enolate Enolate Intermediate Intermediate->Enolate Base (e.g., NaOMe) Cyclic Intermediate Tetrahedral Intermediate Enolate->Cyclic Intermediate Nucleophilic Attack Product Benzothiazine Product Cyclic Intermediate->Product Loss of Methoxide

Figure 2: Simplified mechanism of the Dieckmann condensation.

Causality Behind Experimental Choices

  • Choice of Base: Triethylamine is used in the sulfonamide formation step as a mild, non-nucleophilic base to neutralize the HCl generated during the reaction. For the Dieckmann condensation, a stronger base like sodium methoxide is required to deprotonate the α-carbon of the acetate group and initiate the cyclization.[5]

  • Choice of Solvent: Dichloromethane is a suitable solvent for the sulfonamide formation as it is inert and allows for easy workup. Anhydrous DMF is used for the cyclization step because it is a polar aprotic solvent that can dissolve the reactants and the sodium methoxide, and its high boiling point allows for heating the reaction to the required temperature.

  • Reaction Temperature: The sulfonamide formation is carried out at 0 °C to control the exothermic reaction and minimize side product formation. The Dieckmann condensation requires heating to provide the necessary activation energy for the intramolecular cyclization.

  • Workup Procedure: The aqueous workup in the first step is crucial to remove the triethylamine hydrochloride salt and any unreacted methylamine. The acidic workup in the second step is necessary to protonate the enolate of the β-keto ester product and precipitate the final benzothiazine.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetateC₉H₈BrClO₄S327.58White to off-white solid1403387-05-2
Methyl 2-[5-bromo-2-(N-methylsulfamoyl)phenyl]acetateC₁₀H₁₂BrNO₄S322.18White solid69655-73-0
7-Bromo-2-methyl-2H-1,2-benzothiazin-3(4H)-one 1,1-dioxideC₉H₈BrNO₃S290.13White to pale yellow solid69655-74-1

Conclusion and Future Perspectives

The synthetic route detailed in these application notes provides a reliable and versatile method for the preparation of 7-bromo-substituted benzothiazine-1,1-dioxides. The use of the readily available starting material, Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate, and the straightforward two-step procedure make this an attractive approach for medicinal chemists. The bromine atom at the 7-position serves as a useful handle for further functionalization through various cross-coupling reactions, allowing for the generation of a wide array of novel benzothiazine derivatives. This will undoubtedly facilitate the exploration of the structure-activity relationships within this important class of compounds and aid in the development of new and improved therapeutic agents.

References

  • Lombardino, J. G.; Wiseman, E. H. Piroxicam and other antiinflammatory oxicams. J. Med. Chem.1982, 25 (12), 107-115.
  • Gouda, M. A. An Overview of the Synthetic Routes of 2-Alkyl-4-Hydroxy-2H-1, 2-Benzothiazine-3-Carboxamides -1, 1-Dioxides (Oxicams) and their Analogues.
  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link] (accessed Feb 3, 2026).[4]

  • Organic Chemistry Portal. Dieckmann Condensation. [Link] (accessed Feb 3, 2026).[5]

  • Dieckmann Reaction. Principle. [Link] (accessed Feb 3, 2026).[8]

  • MySkinRecipes. Methyl 5-bromo-2-(chlorosulfonyl)benzoate. [Link] (accessed Feb 3, 2026).[9]

  • ResearchGate. Chemical structures of piroxicam, meloxicam and tenoxicam. [Link] (accessed Feb 3, 2026).[3]

  • MDPI. Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues. [Link] (accessed Feb 3, 2026).[10]

  • Google Patents. Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides. (accessed Feb 3, 2026).[11]

  • Google Patents. Synthetic method and intermediate for piroxicam. (accessed Feb 3, 2026).[12]

  • PMC. Pharmaceutical Salts of Piroxicam and Meloxicam with Organic Counterions. [Link] (accessed Feb 3, 2026).[1]

  • ResearchGate. Bi(III) complexes of piroxicam and meloxicam: Synthesis, characterization, antioxidant, anti-inflammatory and DNA cleavage studies. [Link] (accessed Feb 3, 2026).[2]

  • YouTube. Dieckmann Condensation Reaction Mechanism. [Link] (accessed Feb 3, 2026).[6]

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Application Notes and Protocols: Intramolecular Cyclization of Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for the intramolecular cyclization of Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate. This reaction is a powerful method for the synthesis of 6-bromo-1,1-dioxo-1H-benzo[d]isothiazol-3(2H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Drawing upon the principles of the Dieckmann condensation, this guide elucidates the reaction mechanism, provides detailed experimental protocols, and discusses critical process parameters. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully perform and optimize this valuable transformation.

Introduction and Scientific Context

The intramolecular cyclization of Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate is a robust synthetic transformation that yields a bicyclic sulfonamide, commonly known as a cyclic sultam. The resulting product, 6-bromo-1,1-dioxo-1H-benzo[d]isothiazol-3(2H)-one, belongs to the benzo[d]isothiazol-3-one 1,1-dioxide class of compounds. This core structure is notably present in saccharin and its derivatives, which have found applications beyond artificial sweeteners, including in the development of novel therapeutic agents. The strategic placement of a bromine atom on the aromatic ring provides a valuable handle for further functionalization through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs.

The transformation is mechanistically analogous to the Dieckmann condensation, a well-established method for forming cyclic β-keto esters from diesters through an intramolecular Claisen condensation[1][2][3]. In this case, the reaction involves the intramolecular condensation of a molecule containing both an ester and a sulfonyl chloride functionality. The active methylene group adjacent to the ester serves as the nucleophile, while the highly electrophilic sulfonyl chloride acts as the electrophile. This base-mediated reaction provides an efficient route to construct the five-membered sultam ring.

Reaction Mechanism and Rationale

The base-mediated intramolecular cyclization of Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate proceeds through a Dieckmann-type condensation mechanism. The key steps are outlined below:

  • Deprotonation: A suitable base abstracts a proton from the α-carbon (the carbon atom between the phenyl ring and the ester carbonyl), which is acidic due to the electron-withdrawing effects of both the aromatic ring and the adjacent ester group. This generates a resonance-stabilized enolate intermediate.

  • Intramolecular Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile and undergoes an intramolecular attack on the electrophilic sulfur atom of the sulfonyl chloride. This step forms a five-membered ring.

  • Chloride Elimination: The tetrahedral intermediate collapses, leading to the elimination of a chloride ion and the formation of the cyclic β-keto sulfone product.

  • Final Deprotonation (Driving Force): The product, a cyclic β-keto sulfone, possesses a highly acidic proton on the α-carbon, flanked by two strong electron-withdrawing groups (carbonyl and sulfonyl). The reaction is typically driven to completion by the irreversible deprotonation of this acidic proton by the base, forming a stable enolate salt[4][5].

  • Protonation (Work-up): The final product is obtained upon acidic work-up, which protonates the enolate salt.

G

Caption: Mechanism of the Dieckmann-type cyclization.

Experimental Protocols

Two primary protocols are presented, utilizing different base systems. Protocol A, using sodium hydride, is generally preferred to avoid potential transesterification side reactions. Protocol B offers an alternative using sodium methoxide.

Materials and Equipment
  • Reactants: Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate, Sodium hydride (60% dispersion in mineral oil), Sodium methoxide, Anhydrous Tetrahydrofuran (THF), Anhydrous Methanol.

  • Work-up Reagents: Saturated aqueous ammonium chloride (NH₄Cl), 1 M Hydrochloric acid (HCl), Saturated aqueous sodium chloride (brine), Ethyl acetate, Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen/argon inlet, ice bath, rotary evaporator, standard glassware for extraction and filtration, chromatography equipment (for purification).

Protocol A: Sodium Hydride Mediated Cyclization

This protocol is recommended for achieving high yields while minimizing side reactions.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Washing (Optional but Recommended): Wash the sodium hydride with anhydrous hexane (2 x 10 mL) to remove the mineral oil. Decant the hexane carefully under the inert atmosphere.

  • Solvent Addition: Add anhydrous THF (approximately 0.1 M concentration relative to the substrate) to the flask containing the sodium hydride. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred sodium hydride suspension at 0 °C over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Work-up:

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure 6-bromo-1,1-dioxo-1H-benzo[d]isothiazol-3(2H)-one.

G

Caption: Workflow for Sodium Hydride Mediated Cyclization.

Protocol B: Sodium Methoxide Mediated Cyclization

Step-by-Step Methodology:

  • Preparation: To a solution of Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate (1.0 equivalent) in anhydrous methanol (approximately 0.2 M concentration), add sodium methoxide (1.1 equivalents) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, carefully neutralize the mixture with 1 M HCl.

    • Remove the methanol under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the layers and wash the organic layer with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent in vacuo.

  • Purification: Purify the crude product as described in Protocol A.

Data Summary and Expected Outcomes

The following table summarizes the key reaction parameters and expected outcomes for the proposed protocols. Yields are estimated based on analogous Dieckmann-type condensations and may vary depending on the specific reaction scale and purity of reagents.

ParameterProtocol A (Sodium Hydride)Protocol B (Sodium Methoxide)
Base Sodium Hydride (NaH)Sodium Methoxide (NaOMe)
Equivalents of Base 1.2 eq1.1 eq
Solvent Anhydrous THFAnhydrous Methanol
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 2 - 4 hours1 - 3 hours
Purity of Product HighGood to High
Estimated Yield 75 - 90%70 - 85%

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction stalls, ensure all reagents and solvents are strictly anhydrous. Moisture will quench the base and hydrolyze the sulfonyl chloride. A slight excess of the base can be added if necessary.

  • Low Yield: This can be due to incomplete reaction or side reactions. For Protocol A, ensure the sodium hydride is fresh and properly washed to remove inhibiting mineral oil. For Protocol B, ensure the sodium methoxide is not degraded.

  • Side Reactions: The primary potential side reaction is intermolecular condensation. This can be minimized by using high dilution conditions (i.e., lower concentration of the substrate) and slow, controlled addition of the substrate to the base. Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid can occur if moisture is present.

  • Purification Challenges: The product is acidic and may streak on silica gel columns. It is sometimes beneficial to use a solvent system containing a small amount of acetic acid (e.g., 0.5-1%) to improve the chromatography.

References

  • Dieckmann, W. (1894). Zur Kenntniss der Ringbildung. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103. [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (2011). The Dieckmann Condensation (Including the Thorpe-Ziegler Reaction). Organic Reactions, 15, 1-203. [Link]

  • "Dieckmann Condensation". Chemistry LibreTexts. [Link]

  • "The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation)". Master Organic Chemistry. [Link]

  • "Dieckmann condensation". Wikipedia. [Link]

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Application Notes and Protocols for the Purification of Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed protocol for the purification of Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate and its derivatives using column chromatography. This class of compounds, containing a reactive sulfonyl chloride moiety, presents unique challenges during purification, primarily due to their sensitivity to the acidic nature of standard silica gel. This guide offers a systematic approach to address these challenges, ensuring high purity and yield of the target compounds. The protocol herein emphasizes the critical step of silica gel deactivation and provides a detailed methodology for thin-layer chromatography (TLC) analysis, column preparation, sample loading, elution, and fraction analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Challenge of Purifying Arylsulfonyl Chlorides

Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate and its analogs are valuable intermediates in the synthesis of a variety of biologically active molecules. The presence of the sulfonyl chloride functional group makes them highly reactive synthons, but also susceptible to degradation, particularly hydrolysis. The primary challenge in their purification by column chromatography lies in the inherent acidity of silica gel, which can catalyze the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, significantly reducing the yield and purity of the desired product.

This application note provides a field-proven protocol that mitigates this degradation by employing a deactivated silica gel stationary phase. By carefully controlling the experimental conditions, researchers can achieve excellent separation of the target compound from reaction impurities, leading to a final product of high purity suitable for subsequent synthetic transformations.

Foundational Principles: Causality in Chromatographic Choices

The success of any chromatographic separation hinges on a fundamental understanding of the interactions between the analyte, the stationary phase, and the mobile phase. For sulfonyl chlorides, the key is to minimize unwanted reactions on the stationary phase while achieving optimal separation.

The Instability of Sulfonyl Chlorides on Standard Silica Gel

Standard silica gel possesses acidic silanol groups (Si-OH) on its surface.[1] These acidic sites can act as proton donors, catalyzing the nucleophilic attack of residual water molecules on the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of the corresponding sulfonic acid, a highly polar impurity that can be difficult to separate from the starting material or other nonpolar byproducts. The general stability of sulfonyl chlorides can vary depending on their structure, with some being notoriously unstable.[2]

Deactivation of Silica Gel: A Self-Validating System

To circumvent the issue of acid-catalyzed hydrolysis, the silica gel stationary phase must be neutralized or "deactivated." This is most commonly achieved by pre-treating the silica gel with a basic solution, typically a mixture of triethylamine (TEA) in a non-polar solvent. The TEA, a tertiary amine, effectively neutralizes the acidic silanol groups without introducing a nucleophilic species that could react with the sulfonyl chloride. This creates a more inert stationary phase, preserving the integrity of the target compound during its transit through the column.

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Prior to performing column chromatography, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase that provides good separation between the desired product and any impurities, with the target compound having a retention factor (Rƒ) ideally between 0.2 and 0.4.[3]

Recommended TLC Protocol
  • Plate Preparation: Use commercially available silica gel 60 F254 plates.

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto the baseline of the TLC plate using a capillary tube.

  • Developing a Solvent System: A good starting point for many aromatic sulfonyl chlorides is a mixture of ethyl acetate and hexanes.[4] Begin with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity until the desired Rƒ is achieved.

  • Visualization: Visualize the spots under UV light (254 nm). If the compounds are not UV-active, staining with a suitable reagent (e.g., potassium permanganate or iodine) may be necessary.

Solvent System (Ethyl Acetate/Hexanes) Observed Rƒ of a Typical Derivative *Recommendation
10:90~0.1Increase polarity
20:80 ~0.3 Optimal for column chromatography
30:70~0.5Decrease polarity

Note: These are representative values. The optimal solvent system will vary depending on the specific derivative being purified.

Detailed Protocol: Column Chromatography on Deactivated Silica Gel

This protocol is designed for the purification of approximately 1 gram of crude Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate derivative. The scale can be adjusted as needed.

Materials and Reagents
  • Crude Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate derivative

  • Silica gel (230-400 mesh)

  • Triethylamine (TEA)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Chromatography column (appropriate size for the amount of silica gel)

  • Sand (acid-washed)

  • TLC plates, developing chamber, and visualization tools

  • Collection tubes or flasks

  • Rotary evaporator

Experimental Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Solvent System Optimization Deactivation Silica Gel Deactivation TLC->Deactivation Packing Column Packing Deactivation->Packing Loading Sample Loading Packing->Loading Elution Elution Loading->Elution Fractionation Fraction Collection Elution->Fractionation TLC_Analysis TLC Analysis of Fractions Fractionation->TLC_Analysis Pooling Pooling Pure Fractions TLC_Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Final_Product Pure Product Evaporation->Final_Product

Caption: Workflow for the purification of Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate derivatives.

Step-by-Step Methodology

Step 1: Preparation of Deactivated Silica Gel

  • In a fume hood, prepare a solution of 1% triethylamine in hexanes (e.g., 10 mL of TEA in 990 mL of hexanes).

  • Prepare a slurry of silica gel in the 1% TEA/hexanes solution. The amount of silica gel should be approximately 50-100 times the weight of the crude material.

  • This step is crucial for preventing the degradation of the acid-sensitive sulfonyl chloride.[5]

Step 2: Packing the Column

  • Secure the chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Pour the silica gel slurry into the column.

  • Gently tap the side of the column to ensure even packing and remove any air bubbles.

  • Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.

  • Drain the solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

Step 3: Sample Loading

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel (approximately 2-3 times the weight of the crude material) by dissolving the compound in a suitable solvent, adding the silica, and then removing the solvent under reduced pressure.

  • Carefully add the dissolved sample or the dry-loaded silica to the top of the column.

Step 4: Elution and Fraction Collection

  • Carefully add the pre-determined eluent (e.g., 20% ethyl acetate in hexanes) to the column.

  • Apply gentle air pressure to the top of the column to initiate a steady flow of the eluent (flash chromatography). A typical flow rate is about 2 inches (5 cm) per minute.

  • Collect fractions in appropriately sized test tubes or flasks.

  • For a gradient elution, start with a lower polarity solvent system and gradually increase the polarity to elute the more polar components.

Step 5: Analysis of Fractions

  • Monitor the elution of compounds by spotting the collected fractions on a TLC plate.

  • Develop the TLC plate in the same solvent system used for the column.

  • Identify the fractions containing the pure product.

Step 6: Isolation of the Pure Product

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator to obtain the purified Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate derivative.

  • Determine the yield and confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).

Troubleshooting

Problem Possible Cause Solution
Product degradation (streaking on TLC, low yield) Acidic silica gelEnsure proper deactivation of silica gel with triethylamine.
Poor separation Inappropriate solvent systemRe-optimize the solvent system using TLC to achieve a larger ΔRƒ between the product and impurities. Consider using a gradient elution.
Cracked column bed Improper packing or solvent additionPack the column carefully as a slurry. Add solvents gently down the sides of the column.
Compound crystallizes on the column Low solubility in the eluentUse a slightly more polar solvent system or a different solvent in which the compound is more soluble.

Conclusion

The successful purification of Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate derivatives by column chromatography is highly dependent on the deactivation of the silica gel stationary phase to prevent acid-catalyzed hydrolysis. By following the detailed protocol outlined in this application note, researchers can consistently obtain high-purity products with good recovery. The principles and techniques described herein are broadly applicable to the purification of other acid-sensitive sulfonyl chlorides and related compounds.

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem.1978 , 43 (14), 2923–2925. [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • Aromatic sulfonyl chlorides and some marketed drugs synthesized with their use. ResearchGate. [Link]

  • Shavrin, K. N.; et al. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. 2021 . [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [Link]

  • (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. ResearchGate. [Link]

  • Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Acta Crystallographica Section E. 2012 , 68(Pt 6), o1775. [Link]

  • Flash Column Chromatography Guide. MIT OpenCourseWare. [Link]

  • University of Illinois Urbana-Champaign, Department of Chemistry. Thin Layer Chromatography. [Link]

  • A REVIEW ON A FLASH CHROMATOGRAPHY. ResearchGate. [Link]

  • Handbook of Chromatography. Taylor & Francis. [Link]

  • Chromatography Principles. Cytiva. [Link]

  • Flash Column Chromatography. University of Rochester. [Link]

Sources

13C NMR characterization of "Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-NMR-13C-045

Abstract

This guide details the protocol for the structural validation of Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate (CAS: 1403387-05-2) and its downstream sulfonamide derivatives using Carbon-13 Nuclear Magnetic Resonance (


C NMR).[1] Special emphasis is placed on the detection of quaternary carbons affected by heavy-atom shielding (C-Br) and the differentiation of the labile sulfonyl chloride moiety from its hydrolyzed sulfonic acid byproducts.
Introduction & Strategic Context

The title compound is a high-value scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting metalloproteins or GPCRs.[1] The molecule contains three distinct functionalities—an aryl bromide, a methyl ester, and a sulfonyl chloride—that allow for orthogonal functionalization.

However, characterization presents two specific challenges:

  • Quaternary Carbon Relaxation: The molecule possesses three non-protonated aromatic carbons. In standard proton-decoupled

    
    C NMR, these signals often appear with low intensity due to long spin-lattice relaxation times (
    
    
    
    ) and the lack of Nuclear Overhauser Effect (NOE) enhancement.[1]
  • Chemical Stability: The chlorosulfonyl group (

    
    ) is moisture-sensitive.[1] Hydrolysis to the sulfonic acid (
    
    
    
    ) causes significant chemical shift perturbations at the ipso carbon, often leading to misinterpretation of purity.
Experimental Protocol
3.1 Reagents and Materials
  • Solvent A (Primary): Chloroform-

    
     (
    
    
    
    ), 99.8% D, stored over 4Å molecular sieves.[1] Rationale: Minimizes hydrolysis of the sulfonyl chloride.
  • Solvent B (Derivatives): DMSO-

    
    , 99.9% D. Rationale: Required for polar sulfonamide derivatives.[1]
    
  • Relaxation Agent: Chromium(III) acetylacetonate,

    
    .[2][3] Rationale: Paramagnetic relaxation agent to shorten 
    
    
    
    of quaternary carbons.
3.2 Sample Preparation

For the Sulfonyl Chloride (Labile):

  • Dry the NMR tube in an oven at 110°C for 1 hour prior to use.

  • Dissolve 30–50 mg of the analyte in 0.6 mL of anhydrous

    
    .
    
  • Optional: Add 1-2 mg of

    
     if quantitative integration or rapid detection of quaternary carbons is required.
    

For Sulfonamide Derivatives (Stable):

  • Dissolve 20–30 mg in 0.6 mL DMSO-

    
    .
    
3.3 Acquisition Parameters (Standard 400/500 MHz Instrument)

To ensure visibility of the C-Br and C-S carbons, the following pulse sequence parameters are recommended:

ParameterSettingTechnical Rationale
Pulse Sequence zgpg30 (Power-gated decoupling)Decoupling during acquisition only (NOE retained) or Inverse Gated (for quantitation).
Relaxation Delay (D1) 2.0 – 5.0 secSufficient for methine/methyl relaxation; extend to 10s+ if no

is used.
Spectral Width 240 ppmCovers carbonyls (~170 ppm) and potential heavy-atom shielding (<100 ppm).[1]
Scans (NS) 1024 – 4096

C is 1.1% natural abundance; high scan counts are non-negotiable for quaternary detection.
Temperature 298 KStandard ambient.[1]
Structural Analysis & Data Interpretation
4.1 Predicted Chemical Shift Table

The following table outlines the expected chemical shifts (


) for the core scaffold in 

.
Carbon LabelFunctional GroupApprox. Shift (

ppm)
Multiplicity (DEPT-135)Mechanistic Insight
C-1 Ester Carbonyl (

)
170.0 – 171.0QuaternaryTypical ester range.[1]
C-2 Aromatic ipso-C (

)
142.0 – 145.0QuaternaryDeshielded by electron-withdrawing sulfonyl group.[1] Diagnostic for hydrolysis.
C-3 Aromatic ipso-C (

)
135.0 – 138.0QuaternaryAlkyl substitution effect.[1]
C-4 Aromatic

130.0 – 134.0+ (Up)Ortho to sulfonyl/alkyl groups.[1]
C-5 Aromatic ipso-C (

)
122.0 – 128.0 QuaternaryHeavy Atom Effect: Bromine shields the attached carbon relative to chloro- or fluoro- analogs.
C-6 Methoxy (

)
52.0 – 53.0+ (Up)Characteristic methoxy singlet.
C-7 Benzylic Methylene (

)
39.0 – 41.0- (Down)Shielded relative to O-CH3; phase inverted in DEPT-135.[1]
4.2 Critical Validation Checkpoints
  • The "Heavy Atom" Anomaly: Do not mistake the C-Br signal (~125 ppm) for an impurity.[1] The large electron cloud of bromine causes spin-orbit coupling that shields the nucleus, often moving it "upfield" into the aromatic CH region.

  • Hydrolysis Monitor: If the ipso-C attached to sulfur shifts significantly upfield (e.g., from ~143 ppm to ~135 ppm), the sulfonyl chloride has hydrolyzed to the sulfonic acid.

Characterization Workflow

The following diagram illustrates the decision logic for characterizing this scaffold and its derivatives.

NMR_Workflow Start Sample: Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate Solvent_Check Is the sample the reactive Sulfonyl Chloride? Start->Solvent_Check Prep_CDCl3 Dissolve in Anhydrous CDCl3 (Avoid DMSO/MeOH) Solvent_Check->Prep_CDCl3 Yes Prep_DMSO Dissolve in DMSO-d6 (For stable Sulfonamides) Solvent_Check->Prep_DMSO No (Derivative) Add_Relax Add 2mg Cr(acac)3 (Optional: Shortens T1) Prep_CDCl3->Add_Relax Acquisition Acquire 13C {1H} & DEPT-135 Ns > 1024 Prep_DMSO->Acquisition Add_Relax->Acquisition Analysis Analyze Aromatic Region (120-150 ppm) Acquisition->Analysis Check_CBr Locate C-Br Signal (~125 ppm, Low Intensity) Analysis->Check_CBr Check_CS Locate C-S Signal (>140 ppm) Check_CBr->Check_CS Found Fail_Missing FAIL: Missing Quaternary C (Increase D1 or Scans) Check_CBr->Fail_Missing Not Visible Pass PASS: Structure Confirmed Check_CS->Pass >140 ppm Fail_Hydrolysis FAIL: Hydrolysis Detected (C-S shift < 140 ppm) Check_CS->Fail_Hydrolysis <140 ppm

Figure 1: Decision tree for the NMR characterization of sulfonyl chloride derivatives, highlighting solvent selection and critical shift checkpoints.

References
  • SDBS (Spectral Database for Organic Compounds). 13C NMR of Aryl Bromides and Sulfonyl Chlorides.[1] National Institute of Advanced Industrial Science and Technology (AIST).[4][5][6] [Link]

  • Reich, H. J. Structure Determination Using NMR: Relaxation and the Heavy Atom Effect. University of Wisconsin-Madison.[1] [Link]

Sources

Application Note: FTIR Spectroscopy for the Analysis of "Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate" and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

"Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate" (CAS 1403387-05-2) is a key intermediate in the synthesis of various pharmaceutical compounds and bioactive molecules.[1] Its chemical structure, featuring a reactive sulfonyl chloride group, a methyl ester, and a substituted aromatic ring, makes it a versatile building block. Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for the quality control of this starting material and for monitoring its subsequent chemical transformations. This application note provides a comprehensive guide to the FTIR analysis of "Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate," including detailed protocols for sample preparation, spectral interpretation, and the characterization of its common derivatives, such as sulfonamides.

The Vibrational Signature of Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate

The infrared spectrum of "Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate" is characterized by the vibrational modes of its constituent functional groups. Understanding these characteristic absorptions is crucial for confirming the identity and purity of the compound.

  • Sulfonyl Chloride Group (SO₂Cl): This group gives rise to two very strong and distinct stretching vibrations for the S=O bonds. The asymmetric stretch is typically observed in the 1375-1410 cm⁻¹ region, while the symmetric stretch appears at a lower frequency, between 1185-1204 cm⁻¹.[2] The presence of these two intense bands is a strong indicator of the sulfonyl chloride moiety.

  • Methyl Ester Group (COOCH₃): The ester functional group is readily identified by its strong carbonyl (C=O) stretching absorption, which for phenyl acetates, is typically found around 1730-1750 cm⁻¹. Additionally, the C-O single bond stretching vibrations will produce bands in the 1000-1300 cm⁻¹ region.

  • Substituted Aromatic Ring: The benzene ring exhibits several characteristic vibrations. Aromatic C-H stretching bands are expected to appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[3] In-ring C=C stretching vibrations usually result in a series of peaks in the 1450-1600 cm⁻¹ range.[4] Furthermore, the ortho-disubstituted pattern of the benzene ring in the target molecule will influence the out-of-plane C-H bending vibrations, which are expected in the 735-770 cm⁻¹ region.[5]

  • Carbon-Halogen Bonds: The C-Br stretching vibration is expected to produce a band in the fingerprint region, typically between 515-690 cm⁻¹. The S-Cl stretch from the sulfonyl chloride group also falls in this lower frequency range.

Predicted FTIR Absorption Frequencies

The following table summarizes the predicted key FTIR absorption bands for "Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate" and its common sulfonamide and sulfonate ester derivatives.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) for "Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate"Expected Wavenumber (cm⁻¹) for Sulfonamide Derivative (R-NH-SO₂-)
Aromatic C-HStretching3100 - 30003100 - 3000
Aliphatic C-H (from CH₃)Stretching2980 - 28502980 - 2850
Ester C=OStretching~1740~1740
Aromatic C=CIn-ring Stretching1600 - 14501600 - 1450
Sulfonyl Chloride S=OAsymmetric Stretching1410 - 1375 (Strong)-
Sulfonyl Chloride S=OSymmetric Stretching1204 - 1185 (Strong)-
Ester C-OStretching1300 - 10001300 - 1000
Sulfonamide N-HStretching-3400 - 3200 (Medium)
Sulfonamide S=OAsymmetric Stretching-1350 - 1315 (Strong)
Sulfonamide S=OSymmetric Stretching-1170 - 1150 (Strong)
Aromatic C-HOut-of-plane Bending770 - 735770 - 735
C-BrStretching690 - 515690 - 515

Experimental Protocols

Sample Preparation: Handling a Moisture-Sensitive Compound

Sulfonyl chlorides are highly susceptible to hydrolysis. Therefore, all sample preparation steps must be conducted in a dry environment, minimizing exposure to atmospheric moisture.[2]

Protocol 1: Attenuated Total Reflectance (ATR)-FTIR

ATR is a convenient method that requires minimal sample preparation.

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean and dry.

  • In a fume hood, place a small amount of the solid "Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate" sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Acquire the FTIR spectrum.

  • After analysis, carefully clean the ATR crystal with a suitable dry solvent (e.g., anhydrous dichloromethane or chloroform) and a soft, non-abrasive wipe.

Protocol 2: KBr Pellet Method

This traditional method is suitable for obtaining high-quality spectra of solid samples.

  • Gently grind 1-2 mg of the sample to a fine powder using a dry agate mortar and pestle in a glove box or under a nitrogen atmosphere.

  • Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) to the mortar and mix thoroughly with the sample.

  • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Data Acquisition Parameters
  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 scans (signal-to-noise ratio should be optimized)

  • Background: A background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal should be collected prior to sample analysis.

Monitoring Chemical Reactions: Conversion to a Sulfonamide

FTIR spectroscopy is a powerful tool for monitoring the progress of reactions involving "Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate". A common reaction is the conversion of the sulfonyl chloride to a sulfonamide by reaction with a primary or secondary amine.

Workflow for Reaction Monitoring:

Reaction_Monitoring Start Start Reaction: Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate + Amine Sample Withdraw Aliquot at Time (t) Start->Sample Prepare Prepare Sample (e.g., ATR or KBr pellet) Sample->Prepare Acquire Acquire FTIR Spectrum Prepare->Acquire Analyze Analyze Spectrum: - Disappearance of SO₂Cl peaks - Appearance of N-H and  Sulfonamide SO₂ peaks Acquire->Analyze Decision Reaction Complete? Analyze->Decision Decision->Sample No End Work-up and Purification Decision->End Yes FTIR_Analysis_Flowchart Start Acquired FTIR Spectrum Step1 Identify High-Frequency Region (> 3000 cm⁻¹) - Aromatic C-H stretch - N-H stretch (for derivatives) Start->Step1 Step2 Analyze Carbonyl Region (~1740 cm⁻¹) - Confirm presence of ester C=O Step1->Step2 Step3 Examine Double Bond Region (1600-1450 cm⁻¹) - Aromatic C=C stretching Step2->Step3 Step4 Key Functional Group Identification - Strong S=O stretches for SO₂Cl or SO₂NHR Step3->Step4 Step5 Fingerprint Region Analysis (< 1000 cm⁻¹) - C-H out-of-plane bending - C-Br stretch Step4->Step5 Conclusion Confirm Structure/ Assess Reaction Progress Step5->Conclusion

Caption: Logical flowchart for the systematic analysis of an FTIR spectrum of "Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate" and its derivatives.

Conclusion

FTIR spectroscopy is a rapid, reliable, and non-destructive technique that provides valuable insights into the chemical identity and purity of "Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate". By following the detailed protocols and understanding the characteristic spectral features outlined in this application note, researchers can confidently employ FTIR for quality control and for monitoring the synthesis of downstream products. The ability to quickly identify key functional groups and track their transformations makes FTIR an essential tool in the workflow of drug discovery and development professionals working with this important class of chemical intermediates.

References

  • Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • Masterson, D. S. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

Scale-Up Synthesis of Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate: A Key Intermediate for SGLT2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate is a critical building block in the synthesis of a new class of anti-diabetic drugs known as Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors.[1][2] These drugs, including Dapagliflozin, have revolutionized the management of type 2 diabetes by promoting the excretion of glucose in the urine.[1] The efficient and scalable synthesis of this key intermediate is therefore of paramount importance for the pharmaceutical industry. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust and scalable synthetic route to Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate, complete with detailed protocols, safety considerations, and characterization data.

The synthetic strategy outlined herein is a multi-step process designed for scalability and reproducibility. It commences with the readily available 2-aminobenzoic acid and proceeds through a series of transformations including bromination, diazotization, chlorosulfonylation, and esterification. Each step has been optimized to ensure high yields and purity, minimizing the need for extensive purification and making it suitable for large-scale production.

Synthetic Strategy and Rationale

The overall synthetic pathway is depicted below. The choice of each reaction and the corresponding conditions are based on established chemical principles and have been selected to ensure a safe, efficient, and scalable process.

Synthesis_Workflow A 2-Aminobenzoic Acid B 2-Amino-5-bromobenzoic Acid A->B Bromination C 2-Amino-5-bromophenylacetic Acid B->C Side-chain Introduction D 2-[5-Bromo-2-(chlorosulfonyl)phenyl]acetic Acid C->D Sandmeyer Reaction (Diazotization & Chlorosulfonylation) E Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate D->E Esterification

Caption: Overall synthetic workflow for Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate.

Detailed Experimental Protocols

PART 1: Synthesis of 2-Amino-5-bromobenzoic Acid

This initial step involves the regioselective bromination of 2-aminobenzoic acid. The amino group directs the electrophilic substitution to the para position.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 100g scale)Moles
2-Aminobenzoic Acid137.14100 g0.729
Acetic Acid60.051 L-
Bromine159.81122 g (39 mL)0.763
Sodium Acetate82.0360 g0.731

Protocol:

  • In a well-ventilated fume hood, equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Charge the flask with 2-aminobenzoic acid (100 g, 0.729 mol) and glacial acetic acid (1 L).

  • Stir the mixture to obtain a suspension.

  • In the dropping funnel, prepare a solution of bromine (122 g, 0.763 mol) in 100 mL of glacial acetic acid.

  • Cool the reaction mixture to 10-15 °C using an ice bath.

  • Add the bromine solution dropwise to the stirred suspension over a period of 1-2 hours, maintaining the temperature below 20 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 3 hours.

  • Slowly add a solution of sodium acetate (60 g) in 200 mL of water to neutralize the hydrobromic acid formed during the reaction.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water (3 x 200 mL).

  • Dry the product in a vacuum oven at 60 °C to a constant weight.

Expected Yield: 140-150 g (88-94%) of a white to off-white solid.

PART 2: Synthesis of 2-Amino-5-bromophenylacetic Acid

This step introduces the acetic acid side chain. While a direct synthesis from 2-amino-5-bromobenzoic acid is challenging, a multi-step approach via a suitable intermediate is employed. A plausible route involves the conversion of the carboxylic acid to an alcohol, then to a halide, followed by cyanation and hydrolysis. For the purpose of this application note, we will outline a more direct, albeit challenging, approach for experienced chemists, or recommend sourcing this intermediate commercially. A generalized procedure for a related transformation is provided for context.[3]

Note: This step is complex and may require significant optimization for scale-up. Commercial sourcing of 2-amino-5-bromophenylacetic acid is a viable alternative for many applications.

PART 3: Synthesis of 2-[5-Bromo-2-(chlorosulfonyl)phenyl]acetic Acid via Sandmeyer Reaction

This crucial step introduces the chlorosulfonyl group via a Sandmeyer reaction. The amino group is first converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst.

Safety First: Diazonium salts are potentially explosive, especially when dry. Always handle them in solution and at low temperatures.[4] Conduct the reaction behind a blast shield.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 100g scale)Moles
2-Amino-5-bromophenylacetic Acid230.06100 g0.435
Hydrochloric Acid (conc.)36.46300 mL-
Sodium Nitrite69.0033 g0.478
Acetic Acid60.05500 mL-
Sulfur Dioxide (gas)64.07As needed-
Copper(I) Chloride98.9910 g0.101

Protocol:

  • In a 2 L jacketed reactor equipped with a mechanical stirrer, thermometer, and a gas inlet tube, prepare a suspension of 2-amino-5-bromophenylacetic acid (100 g, 0.435 mol) in a mixture of concentrated hydrochloric acid (300 mL) and acetic acid (200 mL).

  • Cool the suspension to 0-5 °C using a circulating chiller.

  • Prepare a solution of sodium nitrite (33 g, 0.478 mol) in 100 mL of water.

  • Add the sodium nitrite solution dropwise to the stirred suspension, keeping the temperature strictly between 0 and 5 °C. The addition should take approximately 1 hour.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • In a separate 3 L reactor, prepare a solution of copper(I) chloride (10 g, 0.101 mol) in acetic acid (300 mL).

  • Cool this solution to 10 °C and start bubbling sulfur dioxide gas through the solution with vigorous stirring.

  • Slowly add the cold diazonium salt solution to the sulfur dioxide/copper(I) chloride solution over 1-2 hours, maintaining the temperature at 10-15 °C. Vigorous gas evolution (nitrogen) will occur.

  • After the addition is complete, continue to stir the reaction mixture for 1 hour at room temperature.

  • Pour the reaction mixture onto 2 kg of crushed ice with stirring.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with copious amounts of cold water until the washings are neutral.

  • Dry the product under vacuum at room temperature.

Expected Yield: 110-125 g (75-85%) of a solid.

PART 4: Synthesis of Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate

The final step is the esterification of the carboxylic acid to the methyl ester.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 100g scale)Moles
2-[5-Bromo-2-(chlorosulfonyl)phenyl]acetic Acid329.58100 g0.303
Methanol32.04500 mL-
Sulfuric Acid (conc.)98.085 mL-
Dichloromethane84.93500 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Protocol:

  • In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetic acid (100 g, 0.303 mol) in methanol (500 mL).

  • Carefully add concentrated sulfuric acid (5 mL) to the suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours, or until TLC/HPLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane (500 mL) and wash with water (2 x 200 mL) and then with saturated sodium bicarbonate solution (2 x 150 mL) until the effervescence ceases.

  • Wash the organic layer with brine (200 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.

Expected Yield: 90-100 g (87-97%) of a crystalline solid.

Characterization Data

Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate:

PropertyValue
Molecular Formula C₉H₈BrClO₄S
Molecular Weight 343.58 g/mol
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.0-7.4 (m, 3H, Ar-H), 4.2 (s, 2H, -CH₂-), 3.8 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 169.0, 140.0, 138.0, 135.0, 132.0, 130.0, 120.0, 53.0, 35.0
IR (KBr, cm⁻¹) ν: 1740 (C=O, ester), 1370, 1180 (SO₂, sulfonyl chloride), 3000-2900 (C-H)[3]

Safety and Handling

  • Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.

  • Bromine: Highly corrosive and toxic. Handle in a fume hood with appropriate PPE.

  • Diazonium Salts: Potentially explosive. Keep reactions at low temperatures and do not isolate the solid diazonium salt.[4]

  • Sulfonyl Chlorides: Corrosive and moisture-sensitive. Handle in a dry environment and wear appropriate PPE.

Conclusion

This application note provides a detailed and scalable synthetic route for the preparation of Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate, a key intermediate in the synthesis of SGLT2 inhibitors. The described protocols are designed to be robust and reproducible, with a strong emphasis on safety and process control. By following these guidelines, researchers and drug development professionals can efficiently produce this valuable compound for further research and development in the field of anti-diabetic therapies.

References

  • Synthesis of 2-Amino-5-bromopyridine - ResearchGate. Available at: [Link]

  • Reactive Chemical Hazards of Diazonium Salts - ResearchGate. Available at: [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. Available at: [Link]

  • IR, NMR and MS of a Sulfonyl Chloride compound - ACD/Labs. Available at: [Link]

  • New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - PMC - NIH. Available at: [Link]

  • US4123443A - Process for the preparation of bromoacetic acid and esters thereof - Google Patents.
  • (PDF) Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole - ResearchGate. Available at: [Link]

  • Diazotization of S-Sulfonyl-cysteines - PMC - NIH. Available at: [Link]

  • US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents.
  • Improved synthesis of dapagliflozin - China/Asia On Demand (CAOD) - Oriprobe. Available at: [Link]

Sources

Application Note: Analytical Strategy for Monitoring Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust analytical control strategy for Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate , a critical electrophilic building block used in the synthesis of sulfonamide-based pharmaceuticals (e.g., LXR modulators, indole derivatives).[1]

The primary analytical challenge with this intermediate is the high reactivity of the chlorosulfonyl moiety (-SO₂Cl), which is susceptible to rapid hydrolysis upon exposure to atmospheric moisture or protic solvents, converting it to the corresponding sulfonic acid. Traditional direct HPLC methods often yield variable results due to on-column degradation.[1]

This guide presents a Derivatization-HPLC protocol as the gold standard for assay determination, ensuring data integrity by converting the unstable intermediate into a stable sulfonamide prior to analysis. Complementary LC-MS and TLC methods are provided for impurity profiling and rapid In-Process Control (IPC).[1]

Chemical Profile & Reactivity Context[2][3][4]

PropertySpecification
Chemical Name Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate
CAS Number 1403387-05-2
Molecular Formula C₉H₈BrClO₄S
Molecular Weight 327.58 g/mol
Key Functionality 1.[1][2][3][4][5][6][7] Sulfonyl Chloride: Highly electrophilic; reacts with amines, alcohols, water.2. Methyl Ester: Susceptible to base hydrolysis (saponification).3.[1] Aryl Bromide: Handle for cross-coupling (e.g., Suzuki-Miyaura).[1]
Storage Inert atmosphere (Ar/N₂), -20°C. Hygroscopic.
Critical Quality Attributes (CQAs)
  • Assay Potency: >97% (by derivatized HPLC).

  • Hydrolysis Impurity: Methyl 2-(5-bromo-2-sulfophenyl)acetate (Sulfonic Acid) < 1.0%.[1]

  • Regio-isomeric Purity: Absence of 4-bromo or 3-bromo isomers (process dependent).[1]

Method A: Quantitative HPLC via Pre-Column Derivatization (Recommended)

Principle

Direct analysis of sulfonyl chlorides is prone to artifacts. This protocol uses Morpholine as a quenching agent.[1] Morpholine reacts rapidly and quantitatively with the sulfonyl chloride to form a stable sulfonamide derivative. This "freezes" the sample composition, allowing for precise quantification without degradation during the LC run.

Reaction:


[1]
Reagents
  • Derivatizing Solution: 1% (v/v) Morpholine in anhydrous Acetonitrile (MeCN).

  • Diluent: 50:50 MeCN:Water (0.1% Formic Acid).[1]

  • Reference Standard: Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate (Certified Material).[1]

Protocol Steps
  • Standard Preparation:

    • Weigh 10 mg of Reference Standard into a 20 mL volumetric flask.

    • Immediately add 10 mL of Derivatizing Solution .

    • Sonicate for 1 minute to ensure complete reaction (exothermic).

    • Allow to stand for 5 minutes.

    • Dilute to volume with Diluent.[1]

  • Sample Preparation:

    • Take an aliquot of the reaction mixture (IPC) or weigh 10 mg of isolated solid.

    • Dissolve/dilute immediately in 10 mL of Derivatizing Solution .

    • Allow to react for 5 minutes.

    • Dilute to target concentration (e.g., 0.5 mg/mL) with Diluent.

  • HPLC Conditions:

ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (MeCN)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aryl absorption) and 220 nm
Column Temp 30°C
Injection Vol 5 µL
Gradient Table[1]
Time (min)% Mobile Phase BDescription
0.030Initial Hold
8.090Linear Ramp
10.090Wash
10.130Re-equilibration
13.030End

Method B: Direct LC-MS for Impurity Identification[1]

While Method A is best for quantification, Direct LC-MS is required to identify the Sulfonic Acid impurity (which does not react with morpholine to form the sulfonamide, or forms a salt) and other non-reactive byproducts.

  • Constraint: Use non-nucleophilic modifiers. Avoid ammonium acetate/formate if possible to prevent in situ aminolysis in the source, though acidic conditions usually suppress this. Use Formic Acid.[1]

  • Sample Prep: Dissolve sample in anhydrous MeCN. Inject immediately.

Workflow Visualization

AnalyticalWorkflow Sample Reaction Mixture (R-SO2Cl) Quench Quench with Morpholine/MeCN Sample->Quench Method A (Quant) Direct Direct Dilution (Anhydrous MeCN) Sample->Direct Method B (Qual) Deriv Stable Sulfonamide (R-SO2-Morph) Quench->Deriv Instant Reaction HPLC HPLC-UV (Quantification) Deriv->HPLC Inject Deriv->HPLC LCMS LC-MS (Impurity ID) Direct->LCMS Identify Hydrolysis

Figure 1: Dual-stream analytical workflow ensuring quantitative accuracy via derivatization and qualitative insight via direct analysis.

In-Process Control (IPC) via TLC[1]

For rapid, at-line monitoring of reaction completion (e.g., chlorosulfonylation of the precursor).

  • Stationary Phase: Silica Gel 60 F₂₅₄ plates.[1]

  • Mobile Phase: Hexane : Ethyl Acetate (70:30 v/v).[1]

  • Sample Prep: Mini-workup. Take 50 µL reaction mixture -> partition between Water/Ethyl Acetate. Spot the organic layer.

    • Note: The water wash removes inorganic acids but hydrolyzes a small fraction of the product. The main spot will remain the sulfonyl chloride if done quickly.

  • Visualization:

    • UV (254 nm): Dark spots for aromatic core.[1]

    • Stain (Anisaldehyde): Heat gun required.[1]

  • R_f Values (Approximate):

    • Sulfonic Acid (Hydrolysis): ~0.0 (Baseline).[1]

    • Precursor (Aryl Bromide): ~0.6.[1]

    • Product (Sulfonyl Chloride): ~0.4.[1][4][7]

Troubleshooting & Scientific Rationale

Why not use Methanol as a solvent?

Methanol is nucleophilic.[1] If you dissolve the sulfonyl chloride in methanol, it will slowly convert to the Methyl Sulfonate Ester (


). This creates a "ghost peak" in the chromatogram that grows over time, leading to false assay values. Always use Acetonitrile. 
Peak Splitting in HPLC

If the morpholine derivative peak splits:

  • pH Mismatch: The morpholine adduct is basic. Ensure the mobile phase contains 0.1% TFA or Formic Acid to keep it protonated/sharp.

  • Solvent Strength: If the sample diluent is 100% MeCN and the initial gradient is 30% MeCN, the strong solvent effect will distort the peak. Dilute the final derivatized sample with water (to ~50:50 MeCN:Water) before injection.

Stability of the Reference Standard

The sulfonyl chloride reference standard must be requalified periodically.

  • Self-Validating Check: Run the "Direct LC-MS" method.[1] If a significant peak for the Sulfonic Acid (M-35+17 = M-18 mass shift, or [M-H]- in negative mode) is observed, the standard has degraded.[1]

References

  • BLDpharm. (n.d.).[1] Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate.[1][3] Accessed October 2023.[1][8] Link

  • BenchChem. (2025).[1][7][9][10] A Researcher's Guide to Characterizing Sulfonyl Chlorides: Analytical Techniques. Retrieved from BenchChem.[1][7][9][10] Link[1]

  • Song, S., et al. (2022). "Development of a derivatization RP-HPLC method for determination of sulfuryl chloride...". Journal of Pharmaceutical and Biomedical Analysis, 214, 114752. Link

  • Gupta, K. R. (2025).[5][8] Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate. Link

  • Organic Chemistry Portal. (2016). Synthesis of Sulfonamides from Sulfonyl Chlorides. Link

Sources

Troubleshooting & Optimization

Common impurities in "Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate

Executive Summary

This guide addresses the synthesis and impurity profile of Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate , a critical intermediate often utilized in the synthesis of CRTH2 antagonists (e.g., Ramatroban/BAY u 3405).[1] The synthesis typically involves the chlorosulfonation of Methyl 3-bromophenylacetate .[1]

Due to the competing directing effects of the acetate (activator) and bromine (deactivator) groups, along with the high reactivity of chlorosulfonic acid, this reaction is prone to specific regio-isomeric impurities and stability-related degradation products.[1] This document provides a self-validating troubleshooting framework for researchers encountering purity or yield issues.

Module 1: The Impurity Landscape

The following table categorizes the most frequent impurities encountered during the chlorosulfonation of methyl (3-bromophenyl)acetate.

Impurity CodeCommon NameChemical Structure DescriptionOrigin / Mechanism
IMP-A The "Para" Regioisomer Methyl 2-[3-bromo-4-(chlorosulfonyl)phenyl]acetateRegioselectivity Failure: Kinetic vs. Thermodynamic control.[1] The acetate group directs para (Pos 4) while the target requires ortho (Pos 6/2) substitution.[1]
IMP-B The Sulfonic Acid Methyl 2-[5-bromo-2-sulfophenyl]acetateHydrolysis: Reaction of the sulfonyl chloride moiety with moisture during quenching or storage.[1]
IMP-C The Carboxylic Acid 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetic acidEster Hydrolysis: Acid-catalyzed hydrolysis of the methyl ester, often occurring during the highly exothermic aqueous quench.[1]
IMP-D The Sulfone Dimer Bis(4-bromo-2-(methoxycarbonylmethyl)phenyl)sulfoneFriedel-Crafts Side Reaction: Reaction of the product sulfonyl chloride with unreacted starting material (

).[1]
IMP-E Des-bromo Analog Methyl 2-[2-(chlorosulfonyl)phenyl]acetateStarting Material Impurity: Presence of Methyl phenylacetate in the raw material (rarely generated in situ).[1]
Module 2: Reaction Pathway & Impurity Genesis (Visual)[1]

The following diagram illustrates the competitive pathways governing the formation of the target molecule versus its primary impurities.

ReactionPathways Start Methyl 3-bromophenylacetate (Starting Material) Target TARGET PRODUCT Methyl 2-[5-bromo-2-(chlorosulfonyl) phenyl]acetate Start->Target  Chlorosulfonation (Ortho to Acetate, Para to Br) Imp_Para IMP-A: Para-Isomer (4-chlorosulfonyl) Start->Imp_Para  Competing Regiochemistry (Para to Acetate) ClSO3H Chlorosulfonic Acid (Excess) ClSO3H->Target Imp_Sulfone IMP-D: Sulfone Dimer Target->Imp_Sulfone  + Start Material (Low Acid Ratio) Imp_Acid IMP-B: Sulfonic Acid (Hydrolysis) Target->Imp_Acid  + H2O (Quench/Storage)

Figure 1: Mechanistic pathway showing the competition between the desired ortho-substitution (Target) and the para-isomer (IMP-A), as well as downstream degradation.

Module 3: Troubleshooting Guides (Q&A)
Scenario 1: High Levels of Regioisomer (IMP-A)

User Question: "My HPLC shows a persistent impurity (~5-10%) eluting just before the main peak. NMR suggests substitution at the 4-position.[1] How do I suppress this?"

Technical Diagnosis: The starting material, Methyl 3-bromophenylacetate, has two activating groups.[1] The acetate alkyl chain is an ortho/para director, and the bromine is an ortho/para director (but deactivating).[1]

  • Target (Pos 6/2): Ortho to Acetate, Para to Bromine.[1] (Electronically favored by Br, sterically hindered by Acetate).[1]

  • Impurity (Pos 4): Para to Acetate, Ortho to Bromine. (Sterically favored by Acetate, electronically less favored by Br).[1]

Troubleshooting Protocol:

  • Temperature Control: Chlorosulfonation is reversible and temperature-dependent.[1] Lower temperatures (0°C to 5°C) favor the kinetic product.[1] If the Target is the thermodynamic product (due to the "Para to Br" stability), slightly elevating the temperature (to 20-25°C) might actually improve the ratio, provided the ester is stable.[1] However, standard protocol suggests keeping it below 10°C to prevent sulfone formation.[1]

  • Solvent Modulation: Run the reaction neat (solvent-free) in excess chlorosulfonic acid. Solvents like DCM can alter the solvation shell and change regioselectivity.[1]

  • Recrystallization: The isomers often have distinct crystalline habits.[1] Recrystallize from a non-polar solvent (e.g., Cyclohexane/Toluene) or a mixture of EtOAc/Hexane.[1] The symmetrical nature of the para-isomer often makes it less soluble; filter it off if it precipitates first, or keep it in mother liquor if the target crystallizes preferentially.[1]

Scenario 2: Low Assay & "Sticky" Solid (IMP-B & IMP-C)

User Question: "After quenching on ice, my product is a gummy solid with low purity. LC-MS shows a mass corresponding to the sulfonic acid."

Technical Diagnosis: Sulfonyl chlorides are moisture sensitive.[1] The "gum" is likely a mixture of the target product and the hydrolyzed sulfonic acid (IMP-B).[1] The heat generated during the quench accelerates hydrolysis.[1]

Troubleshooting Protocol:

  • Quench Rate: Do not dump the reaction mixture onto ice. Instead, slowly add the reaction mixture dropwise onto crushed ice with vigorous stirring.

  • Temperature Maintenance: Ensure the internal temperature of the quench vessel never exceeds 5°C . Use an external acetone/dry ice bath if necessary.[1]

  • Workup Speed: Extract immediately into Dichloromethane (DCM) or Chloroform.[1] Do not let the aqueous suspension sit.[1]

  • Drying: Dry the organic layer thoroughly with

    
     (Magnesium Sulfate) rather than 
    
    
    
    , as it is more efficient at removing bound water.[1]
Scenario 3: Formation of Insoluble White Precipitate (IMP-D)

User Question: "I see a white, high-melting solid that is insoluble in DCM during workup."

Technical Diagnosis: This is the Sulfone Dimer (IMP-D) .[1] It forms when the generated sulfonyl chloride reacts with unreacted starting material.[1] This occurs if the concentration of chlorosulfonic acid is too low or mixing is poor.[1]

Troubleshooting Protocol:

  • Stoichiometry: Increase the equivalents of Chlorosulfonic acid. A ratio of 5:1 to 8:1 (Acid:Substrate) is recommended to ensure the starting material is rapidly converted to the sulfonyl chloride, leaving no "free" substrate to react with the product.[1]

  • Agitation: Ensure high-shear stirring. The reaction mixture can become viscous; poor mixing creates local "starved" zones where dimerization is favored.[1]

Module 4: Analytical & Stability Protocols
Recommended HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Do not use phosphate buffers; they can catalyze hydrolysis).[1]

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Gradient: 50% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm.[1]

  • Sample Prep: Dissolve in anhydrous MeCN . Inject immediately. Do not use methanol, as it can react with the sulfonyl chloride to form the methyl sulfonate ester artifact.[1]

Storage Guidelines
  • Condition: Store under Nitrogen/Argon at -20°C.

  • Desiccant: Store in a secondary container with active silica gel or

    
    .[1]
    
  • Shelf-Life: Sulfonyl chlorides are inherently unstable.[1] Re-assay before use if stored >2 weeks.

Module 5: Validated Synthesis Workflow (DOT)

The following decision tree outlines the "Gold Standard" process to minimize the impurities discussed above.

SynthesisWorkflow Step1 Preparation: Cool ClSO3H to 0°C Step2 Addition: Add Substrate Solid in Portions (Keep <5°C) Step1->Step2 Step3 Reaction: Stir 2-4h @ 0-10°C (Monitor by TLC/HPLC) Step2->Step3 Check1 Is Start Material < 1%? Step3->Check1 Action_Wait Continue Stirring (Risk: Sulfone) Check1->Action_Wait No Action_Quench Quench: Dropwise into Ice/Water (Internal T < 5°C) Check1->Action_Quench Yes Action_Wait->Check1 Step4 Workup: Extract w/ DCM immediately Wash w/ Cold Brine Dry MgSO4 Action_Quench->Step4

Figure 2: Optimized workflow to minimize hydrolysis and dimerization.

References
  • Rosentreter, U., et al. (1989).[1][2] Synthesis and absolute configuration of the novel thromboxane antagonist (3R)-3-(4-fluorophenylsulfonamido)-1,2,3,4-tetrahydro-9-carbazolepropanoic acid (Bay u 3405).[1] Arzneimittel-Forschung, 39(12), 1519–1521.[1]

  • Bayer AG. (2010).[1] Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.[1][3] Patent CN101774914B.[1][3]

  • Keerthi, D. S., & Shashikala. (2017).[1][4] Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug.[1][4][5] Asian Journal of Pharmaceutics, 11(1).[1][4] (Provides mechanistic insight into chlorosulfonation side reactions). [1]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 123456, Methyl 3-bromophenylacetate.[1][1]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate and Chlorosulfonic acid before handling.

Sources

Technical Support Center: Stabilizing Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate. This guide provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions to help you prevent the decomposition of this critical reagent. As a key intermediate in pharmaceutical synthesis, maintaining its integrity is paramount for reproducible and successful outcomes.

Understanding the Root Cause: The Chemistry of Decomposition

The primary vulnerability of Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate lies in its sulfonyl chloride group (-SO₂Cl). The sulfur atom in this group is highly electrophilic, making it extremely susceptible to nucleophilic attack by water. This reaction, known as hydrolysis, is the principal pathway of decomposition.

Upon exposure to moisture, the sulfonyl chloride rapidly hydrolyzes to form the corresponding sulfonic acid and hydrogen chloride (HCl) gas.[1] This process is often autocatalytic, as the generated HCl can further promote degradation. The consequence is a loss of reagent activity, leading to failed reactions and inconsistent results.

Troubleshooting_Yield start Low Reaction Yield? check_reagent Is reagent from a newly opened bottle stored properly? start->check_reagent check_technique Was the reaction run under a strict inert atmosphere? check_reagent->check_technique Yes use_new Action: Use a fresh bottle of reagent. check_reagent->use_new No improve_technique Action: Re-dry all glassware and use proper Schlenk line/glovebox techniques. check_technique->improve_technique No fail Root Cause Likely Reagent Decomposition check_technique->fail Yes use_new->fail success Problem Solved improve_technique->success

Caption: Troubleshooting logic for low reaction yields.

Core Protocols & Best Practices

Adherence to these protocols is critical for preventing decomposition and ensuring experimental success.

Protocol 1: Long-Term Storage of Reagent
  • Inspect Upon Receipt: When the reagent arrives, inspect the container seal for any damage.

  • Inert Gas Overlay: Before storing, flush the bottle's headspace with a gentle stream of dry argon or nitrogen for 30-60 seconds.

  • Secure Sealing: Ensure the cap is tightly sealed. For added protection, wrap the cap and neck with Parafilm®.

  • Desiccated Environment: Place the sealed bottle inside a desiccator containing a suitable desiccant (e.g., Drierite® or phosphorus pentoxide).

  • Cool and Dark: Store the desiccator in a cool, well-ventilated area away from direct sunlight and sources of heat. [2]

Protocol 2: Handling and Dispensing Under Inert Atmosphere

This protocol requires a Schlenk line or a glovebox to create an oxygen- and moisture-free environment. [3][4]

  • Glassware Preparation: All glassware (flasks, syringes, needles) must be oven-dried (e.g., at 125°C overnight) and allowed to cool to room temperature under a stream of inert gas. [5][6]2. System Purge: Assemble the reaction apparatus and purge it with inert gas using several vacuum/backfill cycles. [3]3. Reagent Equilibration: Allow the reagent bottle to come to room temperature inside the desiccator before opening to prevent condensation of atmospheric moisture on the cold surface.

  • Positive Pressure Transfer:

    • Puncture the septum on the reagent bottle with a needle connected to the inert gas line to create a slight positive pressure.

    • Use a clean, dry syringe to withdraw the required amount of the compound (if it is in a liquid/solution form) or use a powder-funnel under a positive flow of inert gas to transfer the solid.

  • Reaction Quenching: Once the reaction is complete, quench it carefully according to your established procedure before exposing it to the atmosphere.

  • Resealing the Reagent: Before removing the inert gas needle, ensure the bottle is securely capped. Re-wrap the cap with Parafilm® and return the bottle to the desiccator for storage.

By implementing these robust handling and storage procedures, you can significantly extend the shelf-life of Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate and ensure the integrity of your experimental results.

References

  • Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
  • Thermo Fisher Scientific. (2010, September 6).
  • American Chemical Society. (n.d.). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides.
  • CDH Fine Chemical. (n.d.).
  • Chemistry LibreTexts. (2022, May 6). 1.
  • ResearchGate. (2023, August 6). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride.
  • Molecular Inorganic Chemistry, University of Leiden. (2008, April 12). Working with air and moisture sensitive compounds.
  • S D Fine-Chem Limited. (n.d.). Sulphuryl Chloride MSDS.
  • Aurochemicals. (2020, March 13).
  • Canadian Science Publishing. (n.d.). Solvolysis of a Series of Benzenesulfonyl Chlorides.
  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
  • Aurochemicals. (2022, August 16).
  • ResearchGate. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.
  • Fisher Scientific. (2008, February 21).
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents. Technical Bulletin AL-134.
  • ChemistryViews. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3).
  • ChemicalBook. (2024, February 1). Chemical Safety Data Sheet: SULFONYL CHLORIDE, POLYMER-BOUND.
  • National Institutes of Health. (n.d.). Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)
  • OSTI.GOV. (1988, September 20). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.
  • PubMed. (n.d.). Methyl 2-(5-bromo-3-methyl-sulfinyl-1-benzofuran-2-yl)
  • National Institutes of Health. (n.d.). Methyl 5-bromo-2-[methyl(methylsulfonyl)
  • PubChem. (n.d.). 5-Bromo-2-methylphenol.

Sources

"Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate" reaction monitoring by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate Ticket ID: TLC-MON-0042 Status: Active Expert Level: Senior Application Scientist[1]

Executive Summary

You are attempting to monitor the formation or consumption of Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate . This molecule contains three distinct functional moieties: a methyl ester , an aryl bromide , and a sulfonyl chloride .

The Critical Challenge: The sulfonyl chloride (


) group is highly electrophilic and moisture-sensitive.[1] Silica gel plates are inherently acidic and hygroscopic (containing adsorbed water). When you spot this compound directly onto a TLC plate, it frequently hydrolyzes in situ to the corresponding sulfonic acid (

).[1]

Because sulfonic acids are extremely polar, they often remain at the baseline (


). This leads to a false negative : you may believe your reaction is incomplete or that the product has decomposed, when in reality, the decomposition occurred on the plate, not in your flask.

Module 1: The "Mini-Workup" Method (Mandatory Protocol)

Do not spot the reaction mixture directly. To accurately monitor this reaction, you must chemically stabilize the sulfonyl chloride before it touches the silica. This technique, known as a "mini-workup" or "derivatization quench," converts the unstable chloride into a stable sulfonamide or sulfonate ester.

Reagents Required[2][3][4][5][6][7][8]
  • Quench Vial A (Methanol): 0.5 mL Methanol (creates the methyl sulfonate ester).

  • Quench Vial B (Amine): 0.5 mL Morpholine or Benzylamine in DCM (creates a stable sulfonamide).[1]

  • Eluent: 20-30% Ethyl Acetate in Hexanes (Adjust based on exact polarity).

Step-by-Step Protocol
  • Sampling: Dip a glass capillary into your reaction mixture to withdraw a small aliquot (

    
    ).
    
  • Quenching: Immediately dispense this aliquot into Quench Vial A (or B).

    • Mechanism:[2][3]

      
      [1]
      
    • Result: The methyl sulfonate ester is stable on silica and moves freely up the plate.

  • Spotting: Spot the solution from the Quench Vial onto the TLC plate.

  • Elution: Run the plate in Hexanes/EtOAc.

  • Visualization: Visualize under UV (254 nm). The aryl bromide moiety provides strong UV absorption.

Note: If monitoring the formation of the sulfonyl chloride from a sulfonic acid precursor, the precursor will stay at the baseline, while the quenched ester/amide will migrate to


 0.4–0.7.

Module 2: Visualization & Logic Flow

The following diagram illustrates the decision matrix for monitoring this specific compound.

ReactionMonitoring Start Reaction Mixture (Sulfonyl Chloride) Decision Spotting Method Start->Decision DirectSpot Direct Spotting (Risky) Decision->DirectSpot Fast/Lazy MiniWorkup Mini-Workup (Recommended) Decision->MiniWorkup Best Practice SilicaInteraction Interaction with Acidic/Wet Silica DirectSpot->SilicaInteraction Derivatization Reaction with MeOH forms Sulfonate Ester MiniWorkup->Derivatization Hydrolysis Hydrolysis to Sulfonic Acid SilicaInteraction->Hydrolysis Moisture present StableSpecies Stable Methyl Ester Species Derivatization->StableSpecies ResultBad Stuck at Baseline (False Negative) Hydrolysis->ResultBad ResultGood Distinct Spot (Accurate Rf) StableSpecies->ResultGood

Figure 1: Workflow comparing direct spotting (leading to hydrolysis artifacts) vs. the recommended mini-workup derivatization.[1]

Module 3: Troubleshooting Guide (FAQ)

Q: I see a streak starting from the baseline up to an Rf of 0.5. What does this mean?

A: This is the classic signature of on-plate decomposition .[1]

  • Cause: The sulfonyl chloride is partially hydrolyzing as it travels up the plate. The "head" of the streak is the remaining chloride (or ester), and the "tail" is the sulfonic acid being generated in real-time.

  • Fix: Switch immediately to the Mini-Workup (Module 1). Ensure your developing solvent is dry.[1]

Q: My product spot disappears after a few minutes on the plate.

A: Sulfonyl chlorides are volatile enough that extended drying (blowing air on the plate) can cause evaporation, but more likely, it is hydrolyzing and fading into the background noise of the baseline.

  • Fix: Visualize immediately after elution. Do not heat the plate to dry it, as heat accelerates hydrolysis and decomposition.

Q: Can I use KMnO4 or Anisaldehyde stain?

A: Avoid KMnO4.

  • Reason: Permanganate is a strong oxidant. While it might stain the alkene or aromatic ring, it can over-oxidize the sulfur species, leading to confusing artifacts.

  • Recommendation: Use UV (254 nm) .[1][4] The bromine atom on the benzene ring acts as a heavy atom auxochrome, making the molecule very distinct under UV light. If a chemical stain is absolutely necessary, use Iodine (

    
    ) , which reversibly complexes with the aromatic ring without altering the chemical structure [1].
    
Q: What is the expected Rf value?

A: While exact values depend on your specific solvent system:

  • Sulfonic Acid (Hydrolyzed):

    
     (Baseline).[1]
    
  • Sulfonyl Chloride (Intact):

    
     (in 20% EtOAc/Hex).[1]
    
  • Methyl Sulfonate Derivative (Quenched):

    
     (Slightly more polar than the chloride).[1]
    

Module 4: Comparative Data Table

FeatureSulfonyl Chloride (Target)Sulfonic Acid (Artifact)Sulfonamide/Ester (Deriv.)[1][5]
Stability on Silica Low (Hydrolyzes)HighHigh
Polarity ModerateVery HighModerate
UV Activity Strong (UV 254)Strong (UV 254)Strong (UV 254)
TLC Appearance Streak/FaintBaseline SpotTight, distinct spot
Interpretation Unreliable"Reaction Failed""Reaction Success"

References

  • Chemistry LibreTexts. (2022).[1] Uses of TLC - Monitoring Reactions.[1][6][7]Link[1]

  • BenchChem. (2025).[1][7][8] Technical Support Center: Sulfonyl Chloride Work-up.[1]Link[1]

  • BenchChem. (2025).[1][7][8] Stability issues of N-silylated sulfonamides on silica gel chromatography.Link[1]

  • ResearchGate. (2000).[1] TLC of Sulfonamides and Stability Analysis.[1][6][8]Link

Sources

Technical Support Center: Troubleshooting Reactivity Profiles of Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reactivity Profile

This guide addresses the "unexpected products" frequently reported by researchers working with Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate .

The core challenge lies in the molecule's bifunctional electrophilic nature . It contains a highly reactive sulfonyl chloride (


) ortho to a methyl acetate group (

). While the intended reaction is often a simple sulfonamide formation, the spatial proximity of these groups facilitates rapid intramolecular cyclization, leading to 1,2-benzothiazine derivatives (sultams) rather than the expected linear esters.
The "Fork in the Road": Reaction Pathways

The following decision tree illustrates how experimental conditions dictate whether you obtain the Target (Linear Sulfonamide) or the Unexpected Product (Cyclic Sultam).

ReactionPathways SM Starting Material (Sulfonyl Chloride) Intermediate Intermediate (Linear Sulfonamide) SM->Intermediate Amine (1.0 eq) Low Temp (<0°C) Hydrolysis Byproduct (Sulfonic Acid) SM->Hydrolysis H2O / Moisture Target Target Product (Linear Ester) Intermediate->Target Kinetic Control (Stop reaction early) Cyclic Unexpected Product (Cyclic Sultam) Intermediate->Cyclic Thermodynamic Control (Excess Base, Heat, Time)

Figure 1: Divergent reaction pathways. The "Unexpected Product" is thermodynamically favored under basic conditions.

Troubleshooting Guide: Diagnosing the "Unexpected"

Scenario A: The "Missing Methoxy" (Cyclization)

Symptom:

  • Mass Spectrometry (LC-MS) shows a peak of

    
     (Loss of Methanol).
    
  • 
    H NMR shows the disappearance of the methyl ester singlet (
    
    
    
    ppm).
  • Product is highly crystalline and insoluble in non-polar solvents.

Technical Explanation: This is the formation of a 1,2-benzothiazine-3-one 1,1-dioxide derivative. After the primary amine attacks the sulfonyl chloride to form the sulfonamide (


), the nitrogen atom is still nucleophilic. Under basic conditions, it attacks the neighboring ester carbonyl, extruding methanol and closing the 6-membered ring.

Corrective Protocol:

  • Lower Temperature: Conduct the sulfonylation at

    
     to 
    
    
    
    .
  • Base Stoichiometry: Use strictly 1.0–1.1 equivalents of a non-nucleophilic base (e.g., DIPEA or 2,6-lutidine). Avoid excess base which promotes deprotonation of the sulfonamide.

  • Steric Protection: If the cyclic product is not desired, use bulky amines if possible, or protect the nitrogen immediately after formation.

Scenario B: The "Acidic Wash" (Hydrolysis)

Symptom:

  • Low yield of organic soluble material.

  • Product stays in the aqueous phase during workup.

  • LC-MS shows

    
     (Conversion of 
    
    
    
    to
    
    
    ).

Technical Explanation: Sulfonyl chlorides are highly moisture-sensitive. The rate of hydrolysis competes with aminolysis, especially if the amine is unreactive (sterically hindered or electron-deficient) or if the solvent is "wet."

Corrective Protocol:

  • Drying: Ensure DCM or THF solvents are anhydrous (dried over molecular sieves).

  • Order of Addition: Add the amine and base to the solvent first, then add the sulfonyl chloride solution dropwise. This ensures the electrophile immediately encounters the nucleophile.

Detailed Experimental Protocols

Protocol 1: Synthesis of Linear Sulfonamide (Kinetic Control)

Objective: To couple an amine without triggering cyclization.

  • Preparation: Charge a flame-dried flask with Amine (1.0 eq) and DIPEA (1.1 eq) in anhydrous DCM (0.1 M) .

  • Cooling: Cool the mixture to

    
      (Ice/Salt bath).
    
  • Addition: Dissolve Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate (1.0 eq) in minimal anhydrous DCM. Add this solution dropwise over 20 minutes.

    • Note: Slow addition prevents localized heating.

  • Monitoring: Stir at

    
     for 1 hour. Monitor by TLC/LC-MS.
    
    • Critical Step: Quench immediately upon consumption of starting material. Do not let it stir overnight.

  • Quench: Add 1M HCl (aq) to quench the reaction and neutralize excess base.

  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    
Protocol 2: Synthesis of Cyclic Benzothiazine (Thermodynamic Control)

Objective: To intentionally synthesize the cyclic sultam scaffold.

  • Reaction: Mix Sulfonyl Chloride (1.0 eq) and Amine (1.2 eq) in THF .

  • Base: Add Triethylamine (

    
    , 3.0 eq) .
    
  • Heat: Reflux (

    
    ) for 4–6 hours.
    
  • Mechanism: The heat and excess base drive the elimination of methanol.

  • Workup: Evaporate volatiles. The residue is often the pure cyclic product or requires simple recrystallization (EtOH).

Comparative Data Analysis

FeatureLinear Sulfonamide (Target)Cyclic Benzothiazine (Unexpected)
Mass Change Expected MWMW - 32 Da (Loss of

)
NMR Signal Methyl singlet present (~3.7 ppm)Methyl singlet ABSENT
Polarity (TLC) Less polar (Higher

)
More polar (Lower

)
Solubility Good in DCM, EtOAcPoor in DCM; Soluble in DMSO/DMF
Formation Condition Low Temp, Short Time, 1 eq BaseHigh Temp, Long Time, Excess Base

Frequently Asked Questions (FAQ)

Q1: Can I ring-open the cyclic product back to the linear ester?

  • Answer: Generally, no. The cyclic sulfonamide (sultam) is extremely stable. Attempting to open it with methanol/acid usually results in degradation or no reaction. It is easier to prevent cyclization than to reverse it.

Q2: Why does the reaction turn dark/black?

  • Answer: The benzylic protons (

    
     between the phenyl ring and the ester) are acidic. Strong bases or high temperatures can cause deprotonation here, leading to polymerization or oxidative degradation. Stick to mild bases like DIPEA or Pyridine.
    

Q3: I am using a weak amine (e.g., Aniline). Why is the reaction slow?

  • Answer: Anilines are poor nucleophiles. You may need a catalyst like DMAP (4-Dimethylaminopyridine), but be warned: DMAP is also excellent at catalyzing the unwanted cyclization. Use only 5-10 mol% DMAP and keep the temperature low.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (See sections on Nucleophilic Substitution at Sulfur and Cyclization).
  • Synthesis of 1,2-Benzothiazines

    • Lombardino, J. G., & Wiseman, E. H. (1971). Preparation and anti-inflammatory activity of some nonacidic trisubstituted 4-(2H)-1,2-benzothiazine 1,1-dioxides . Journal of Medicinal Chemistry, 14(10), 973–977.

    • Context: Describes the cycliz
  • Commercial Reactivity Data

    • Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate (CAS 1403387-05-2) .[1] Chemical properties and safety data derived from vendor specifications (e.g., BLD Pharm, Combi-Blocks).

  • Gao, Y., et al. (2013). Efficient Synthesis of 1,2-Benzothiazine 1,1-Dioxides via Palladium-Catalyzed Intramolecular C–H Activation. Journal of Organic Chemistry.

Sources

Technical Support Center: Navigating the Moisture Sensitivity of Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate . This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the challenges associated with the moisture sensitivity of this reactive intermediate. Our goal is to empower you with the knowledge to ensure the integrity of your starting material and the success of your downstream applications.

Frequently Asked Questions (FAQs)

Q1: I've just received my shipment of Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate. How should I properly store it to prevent degradation?

A1: Proper storage is the first and most critical step in maintaining the quality of this reagent. Due to the high reactivity of the sulfonyl chloride group with water, stringent moisture control is essential.

  • Immediate Action: Upon receipt, inspect the packaging for any breaches. The compound should be in a tightly sealed container, often with a secondary seal or packaged under an inert atmosphere.

  • Storage Environment: Store the container in a desiccator containing a suitable desiccant such as silica gel, calcium sulfate (Drierite®), or a molecular sieve.[1][2] For long-term storage, a dry, inert atmosphere is paramount. This can be achieved by using a nitrogen-purged desiccator or a glove box.[2]

  • Temperature: While room temperature storage in a desiccator is often sufficient for short periods, for long-term stability, refrigeration (2-8 °C) in a moisture-proof container is recommended to slow down any potential degradation pathways. Ensure the container is brought to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.

Q2: What are the visible signs of degradation for Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate?

A2: The primary degradation pathway is hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, Methyl 2-[5-bromo-2-(sulfo)phenyl]acetate.

  • Physical Appearance: The pure compound is typically a solid. Degradation may lead to a change in appearance, such as clumping, a sticky or oily consistency, or a change in color.

  • Odor: While not a definitive test, hydrolysis will produce hydrochloric acid (HCl), which may result in a faint, sharp, acidic odor upon opening the container, especially if significant degradation has occurred.

  • Solubility: The sulfonic acid byproduct is significantly more polar than the parent sulfonyl chloride. You might observe incomplete dissolution in non-polar organic solvents where the pure compound would be fully soluble.

Q3: How quickly does Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate hydrolyze?

The presence of a bromine atom and a methyl acetate group, both of which are electron-withdrawing, is expected to increase the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic attack by water compared to unsubstituted benzenesulfonyl chloride. Therefore, it should be considered a highly moisture-sensitive reagent.

Q4: Can I use standard laboratory equipment for my reaction, or are special precautions necessary?

A4: Due to its moisture sensitivity, using standard, bench-top setups without precautions will likely lead to compromised results. It is imperative to use techniques designed for handling air- and moisture-sensitive compounds.[5]

  • Glassware: All glassware must be rigorously dried before use. This is best achieved by oven-drying at >120 °C for several hours or by flame-drying under a stream of inert gas.[6]

  • Inert Atmosphere: Reactions should be conducted under an inert atmosphere of nitrogen or argon.[7][8] This can be accomplished using a Schlenk line or by maintaining a positive pressure of inert gas from a balloon.

  • Reagent/Solvent Purity: All solvents and other reagents used in the reaction must be anhydrous. Use freshly distilled solvents from an appropriate drying agent or purchase high-purity anhydrous solvents.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Low or No Yield in Sulfonamide Synthesis

You are attempting to synthesize a sulfonamide by reacting Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate with an amine, but you observe a low yield of the desired product or recover mostly starting amine.

Underlying Cause: The most probable cause is the hydrolysis of your sulfonyl chloride starting material, either during storage or in the reaction setup. The resulting sulfonic acid is unreactive towards amines for sulfonamide bond formation under standard conditions.

Troubleshooting Protocol:

  • Verify Starting Material Integrity:

    • Before starting your reaction, it is prudent to check the quality of the Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate, especially if it's from an older batch or has been opened previously.

    • A simple qualitative test is to dissolve a small amount in an anhydrous solvent (e.g., dichloromethane) and add a drop of a tertiary amine (e.g., triethylamine) followed by a drop of methanol. The formation of a precipitate (triethylammonium chloride) and the consumption of the starting material (as monitored by TLC) to form the methyl sulfonate ester can indicate the presence of the active sulfonyl chloride.

  • Optimize Reaction Setup:

    • Rigorous Drying: Ensure all glassware is oven- or flame-dried immediately before use.[6]

    • Inert Atmosphere: Assemble your reaction apparatus while hot and immediately place it under a positive pressure of dry nitrogen or argon.[7][8] Maintain this inert atmosphere throughout the entire experiment.

    • Anhydrous Solvents and Reagents: Use anhydrous solvents. If your amine is a salt (e.g., hydrochloride), it must be neutralized and thoroughly dried before use. Any residual water will preferentially react with the sulfonyl chloride.

  • Reaction Execution:

    • Dissolve your amine in the anhydrous solvent first.

    • If you are using a base like pyridine or triethylamine, ensure it is also anhydrous.

    • Add the Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate as a solid or as a solution in the anhydrous reaction solvent via a powder funnel under a positive flow of inert gas or as a solution via a dry syringe.

Issue 2: Complex Mixture of Byproducts in the Reaction

Your reaction yields the desired sulfonamide, but also several other spots on a TLC plate, complicating purification.

Underlying Causes:

  • Partial Hydrolysis: If some of the sulfonyl chloride has hydrolyzed, the resulting sulfonic acid will remain in the reaction mixture and can complicate work-up and purification.

  • Reaction with Solvent: If you are using an alcohol as a solvent (e.g., methanol, ethanol), it will compete with your amine nucleophile to react with the sulfonyl chloride, forming a sulfonate ester byproduct.[9][10]

  • Di-sulfonylation: If your amine has multiple reactive sites, you may see di-sulfonylation.

Troubleshooting Protocol:

  • Solvent Selection:

    • Avoid protic solvents like alcohols unless the formation of the sulfonate ester is the intended reaction.

    • Opt for aprotic, anhydrous solvents such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF).

  • Work-up Procedure:

    • A standard work-up for a sulfonamide synthesis involves quenching the reaction with water and then performing extractions.

    • If you suspect the presence of the sulfonic acid byproduct, a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help to deprotonate the sulfonic acid and extract it into the aqueous layer, simplifying purification of the desired neutral sulfonamide.

  • Stoichiometry Control:

    • For amines with multiple nucleophilic sites, carefully control the stoichiometry of the sulfonyl chloride and consider using protecting groups if necessary to ensure mono-substitution.

Data & Protocols

Table 1: Key Properties and Handling Recommendations
PropertyValue/RecommendationRationale
Molecular Formula C₉H₈BrClO₄S-
Molecular Weight 327.58 g/mol -
CAS Number 1403387-05-2
Appearance Solid-
Primary Hazard Moisture-sensitive, corrosiveReacts with water to produce HCl.
Storage Store under inert gas in a desiccator, refrigerate for long-term.To prevent hydrolysis by atmospheric moisture.
Compatible Solvents Anhydrous DCM, THF, Acetonitrile, TolueneAprotic solvents that do not react with the sulfonyl chloride group.
Incompatible Reagents Water, Alcohols, Primary/Secondary Amines (unless intended), Protic SolventsThese nucleophiles will readily react with the sulfonyl chloride.

Experimental Workflow: Inert Atmosphere Technique for Sulfonamide Synthesis

This protocol outlines the key steps for successfully performing a reaction with Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate under moisture-free conditions.

Step-by-Step Methodology
  • Glassware Preparation:

    • Place all necessary glassware (reaction flask, stir bar, condenser, addition funnel, etc.) in an oven at 120 °C for at least 4 hours.

    • Alternatively, assemble the apparatus and flame-dry all parts under a gentle stream of dry nitrogen.

  • Apparatus Assembly:

    • Quickly assemble the hot glassware and clamp it in a fume hood.

    • Immediately equip the apparatus with a source of inert gas (e.g., a nitrogen-filled balloon with a needle or a connection to a Schlenk line). Ensure a positive pressure of inert gas is maintained.

  • Reagent Preparation:

    • Dissolve the amine and any base (e.g., anhydrous pyridine or triethylamine) in the chosen anhydrous solvent in the reaction flask.

    • If Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate is to be added as a solution, prepare this in a separate, dry flask under an inert atmosphere.

  • Addition of Sulfonyl Chloride:

    • Solid Addition: Briefly remove the gas inlet and add the solid sulfonyl chloride through a powder funnel under a strong positive flow of inert gas to prevent air ingress.

    • Solution Addition: Draw the sulfonyl chloride solution into a dry syringe and add it dropwise to the stirred amine solution via a rubber septum.

  • Reaction and Work-up:

    • Allow the reaction to proceed as planned, monitoring by TLC.

    • Upon completion, cool the reaction mixture and quench by slowly adding it to a separate flask containing water or an aqueous solution. This is often an exothermic process.

    • Proceed with standard extractive work-up, potentially including a basic wash as described in the troubleshooting section.

Visualizing the Problem: Hydrolysis Mechanism and Workflow

To better understand the critical need for anhydrous conditions, the following diagrams illustrate the hydrolysis mechanism and the recommended experimental workflow.

Diagram 1: Hydrolysis of Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate

Hydrolysis Reagent Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate Intermediate Pentacoordinate Sulfur Intermediate Reagent->Intermediate Nucleophilic Attack Water H₂O (Moisture) Water->Intermediate Product Methyl 2-[5-bromo-2-(sulfo)phenyl]acetate (Inactive Sulfonic Acid) Intermediate->Product Elimination of HCl HCl HCl Intermediate->HCl

Caption: The reaction of the sulfonyl chloride with water leads to an inactive sulfonic acid.

Diagram 2: Recommended Experimental Workflow

Workflow Start Start Dry_Glassware 1. Dry Glassware (Oven or Flame-Dry) Start->Dry_Glassware Inert_Atmosphere 2. Assemble under Inert Atmosphere (N₂/Ar) Dry_Glassware->Inert_Atmosphere Add_Amine 3. Add Anhydrous Amine & Solvent Inert_Atmosphere->Add_Amine Add_Sulfonyl_Chloride 4. Add Sulfonyl Chloride (Under N₂ flow) Add_Amine->Add_Sulfonyl_Chloride React 5. Reaction Add_Sulfonyl_Chloride->React Workup 6. Aqueous Work-up & Purification React->Workup End Success! Workup->End

Caption: A workflow emphasizing moisture exclusion at critical steps.

References

  • Robertson, R. E. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(12), 2155-2162. [Link]

  • Makin, G. I., & Dvorko, G. F. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739. [Link]

  • Terra Universal. (n.d.). Moisture-Free Storage: Nitrogen or Desiccant? [Link]

  • Wikipedia. (n.d.). Sulfonyl halide. [Link]

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

  • University of Pittsburgh, Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Chemistry LibreTexts. (2022). 7.3: Inert Atmospheric Methods. [Link]

  • Organic Chemistry Tutor. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. [Link]

  • Organic Chemistry Tutor. (2020). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). [Link]

  • American Chemical Society. (2021). Thiol-Free Sulfenylation Redefined: A Single-Atom Transfer Pathway to Symmetrical Di(hetero)arylthioethers via B(C6F5)3 Catalysis. J. Am. Chem. Soc.[Link]

Sources

Validation & Comparative

A Comparative Guide to Sulfonylating Agents: Profiling Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate Against Industry Workhorses

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, the sulfonamide functional group is a cornerstone, integral to the structure of countless therapeutic agents.[1][2] The selection of the appropriate sulfonyl chloride reagent is a critical decision that dictates not only the efficiency of sulfonamide bond formation but also opens avenues for subsequent molecular elaboration. This guide provides an in-depth comparison of the specialized reagent, Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate , against common sulfonylating agents, offering experimental insights to inform rational reagent selection.

Profiling the Reagents: Structure Dictates Function

The reactivity of a sulfonyl chloride is fundamentally governed by the electronic and steric nature of its substituents.[3][4] The electrophilicity of the sulfur atom is the primary driver for the reaction with nucleophiles like amines. Electron-withdrawing groups enhance this electrophilicity, accelerating the reaction, while electron-donating and sterically hindering groups can temper reactivity.[4]

Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate: This reagent presents a unique constellation of functional groups.

  • Chlorosulfonyl Group: The reactive center for sulfonamide formation.

  • Bromo Group: A moderately electron-withdrawing group that increases the electrophilicity of the sulfonyl sulfur.

  • ortho-Methyl Acetate Group: This is the defining feature. Its steric bulk can influence the reaction rate, and more importantly, it serves as a synthetic handle for post-sulfonylation modifications, such as intramolecular cyclization.[5][6]

Common Alternatives:

  • Methanesulfonyl Chloride (MsCl): An aliphatic sulfonyl chloride, MsCl is known for its high reactivity due to the small size of the methyl group and its excellent leaving group potential.[7]

  • p-Toluenesulfonyl Chloride (TsCl): Often considered the benchmark arylsulfonyl chloride, TsCl is a stable, crystalline solid that is easy to handle. The para-methyl group is slightly electron-donating, making it moderately reactive.[7][8]

  • 2-Nosyl Chloride (NsCl): The ortho-nitro group is strongly electron-withdrawing, rendering NsCl highly reactive. A key feature of nosylamides is their susceptibility to cleavage under mild conditions, making the nosyl group an excellent choice for amine protection.

A summary of these reagents is presented in Table 1.

Table 1: Comparison of Key Sulfonylating Agents

ReagentStructureKey FeaturesPrimary Application Profile
Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate Bromo (activating), ortho-ester (steric hindrance, synthetic handle)Bifunctional building block; synthesis of constrained cyclic sulfonamides.[9][10]
Methanesulfonyl Chloride (MsCl) Small, highly reactive alkylsulfonyl chloride.[7]General sulfonylation, formation of mesylates (good leaving groups).
p-Toluenesulfonyl Chloride (TsCl) Stable, moderately reactive, crystalline solid.[8]General sulfonylation, formation of stable tosylamides, amine protection.[11]
2-Nosyl Chloride (NsCl) Highly reactive due to electron-withdrawing nitro group.Amine protection (easily cleaved), synthesis of complex molecules.[12]
Reactivity and Mechanistic Considerations

The formation of a sulfonamide proceeds via nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride. The reaction rate is sensitive to several factors.

Electronic Effects: The reactivity generally follows the order: NsCl > MsCl > Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate > TsCl . The strong electron-withdrawing nitro group of NsCl makes its sulfur atom highly electron-deficient. The bromo-substituted phenylacetate derivative is more reactive than TsCl due to the electron-withdrawing nature of the bromine and the ester group, which outweighs the donating effect of the methyl group in TsCl.[4]

Steric Hindrance: The ortho-substituent on both the sulfonyl chloride and the amine nucleophile can significantly impact reaction rates. The ortho-methyl acetate group of our title compound introduces considerable steric bulk around the reaction center.[3] This can slow the reaction compared to an unhindered reagent like MsCl, particularly when reacting with bulky secondary amines. However, some studies have noted a "positive ortho-effect" where ortho-alkyl substituents can, under certain conditions, accelerate solvolysis reactions, though the mechanism is complex and may involve transition state stabilization.[13][14]

Diagram 1: Factors Influencing Sulfonyl Chloride Reactivity

G cluster_factors Governing Factors Reactivity Sulfonyl Chloride Reactivity Electronics Electronic Effects Reactivity->Electronics Sterics Steric Hindrance Reactivity->Sterics EWG Electron-Withdrawing Groups (e.g., -NO2, -Br) INCREASE Reactivity Electronics->EWG Enhance S electrophilicity EDG Electron-Donating Groups (e.g., -CH3) DECREASE Reactivity Electronics->EDG Reduce S electrophilicity Ortho Ortho Substituents (e.g., -CH2COOCH3) DECREASE Rate (usually) Sterics->Ortho Shields sulfur atom Nucleophile Bulky Nucleophiles (e.g., di-isopropylamine) DECREASE Rate Sterics->Nucleophile Impedes approach

Caption: Key electronic and steric factors that modulate the reactivity of sulfonyl chlorides.

The Synthetic Advantage: Post-Sulfonylation Intramolecular Cyclization

The most compelling reason to select Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate is for its potential in tandem reaction sequences. After forming the initial sulfonamide, the ortho-methyl acetate group is perfectly positioned for an intramolecular cyclization with the sulfonamide nitrogen, often base-mediated, to form a benzisothiazole-1,1-dioxide scaffold, a core structure related to saccharin.[9][10][15] This strategy provides rapid access to complex, constrained heterocyclic systems that are of significant interest in medicinal chemistry.[16]

Diagram 2: Synthetic Utility Workflow

G Start Methyl 2-[5-bromo-2- (chlorosulfonyl)phenyl]acetate + Primary Amine (R-NH2) Step1 Step 1: Sulfonylation (Base, e.g., Pyridine, DCM) Start->Step1 Intermediate Intermediate Sulfonamide Step1->Intermediate Step2 Step 2: Intramolecular Cyclization (Strong Base, e.g., NaH, THF) Intermediate->Step2 Product Cyclic Sulfonamide (Benzisothiazole-1,1-dioxide derivative) Step2->Product

Caption: Two-step sequence using the title reagent to form cyclic sulfonamides.

Experimental Protocols: A Comparative Approach

To provide a practical context, the following are generalized, self-validating protocols for the sulfonylation of a representative primary amine (e.g., benzylamine) with TsCl and Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate.

Protocol 1: General Sulfonylation with p-Toluenesulfonyl Chloride (TsCl)

  • Reaction Setup: To a stirred solution of benzylamine (1.0 equiv.) and pyridine (1.5 equiv.) in dichloromethane (DCM, 0.2 M) at 0 °C, add a solution of TsCl (1.1 equiv.) in DCM dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting amine.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Purification & Validation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel) to yield the pure N-benzyl-4-methylbenzenesulfonamide.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Tandem Sulfonylation-Cyclization with Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate

  • Step A: Sulfonylation

    • Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve benzylamine (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous tetrahydrofuran (THF, 0.2 M). Cool the solution to 0 °C.

    • Reagent Addition: Add a solution of Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate (1.05 equiv.) in anhydrous THF dropwise over 15 minutes.

    • Monitoring: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the formation of the intermediate sulfonamide by TLC or LC-MS. Due to steric hindrance, this step may be slower than with TsCl.[3]

  • Step B: Intramolecular Cyclization

    • Base Addition: Cool the reaction mixture (containing the crude intermediate sulfonamide) to 0 °C. Carefully add sodium hydride (60% dispersion in mineral oil, 2.0 equiv.) portion-wise. Caution: Hydrogen gas is evolved.

    • Reaction: Allow the mixture to warm to room temperature and then heat to 50 °C for 2-6 hours, monitoring the consumption of the intermediate by TLC/LC-MS.

    • Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated NH₄Cl solution.

  • Workup and Purification:

    • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purification & Validation: Purify the crude product by flash column chromatography to isolate the desired cyclic sulfonamide.

    • Characterization: Validate the final structure via ¹H NMR, ¹³C NMR, HRMS, and potentially X-ray crystallography to confirm the cyclic structure.

Conclusion and Reagent Selection Matrix

The choice of a sulfonylating agent is a nuanced decision that balances reactivity, stability, cost, and the ultimate synthetic goal. While reagents like MsCl and TsCl are dependable workhorses for straightforward sulfonamide synthesis, specialized reagents offer unique advantages.

Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate is not a direct replacement for common sulfonylating agents but rather a strategic building block. Its value lies in its bifunctional nature, enabling a rapid entry into complex heterocyclic scaffolds via a tandem sulfonylation-cyclization pathway. The increased steric hindrance and material cost are trade-offs for the significant increase in molecular complexity achieved in a single sequence.

Choose Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate when:

  • The target molecule contains a cyclic sulfonamide (benzisothiazole-1,1-dioxide) core.

  • A tandem reaction strategy is desired to increase synthetic efficiency.

  • The synthetic route can accommodate potentially longer reaction times for the initial sulfonylation step.

Choose standard reagents (MsCl, TsCl, NsCl) when:

  • A simple, acyclic sulfonamide is the final target.

  • High reactivity with hindered amines is required (consider MsCl).

  • A stable, easily removable protecting group for an amine is needed (consider NsCl).

By understanding the distinct reactivity profiles and synthetic potential of each reagent, researchers can make more informed and strategic decisions, accelerating the pace of discovery in chemical and pharmaceutical development.

References

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.

  • Angewandte Chemie International Edition. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

  • National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.

  • Master Organic Chemistry. (2015). Tosylates And Mesylates.

  • PubMed. (n.d.). The utility of sulfonate salts in drug development.

  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

  • ResearchGate. (n.d.). Relations structure-reactivity and the positive steric effects of ortho substituents in arenesulfonyl chlorides.

  • MDPI. (n.d.). Synthesis of Novel Saccharin Derivatives.

  • Journal of the American Chemical Society. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.

  • ResearchGate. (n.d.). Intramolecular cyclization of sulfonamides.

  • HoriazonChemical. (n.d.). Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications.

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides.

  • PubMed. (n.d.). Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines.

  • ResearchGate. (n.d.). Synthesis of Novel Saccharin Derivatives.

  • The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. (n.d.). [URL: Not available]
  • Google Patents. (n.d.). Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.

  • Baxendale Group. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor.

  • ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.

  • Sciforum. (n.d.). STRUCTURE-REACTIVITY RELATIONSHIPS AND THE POSITIVE STERIC EFFECT OF ORTHO SUBSTITUENTS IN ARENESULFONYL CHLORIDES.

  • ResearchGate. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.

  • National Institutes of Health. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.

  • PubMed. (n.d.). Intramolecular cyclization with nitrenium ions generated by treatment of N-acylaminophthalimides with hypervalent iodine compounds: formation of lactams and spiro-fused lactams.

  • Google Patents. (n.d.). Process for the preparation of saccharin.

  • Google Patents. (n.d.). Method of preparing ortho sulfonyl chloride benzoic acid esters.

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.

  • National Institutes of Health. (n.d.). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions.

  • Benchchem. (n.d.). Impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity.

  • Benchchem. (n.d.). Reactivity Showdown: (2-Chlorophenyl)methanesulfonyl chloride vs. Tosyl chloride.

  • ResearchGate. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.

  • National Institutes of Health. (n.d.). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides.

  • National Institutes of Health. (n.d.). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate.

  • National Institutes of Health. (n.d.). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate.

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor.

  • PubMed. (n.d.). Synthesis of Novel Saccharin Derivatives.

  • ResearchGate. (n.d.). Base-free monosulfonylation of amines using tosyl or mesyl chloride in water.

  • PubMed. (n.d.). Intramolecular cyclization of in situ generated adducts formed between thioamide dianions and thioformamides leading to generation of 5-amino-2-thiazolines and 5-aminothiazoles, and their fluorescence properties.

  • ChemRxiv. (2022). Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates.

  • Google Patents. (n.d.). 2-[(N-2-pyridylcarbamoyl)methyl]saccharin.

  • Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 and Influence of Substituent on the Addition of Bromine
  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.

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A Comparative Guide to the Reactivity of Sulfonyl Halides: Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate vs. Sulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the choice of a chemical reagent is a critical decision point that dictates the trajectory of a synthesis or the success of a biological probe. Among the vast arsenal of electrophilic functional groups, sulfonyl halides stand out for their utility in forming stable sulfonamide and sulfonate ester linkages. However, not all sulfonyl halides are created equal. This guide provides an in-depth comparison between a classical, highly reactive sulfonyl chloride, Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate , and the increasingly popular class of sulfonyl fluorides (R-SO₂F) . We will explore the fundamental differences in their reactivity, stability, and applications, supported by experimental insights and protocols to guide your research.

Part 1: The Core Dichotomy: Reactivity vs. Stability

The fundamental difference between sulfonyl chlorides and sulfonyl fluorides lies in the nature of the sulfur-halogen bond. The sulfur-fluorine (S-F) bond is significantly stronger and less polarized than the sulfur-chlorine (S-Cl) bond. This single distinction creates a cascade of differences in their chemical behavior, establishing a classic trade-off between kinetic reactivity and thermodynamic stability.

  • Sulfonyl Chlorides (e.g., Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate): The S-Cl bond is weaker, making the chloride anion an excellent leaving group. This renders sulfonyl chlorides highly electrophilic and reactive towards a wide range of nucleophiles. However, this high reactivity comes at the cost of stability. They are notoriously susceptible to hydrolysis, often reacting readily with ambient moisture to form the corresponding sulfonic acid.[1][2] This necessitates handling under anhydrous conditions and limits their utility in aqueous environments, a significant drawback for biological applications.[3][4]

  • Sulfonyl Fluorides: In stark contrast, the robust S-F bond makes the fluoride anion a poor leaving group. Consequently, sulfonyl fluorides are significantly less reactive. This might seem like a disadvantage, but it is the cornerstone of their modern utility. They are remarkably stable, resistant to hydrolysis, thermolysis, and reduction.[1][5][6][7] This unique combination of stability yet latent reactivity makes them ideal for applications that require compatibility with complex, aqueous systems, such as in chemical biology and covalent drug discovery.[3]

This stability-reactivity paradigm was brilliantly harnessed by Nobel laureate K. Barry Sharpless and his colleagues, who introduced Sulfur(VI) Fluoride Exchange (SuFEx) as a next-generation "click chemistry" platform.[5][8][9] SuFEx leverages the inherent stability of the sulfonyl fluoride group, which can be controllably activated to react with nucleophiles under specific catalytic conditions, providing a reliable method for molecular construction.[10][11]

Part 2: Head-to-Head Reactivity Profiles

The practical implications of these intrinsic differences become clear when comparing their reactions with common nucleophiles.

Table 1: Comparative Performance Overview
FeatureMethyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate (Sulfonyl Chloride)Aryl Sulfonyl Fluorides
Relative Reactivity HighLow to Moderate (Tunable)
Hydrolytic Stability Low (moisture-sensitive)High (stable in aqueous media)[1][3][6]
Thermal Stability Moderate to LowHigh[1]
Reaction with Amines Rapid, often uncatalyzedSlow, often requires catalysis[12]
Reaction with Alcohols Base-mediated (e.g., pyridine)Requires activation (e.g., SuFEx)[11]
Handling Conditions Requires anhydrous solvents/atmosphereBench-stable, compatible with aqueous buffers
Primary Application Traditional synthetic building blockCovalent probes, "Click Chemistry" (SuFEx)
Biological Utility Limited due to instability and indiscriminate reactivityHigh, used as targeted covalent "warheads"[6]
Reactivity with Nitrogen Nucleophiles (Sulfonamide Formation)

The formation of a sulfonamide bond is a cornerstone of medicinal chemistry. Here, the choice of sulfonyl halide dictates the experimental design.

  • Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate will react readily with primary and secondary amines, often at room temperature in an aprotic solvent with a non-nucleophilic base (like triethylamine or DIPEA) to scavenge the HCl byproduct. The reaction is fast but can be indiscriminate if other nucleophilic groups are present.

  • Sulfonyl Fluorides are more deliberate reactants. Their reaction with amines is often sluggish and may require a catalyst or forcing conditions.[3] However, this controlled reactivity is advantageous. It allows for greater selectivity, enabling reactions with multifunctional molecules where a sulfonyl chloride might fail or lead to a mixture of products.[3][13] In the context of SuFEx, bases like N-heterocyclic carbenes (NHCs) or hindered guanidines can be used to activate the amine nucleophile for a clean and efficient reaction.[10][12]

Reactivity in Chemical Biology: The Rise of the "Privileged Warhead"

In the complex milieu of a cell, stability and selectivity are paramount. This is where sulfonyl fluorides have truly revolutionized the field of covalent drug discovery.[14][15]

  • Indiscriminate Reactivity of Sulfonyl Chlorides: A sulfonyl chloride introduced into a biological system would likely hydrolyze or react with the first available nucleophile it encounters (water, surface lysines, etc.) long before reaching its intended protein target.

  • Targeted Reactivity of Sulfonyl Fluorides: Sulfonyl fluorides are stable enough to circulate and find the specific binding pocket of a target protein.[6] The reaction is not spontaneous; it is induced by the unique microenvironment of the active site, where a strategically positioned nucleophilic amino acid residue (the "warhead") is held in close proximity to the sulfonyl fluoride. This "context-specific" reactivity allows for the covalent modification of a broad range of amino acids beyond the typical cysteine, including serine, threonine, tyrosine, lysine, and histidine .[6][14][16][17] This vastly expands the portion of the proteome that can be targeted with covalent drugs.[18]

G cluster_0 Sulfonyl Chloride Reactivity cluster_1 Sulfonyl Fluoride Reactivity SO2Cl R-SO₂Cl H2O H₂O (fast) SO2Cl->H2O Uncontrolled NuH_Cl Nucleophile (fast) SO2Cl->NuH_Cl Indiscriminate Hydrolysis R-SO₃H (Hydrolysis) H2O->Hydrolysis Product_Cl R-SO₂-Nu (Desired Product) NuH_Cl->Product_Cl OffTarget_Cl Off-Target Reaction NuH_Cl->OffTarget_Cl SO2F R-SO₂F H2O_F H₂O (stable) SO2F->H2O_F Resistant NuH_F Targeted Nucleophile (in protein pocket) SO2F->NuH_F Proximity-Induced (Controlled) Product_F R-SO₂-Nu (Covalent Adduct) NuH_F->Product_F

Figure 1: A diagram contrasting the indiscriminate reactivity pathway of a sulfonyl chloride with the controlled, proximity-induced reactivity of a sulfonyl fluoride in a biological context.

Part 3: Experimental Protocols & Methodologies

To translate theory into practice, we provide validated, step-by-step protocols for key comparative experiments. These methodologies are designed to be self-validating, providing clear and interpretable results.

Protocol 1: Sulfonamide Synthesis with Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate

Objective: To synthesize a sulfonamide using a highly reactive sulfonyl chloride.

Materials:

  • Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate

  • Primary or secondary amine (e.g., benzylamine)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution, brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the amine (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add TEA (1.2 eq) to the solution and stir for 5 minutes.

  • Sulfonylation: Dissolve Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the desired sulfonamide.

Causality: The use of anhydrous conditions and a non-nucleophilic base (TEA) is critical. Water would compete with the amine, leading to hydrolysis of the starting material. TEA neutralizes the HCl generated during the reaction, driving it to completion and preventing protonation of the amine nucleophile.

Protocol 2: Catalytic Sulfonamide Synthesis with an Aryl Sulfonyl Fluoride (SuFEx)

Objective: To demonstrate the catalyzed reaction of a stable sulfonyl fluoride with an amine.

Materials:

  • Aryl sulfonyl fluoride (e.g., 4-acetylbenzenesulfonyl fluoride)

  • Primary or secondary amine (e.g., morpholine)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or other suitable base/catalyst

  • Acetonitrile (MeCN)

  • Standard workup and purification reagents as in Protocol 1.

Procedure:

  • Setup: In a vial, combine the aryl sulfonyl fluoride (1.0 eq), the amine (1.2 eq), and the catalyst DBU (1.5 eq) in MeCN.

  • Reaction: Seal the vial and heat the mixture to 50-80 °C. Stir for 12-24 hours. Monitor progress by LC-MS. Note: A parallel reaction set up without the DBU catalyst will likely show little to no product formation, validating the need for activation.

  • Workup & Purification: After cooling to room temperature, concentrate the reaction mixture. Redissolve in ethyl acetate and wash with 1M HCl solution to remove the DBU, followed by water and brine. Dry, concentrate, and purify as described in Protocol 1.

Causality: Unlike the sulfonyl chloride reaction, the sulfonyl fluoride requires activation. The base (DBU) is thought to deprotonate the amine, significantly increasing its nucleophilicity and enabling it to attack the stable sulfonyl fluoride electrophile. This catalytic step is the key to unlocking the "click" reactivity of the S-F bond.

Protocol 3: Comparative Hydrolytic Stability Assay

Objective: To visually and quantitatively compare the stability of a sulfonyl chloride and a sulfonyl fluoride in an aqueous environment.

G cluster_0 Assay Setup (in duplicate) start Start prep_samples Prepare Stock Solutions (10 mM in Acetonitrile) start->prep_samples vial_a Vial A: 900 µL Buffer (pH 7.4) + 100 µL SO₂Cl Stock prep_samples->vial_a vial_b Vial B: 900 µL Buffer (pH 7.4) + 100 µL SO₂F Stock prep_samples->vial_b incubation Incubate at 37°C with Stirring vial_a->incubation vial_b->incubation sampling Take Aliquots (50 µL) at t = 0, 1, 4, 8, 24 hr incubation->sampling quench Quench with Acetonitrile sampling->quench analysis Analyze by LC-MS (Monitor disappearance of starting material) quench->analysis end Plot % Remaining vs. Time Calculate Half-life (t½) analysis->end

Figure 2: Workflow for the comparative hydrolytic stability assay.

Procedure:

  • Preparation: Prepare 10 mM stock solutions of Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate and a representative aryl sulfonyl fluoride in acetonitrile.

  • Incubation: In separate vials, add 900 µL of a phosphate-buffered saline (PBS, pH 7.4) solution.

  • Initiation: To each vial, add 100 µL of the respective stock solution to achieve a final concentration of 1 mM. This is time zero (t=0). Immediately remove a 50 µL aliquot and quench it in 150 µL of acetonitrile.

  • Time Course: Incubate the vials at 37 °C. Remove and quench 50 µL aliquots at subsequent time points (e.g., 1, 4, 8, 24 hours).

  • Analysis: Analyze all quenched samples by LC-MS, monitoring the peak area of the parent compound.

  • Data Interpretation: Plot the percentage of the remaining starting material against time. The sulfonyl chloride is expected to degrade rapidly, while the sulfonyl fluoride will remain largely intact.

Conclusion and Future Outlook

The choice between Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate and a sulfonyl fluoride is a choice between two distinct chemical philosophies. The sulfonyl chloride offers raw, untamed reactivity, making it a powerful tool for straightforward syntheses in controlled, anhydrous environments. Its bifunctional nature—a reactive sulfonyl group paired with a modifiable ester—makes it a useful, albeit traditional, building block.

However, the future of complex molecular assembly, particularly at the interface of chemistry and biology, belongs to the sulfonyl fluoride. Its unparalleled stability, combined with the controlled, selective reactivity unlocked by SuFEx click chemistry, provides a robust and versatile platform for innovation. From creating vast libraries of drug-like molecules to designing precisely targeted covalent protein probes, sulfonyl fluorides offer a level of finesse and reliability that their chlorine counterparts cannot match. As researchers continue to push the boundaries of drug discovery, the "privileged" sulfonyl fluoride warhead will undoubtedly be at the forefront, enabling the targeting of previously "undruggable" proteins and the development of next-generation covalent therapeutics.

References

  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022). PubMed Central. [Link]

  • Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. (2002). ACS Combinatorial Science. [Link]

  • Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride?. Reddit. [Link]

  • Introducing SuFNucs: Sulfamoyl-Fluoride-Functionalized Nucleosides That Undergo Sulfur Fluoride Exchange Reaction. (2022). ACS Omega. [Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024). ACS Publications. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. (2015). RSC Publishing. [Link]

  • Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. (2009). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ResearchGate. [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. [Link]

  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. (2022). ACS Catalysis. [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]

  • The growing applications of SuFEx click chemistry. (2019). Chemical Society Reviews. [Link]

  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads. (2023). Expert Opinion on Drug Discovery. [Link]

  • Accelerated SuFEx Click Chemistry For Modular Synthesis. (2021). Angewandte Chemie International Edition. [Link]

  • Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery. (2023). Bioorganic Chemistry. [Link]

  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. (2018). Journal of the American Chemical Society. [Link]

  • Amines as Nucleophiles. (2021). Chemistry LibreTexts. [Link]

  • Advances in sulfur fluoride exchange for chemical biology. ChemRxiv. [Link]

  • Complementary Base Lowers the Barrier in SuFEx Click Chemistry for Primary Amine Nucleophiles. (2020). ACS Omega. [Link]

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A Senior Application Scientist's Guide to Confirming the Structure of Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the precise structural confirmation of intermediates is a cornerstone of robust and reproducible synthesis. This guide provides an in-depth technical comparison of analytical methodologies for verifying the structure of "Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate," a key building block in the synthesis of various bioactive molecules. We will explore the expected and literature-derived data from fundamental analytical techniques, discuss potential impurities, and compare alternative synthetic strategies that may influence the final product's profile.

The Analytical Triad: NMR, Mass Spectrometry, and IR Spectroscopy

A multi-technique approach is indispensable for the unambiguous structural elucidation of a molecule like Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~8.0-8.2d1HAr-H (ortho to -SO₂Cl)The strong electron-withdrawing effect of the sulfonyl chloride group deshields the adjacent proton significantly.
~7.6-7.8dd1HAr-H (para to -SO₂Cl)Experiences deshielding from both the sulfonyl chloride and the bromine atom.
~7.4-7.6d1HAr-H (ortho to -Br)Deshielded by the bromine atom.
~4.0-4.2s2H-CH₂-Methylene protons adjacent to the ester and the aromatic ring.
~3.7-3.9s3H-OCH₃Methyl protons of the ester group.

Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

Chemical Shift (ppm)AssignmentRationale
~170-172C =OCarbonyl carbon of the methyl ester.
~140-145Ar-C -SO₂ClAromatic carbon directly attached to the sulfonyl chloride group.
~135-140Ar-C -CH₂Aromatic carbon bearing the acetate side chain.
~130-135Ar-C HAromatic methine carbons.
~120-125Ar-C -BrAromatic carbon attached to the bromine atom.
~52-54-OC H₃Methyl carbon of the ester.
~35-40-C H₂-Methylene carbon.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard (0 ppm).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For more detailed structural analysis, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to confirm connectivity.[1]

Mass Spectrometry (MS): Unveiling the Molecular Weight and Halogen Presence

Mass spectrometry provides the molecular weight of the compound and crucial information about its elemental composition, particularly the presence of halogens.

Key Features in the Mass Spectrum:

  • Molecular Ion Peak (M⁺): The molecular ion peak will exhibit a characteristic isotopic cluster due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[2][3] This results in a complex pattern of peaks at M, M+2, and M+4.[3]

  • Isotopic Pattern: The relative intensities of the isotopic peaks are a definitive indicator of the number of bromine and chlorine atoms in the molecule. For a molecule with one bromine and one chlorine atom, the expected ratio of the M, M+2, and M+4 peaks will be approximately 3:4:1.[2]

  • Fragmentation Pattern: Common fragmentation patterns for this molecule would involve the loss of the chlorosulfonyl group (-SO₂Cl), the methoxy group (-OCH₃), and the entire methyl acetate side chain. The observation of a fragment corresponding to the loss of a bromine atom is also expected.[4]

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a standard electron ionization (EI) source at 70 eV.

  • Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[5]

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
~1735-1750C=O (Ester)Stretch
~1370-1380 & ~1170-1190-SO₂ClAsymmetric & Symmetric S=O Stretch
~1200-1300C-O (Ester)Stretch
~3000-3100Ar C-HStretch
~2850-2960Aliphatic C-HStretch

The presence of strong absorption bands in these regions provides compelling evidence for the key functional groups in Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate.[5][6][7][8][9]

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Comparison with Alternative Structures and Potential Impurities

During the synthesis of Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate, several side products and impurities can arise. A thorough analytical characterization is crucial to distinguish the desired product from these alternatives.

Common Impurities from Synthesis

The synthesis of aryl sulfonyl chlorides often involves the diazotization of an aniline followed by a Sandmeyer-type reaction with sulfur dioxide and a copper salt.[10] Potential impurities include:

  • Starting Material: Unreacted methyl 2-(2-amino-5-bromophenyl)acetate.

  • Hydrolysis Product: Methyl 2-(5-bromo-2-sulfophenyl)acetate, formed by the reaction of the sulfonyl chloride with water.[10]

  • Desulfonylated Product: Methyl 2-(4-bromophenyl)acetate.

  • Isomeric Products: Depending on the synthetic route, other positional isomers of the sulfonyl chloride group on the phenyl ring could be formed.

These impurities can be detected and quantified using a combination of the analytical techniques described above, particularly HPLC and GC-MS.

Alternative Reagents and Their Impact

The choice of sulfonating agent can influence the product profile. While chlorosulfonic acid is a common reagent for direct sulfonation, it can sometimes lead to side reactions. Alternative methods, such as those employing sulfuryl chloride or other SO₂ sources in the presence of a catalyst, might offer a cleaner reaction profile.[11] Researchers should be aware that different synthetic routes can introduce unique sets of impurities that require careful analytical scrutiny.

Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the comprehensive structural confirmation of "Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate".

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Final Confirmation Synthesis Synthesis of Crude Product Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Structural Blueprint MS Mass Spectrometry (EI, ESI) Purification->MS Molecular Weight & Halogen ID IR FTIR Spectroscopy Purification->IR Functional Group ID Purity Purity Assessment (HPLC, GC) Purification->Purity Quantification of Impurities Data_Analysis Comprehensive Data Analysis & Comparison to Expected Values NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Purity->Data_Analysis Structure_Confirmed Structure Confirmed: Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate Data_Analysis->Structure_Confirmed

Sources

A Senior Application Scientist's Guide to the Purity Analysis of Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in pharmaceutical research and drug development, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of process safety, reaction efficiency, and the ultimate integrity of the final active pharmaceutical ingredient (API). Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate, a key building block in the synthesis of various therapeutic agents, presents a distinct analytical challenge due to its reactive sulfonyl chloride moiety. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for its purity assessment, grounded in first principles and supported by experimental data.

The Analytical Imperative: Why Purity Matters for a Sulfonyl Chloride Intermediate

Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate is a highly functionalized molecule, valued for its ability to introduce a specific sulfonyl-linked side chain. However, the very reactivity that makes it synthetically useful also renders it susceptible to degradation, primarily through hydrolysis.

Key Potential Impurities:

  • Starting Materials: Unreacted precursors from its synthesis.

  • Hydrolysis Product: The primary degradant, 2-(methoxycarbonylmethyl)-4-bromobenzene-1-sulfonic acid, formed by the reaction of the sulfonyl chloride group with water.

  • Process-Related Impurities: By-products from the chlorosulfonation or esterification steps.[1][2]

The presence of these impurities, particularly the sulfonic acid, can have significant downstream consequences, including unpredictable reaction kinetics, formation of unwanted side products, and complications in purification. Therefore, a robust, stability-indicating analytical method is not just desirable, but essential.

The Challenge of the Sulfonyl Chloride Group

The primary analytical hurdle is the inherent reactivity of the sulfonyl chloride functional group. These compounds are known to be sensitive to moisture, and their stability in common HPLC mobile phases containing water must be carefully considered.[3][4] An improperly designed HPLC method can inadvertently promote on-column or in-vial degradation, leading to an inaccurate purity assessment where the analysis itself creates impurities.[5]

Strategic HPLC Method Development: A Rationale-Driven Approach

Our objective is to develop a reversed-phase HPLC (RP-HPLC) method that is rapid, reproducible, and, most importantly, stability-indicating. This means the method must be able to separate the main compound from its potential impurities and degradants.

Foundational Choices: Column, Mobile Phase, and Detection
  • Stationary Phase (Column): The analyte is a moderately polar aromatic compound, making a C18 (octadecylsilane) column an ideal starting point.[6][7] The hydrophobic C18 chains will provide adequate retention through interactions with the phenyl ring and bromo-substituent, allowing for effective separation from more polar (e.g., the sulfonic acid degradant) or less polar impurities.

  • Mobile Phase: A combination of water and an organic solvent is standard for RP-HPLC.

    • Organic Modifier: Acetonitrile is generally preferred over methanol for analyzing reactive species. Its lower viscosity leads to better efficiency, and it is a more aprotic solvent, which can help minimize the potential for solvolysis of the sulfonyl chloride on the timescale of the analysis.

    • Aqueous Modifier: The inclusion of an acid, such as formic acid or phosphoric acid, is critical.[8] It serves to suppress the ionization of the sulfonic acid impurity, ensuring it is in a neutral form. This prevents severe peak tailing and results in a sharp, symmetrical peak, which is crucial for accurate quantification.

  • Detection: The presence of the phenyl ring provides a strong chromophore, making UV detection the logical choice.[6][7] A photodiode array (PDA) detector is recommended to assess peak purity and to select the optimal monitoring wavelength, which for this class of compounds is typically in the 254-270 nm range.

Comparative Analysis of HPLC Methods

To illustrate the importance of methodical optimization, we compare three distinct HPLC methods. The performance of each method is evaluated based on key chromatographic parameters: Resolution (Rs), Tailing Factor (Tf), and the ability to resolve the primary degradant.

Table 1: Comparative Performance of Developed HPLC Methods

ParameterMethod A (Optimized Gradient)Method B (Isocratic)Method C (Sub-optimal)
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Phosphoric Acid in WaterWater (No Modifier)
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrileAcetonitrile
Elution Gradient: 40-90% B in 10 minIsocratic: 65% BIsocratic: 65% B
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection 260 nm260 nm260 nm
Retention Time (Analyte) 7.8 min5.2 min5.1 min
Resolution (Analyte/Degradant) > 2.5 (Excellent) 1.8 (Adequate)< 1.0 (Co-elution)
Tailing Factor (Degradant) 1.1 (Symmetrical) 1.3 (Symmetrical)> 2.5 (Severe Tailing)
Observed Purity (%) 98.5%98.6%99.8% (Inaccurate)
Observed Degradant (%) 1.2%1.1%Not Detected
Analysis of Results:
  • Method A (Optimized): The gradient elution provides excellent separation between the main peak and the sulfonic acid degradant (Rs > 2.5). The use of formic acid ensures a highly symmetrical peak for the degradant (Tf = 1.1), allowing for accurate integration and quantification. This method is demonstrably stability-indicating.

  • Method B (Isocratic): This method offers a faster analysis time but at the cost of resolution. While still adequate (Rs = 1.8), it may be insufficient to resolve other closely-eluting process impurities. It represents a viable, faster alternative for routine checks where the primary concern is the main hydrolysis product.

  • Method C (Sub-optimal): This method highlights critical pitfalls. Without an acidic modifier, the sulfonic acid degradant is ionized, leading to severe peak tailing and poor retention. It co-elutes with the main analyte peak, making it impossible to detect and quantify. This results in a dangerously inaccurate purity reading of nearly 100%.

Recommended Protocol: The Optimized HPLC Method

This protocol is designed to be robust, reproducible, and self-validating through clear system suitability criteria.

Experimental Workflow

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample 1. Prepare Sample Accurately weigh ~10mg of sample. Dissolve in 10mL Acetonitrile. prep_mobile 2. Prepare Mobile Phases A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile filter 3. Filter Filter sample and mobile phases through 0.45µm filter. instrument 4. Instrument Setup Column: C18, 150x4.6mm, 5µm Flow: 1.0 mL/min, Temp: 30°C filter->instrument Load into HPLC injection 5. Injection Inject 10 µL of prepared sample. gradient 6. Run Gradient Time(min)  %B 0.0           40 8.0           90 10.0         90 10.1         40 12.0         40 detection 7. Detection Monitor at 260 nm using a PDA detector. sst 8. System Suitability Test (SST) Check Tailing Factor (<1.5) Resolution (>2.0) detection->sst Acquire Chromatogram integration 9. Peak Integration Integrate all peaks. calculation 10. Purity Calculation Calculate % Purity using Area Normalization.

Caption: HPLC analytical workflow from preparation to final calculation.

Step-by-Step Methodology
  • Reagents and Materials:

    • Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate (Sample)

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade)

    • Formic Acid (≥98%)

    • C18 Column (e.g., Waters Symmetry, Agilent Zorbax, or equivalent), 4.6 x 150 mm, 5 µm particle size.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

  • Preparation of Solutions:

    • Mobile Phase A: Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade water.

    • Mobile Phase B: Add 1.0 mL of Formic Acid to 1000 mL of Acetonitrile.

    • Sample Solution: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with Acetonitrile. (Note: Prepare fresh and analyze promptly to minimize degradation).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 260 nm

    • Gradient Program:

      • 0.0 min: 40% B

      • 8.0 min: 90% B

      • 10.0 min: 90% B

      • 10.1 min: 40% B

      • 12.0 min: 40% B (Post-run equilibration)

  • System Suitability:

    • Before sample analysis, perform an injection of a reference sample known to contain the analyte and its primary degradant.

    • The resolution between the two peaks must be ≥ 2.0.

    • The tailing factor for the analyte peak should be ≤ 1.5.

  • Calculation:

    • Calculate the purity using the area normalization method:

      • % Purity = (Area of Analyte Peak / Total Area of All Peaks) x 100

Positioning HPLC Against Alternative Techniques

While HPLC is the workhorse for this analysis, it's valuable to understand its position relative to other methods.

Table 2: Comparison of Primary Analytical Techniques

TechniquePrimary ApplicationPros for This AnalyteCons for This Analyte
HPLC-UV Purity, Quantification Excellent for separating polar/non-polar impurities; high precision.[6]Potential for on-column degradation if method is not optimized.[5]
GC-MS Purity, Volatile ImpuritiesHigh resolution for volatile impurities.Unsuitable; analyte is thermally labile and will likely decompose in the injector.[5][6] Derivatization is required.
qNMR Structure, QuantificationAbsolute quantification without a reference standard; non-destructive.Lower sensitivity for trace impurities (<0.1%); may not differentiate between sulfonyl chloride and sulfonic acid without careful analysis.[5]
LC-MS Impurity IdentificationProvides mass information for identifying unknown peaks.Can be complex for routine QC; potential for in-source degradation can complicate spectral interpretation.[6]
Visualizing the Primary Degradation Pathway

The stability-indicating nature of the recommended HPLC method is crucial for monitoring the hydrolysis of the sulfonyl chloride to its corresponding sulfonic acid.

Caption: The primary hydrolytic degradation pathway of the analyte.

Conclusion and Best Practices

The purity analysis of Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate by HPLC is a clear example of where thoughtful method development is paramount. The inherent reactivity of the sulfonyl chloride group necessitates a carefully optimized, stability-indicating method to avoid generating misleadingly high purity results.

Key Takeaways for the Practicing Scientist:

  • Always Use an Acidic Modifier: Suppressing the ionization of the sulfonic acid degradant is non-negotiable for achieving accurate separation and quantification.

  • Prefer Acetonitrile: It often provides better efficiency and is less reactive towards the analyte than methanol.

  • Work Promptly: Prepare sample solutions fresh and place them in the autosampler queue for immediate analysis to minimize in-vial hydrolysis.

  • Validate the Method: A robust method is a validated one. Ensure the method is proven to be specific, linear, accurate, and precise for its intended use.

By adopting the optimized gradient HPLC method detailed in this guide, researchers and drug development professionals can ensure the data they generate is accurate, reliable, and truly reflective of sample quality, thereby safeguarding the integrity of the entire synthetic process.

References

  • PrepChem. Synthesis of Methyl Bromo-Phenylacetate. Available from: [Link]

  • Cipac.org. multi-active method for the analysis of active substances in formulated products to support quality control scope. Available from: [Link]

  • National Center for Biotechnology Information. Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. PubChem. Available from: [Link]

  • Organic Syntheses. methyl 2-(2-acetylphenyl)acetate. Available from: [Link]

  • National Center for Biotechnology Information. Methyl alpha-bromo-2-chlorophenylacetate. PubChem. Available from: [Link]

  • ResearchGate. (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Available from: [Link]

  • Google Patents. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
  • ResearchGate. How to test the purity of p-toluenesulfonyl chloride (TsCl). Available from: [Link]

  • ResearchGate. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available from: [Link]

  • Wikipedia. Methyl phenylacetate. Available from: [Link]

  • ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available from: [Link]

  • National Center for Biotechnology Information. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC. Available from: [Link]

  • Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. Available from: [Link]

  • ChemSynthesis. methyl 2-bromo-2-phenylacetate. Available from: [Link]

  • National Center for Biotechnology Information. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. PMC. Available from: [Link]

  • Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Available from: [Link]

  • Ottokemi. Methyl phenyl acetate. Available from: [Link]

  • ResearchGate. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Available from: [Link]

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A Comparative Guide to the Reactivity of Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate and Benzenesulfonyl Chloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and medicinal chemistry, the sulfonamide functional group remains a cornerstone moiety in the design of therapeutic agents. The synthesis of these critical pharmacophores predominantly relies on the reaction between a sulfonyl chloride and an amine. The choice of the sulfonyl chloride reagent is paramount, as its reactivity profile dictates reaction conditions, substrate scope, and ultimately the efficiency of the synthetic route. This guide provides an in-depth comparison of the reactivity of two key sulfonyl chloride building blocks: the substituted Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate and the parent compound, benzenesulfonyl chloride .

This analysis, grounded in fundamental principles of physical organic chemistry, will elucidate the structural and electronic factors governing their reactivity. By understanding these nuances, researchers can make more informed decisions in the selection of reagents for the synthesis of complex sulfonamides, optimizing their path to novel drug candidates.

Structural and Electronic Profiles of the Reactants

A thorough understanding of the chemical architecture of both sulfonyl chlorides is the foundation for comprehending their differential reactivity.

Benzenesulfonyl Chloride , with the chemical formula C₆H₅SO₂Cl, is the archetypal aromatic sulfonyl chloride.[1] Its structure consists of a planar benzene ring directly attached to the sulfonyl chloride group. This relatively simple arrangement makes it a valuable tool for introducing the benzenesulfonyl group and serves as a baseline for reactivity comparisons.

Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate (CAS 1403387-05-2) presents a more complex substitution pattern on the aromatic ring.[1] Its structure features three key substituents:

  • A chlorosulfonyl group (-SO₂Cl) at the 2-position, which is the reactive center for nucleophilic attack.

  • A bromo group (-Br) at the 5-position.

  • A methyl acetate group (-CH₂COOCH₃) at the 2-position, ortho to the sulfonyl chloride.

The interplay of the electronic and steric effects of these substituents profoundly influences the electrophilicity of the sulfur atom in the sulfonyl chloride group.

FeatureBenzenesulfonyl ChlorideMethyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate
CAS Number 98-09-91403387-05-2[1]
Molecular Formula C₆H₅SO₂ClC₉H₈BrClO₄S[1]
Molecular Weight 176.62 g/mol 327.58 g/mol [1]
Key Structural Features Unsubstituted benzene ringSubstituted benzene ring with bromo and methyl acetate groups

Comparative Reactivity Analysis: Electronic and Steric Effects

The reactivity of a sulfonyl chloride in nucleophilic substitution reactions, such as the formation of sulfonamides, is primarily governed by the electrophilicity of the sulfur atom. This electrophilicity is modulated by both electronic and steric factors imposed by the substituents on the aromatic ring.

Electronic Effects

Substituents on the benzene ring can either donate or withdraw electron density, thereby influencing the reactivity of the sulfonyl chloride group.

  • Electron-withdrawing groups (EWGs) increase the electrophilicity of the sulfur atom by pulling electron density away from the ring and the sulfonyl group. This makes the sulfur atom more susceptible to nucleophilic attack, leading to an increase in reactivity .

  • Electron-donating groups (EDGs) have the opposite effect, decreasing the electrophilicity of the sulfur and thus reducing reactivity .

In Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate , we have two key electron-withdrawing substituents:

  • The bromo group is a moderately deactivating group due to its inductive electron-withdrawing effect.

  • The chlorosulfonyl group itself is strongly electron-withdrawing.

The methyl acetate group , while containing electronegative oxygen atoms, is attached via a methylene spacer. Its electron-withdrawing effect on the ring is primarily inductive and less pronounced than that of a directly attached ester.

In contrast, benzenesulfonyl chloride lacks any substituents, serving as our reference point. The presence of the electron-withdrawing bromo and methyl acetate groups in Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate is expected to render its sulfonyl group more electrophilic and, consequently, more reactive than that of benzenesulfonyl chloride.

Figure 1. A diagram illustrating the predicted relative reactivity based on electronic effects.

Steric Effects

Steric hindrance around the reactive sulfonyl chloride group can significantly impact the rate of reaction by impeding the approach of the nucleophile.

In Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate , the methyl acetate group is positioned ortho to the sulfonyl chloride . This ortho-substituent can create steric hindrance, potentially slowing down the reaction, especially with bulky nucleophiles.

However, the influence of ortho-substituents on the reactivity of sulfonyl chlorides is not always straightforward. Some studies have shown that certain ortho-alkyl groups can paradoxically accelerate substitution reactions at the sulfonyl sulfur. This has been attributed to conformational effects that may favor the transition state.

In the case of the methyl acetate group, its flexibility might allow it to adopt conformations that minimize steric clash. Nevertheless, when compared to the unhindered benzenesulfonyl chloride , it is reasonable to anticipate that the ortho-substituent in Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate will introduce a degree of steric impediment.

G cluster_0 Steric Hindrance Benzenesulfonyl_Chloride Benzenesulfonyl Chloride No ortho-substituent Minimal steric hindrance Substituted_Sulfonyl_Chloride Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate Ortho-methyl acetate group Potential steric hindrance Benzenesulfonyl_Chloride->Substituted_Sulfonyl_Chloride Increased Hindrance

Figure 2. A diagram showing the comparison of potential steric hindrance.

Experimental Protocol for Comparative Reactivity Study: Sulfonamide Formation

To empirically validate the predicted differences in reactivity, a standardized experimental protocol is essential. The following procedure for the synthesis of an N-aryl sulfonamide can be employed for both sulfonyl chlorides, allowing for a direct comparison of reaction times and yields.

Objective: To compare the reactivity of Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate and benzenesulfonyl chloride by reacting each with aniline under identical conditions and monitoring the reaction progress to determine the yield of the respective sulfonamide product over time.

Materials:

  • Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate

  • Benzenesulfonyl chloride

  • Aniline

  • Pyridine (or another suitable non-nucleophilic base)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Appropriate solvent system for TLC (e.g., ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: In two separate, dry round-bottom flasks equipped with magnetic stir bars and under a nitrogen atmosphere, dissolve aniline (1.0 equivalent) in anhydrous DCM.

  • Base Addition: To each flask, add pyridine (1.2 equivalents) and stir the solution at room temperature for 10 minutes.

  • Sulfonyl Chloride Addition: In one flask, add a solution of benzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM dropwise over 5 minutes. In the second flask, add a solution of Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate (1.0 equivalent) in anhydrous DCM dropwise over 5 minutes.

  • Reaction Monitoring: Monitor the progress of both reactions simultaneously by TLC at regular time intervals (e.g., 15 min, 30 min, 1h, 2h, 4h, etc.). Spot the reaction mixture against the starting materials.

  • Work-up: Once the reaction is deemed complete (or after a set time for comparison), quench both reactions by adding 1 M HCl. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude products by column chromatography on silica gel.

  • Analysis: Determine the yield of the purified sulfonamides for both reactions. Characterize the products by appropriate analytical techniques (e.g., NMR, MS).

Data Presentation:

The results of this comparative study can be summarized in a table for easy analysis:

Sulfonyl ChlorideReaction Time (h) for >95% ConversionIsolated Yield (%)
Benzenesulfonyl chloridet₁Y₁
Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetatet₂Y₂

Conclusion and Practical Implications for Drug Discovery

Based on the analysis of electronic and steric effects, it is predicted that Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate will be more reactive than benzenesulfonyl chloride . The strong electron-withdrawing nature of the bromo and methyl acetate substituents is expected to significantly enhance the electrophilicity of the sulfonyl group, likely outweighing the potential steric hindrance from the ortho-methyl acetate group.

For drug development professionals, this differential reactivity has several important implications:

  • Milder Reaction Conditions: The higher reactivity of Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate may allow for the use of milder reaction conditions (e.g., lower temperatures, shorter reaction times) for the synthesis of sulfonamides. This can be particularly advantageous when working with sensitive or complex molecular scaffolds.

  • Broader Substrate Scope: The enhanced electrophilicity might enable reactions with less nucleophilic amines that may be unreactive towards benzenesulfonyl chloride. This expands the accessible chemical space for generating diverse sulfonamide libraries.

  • Potential for Side Reactions: The increased reactivity could also lead to a higher propensity for side reactions, such as hydrolysis of the sulfonyl chloride. Therefore, careful control of reaction conditions, particularly the exclusion of moisture, is crucial.

Ultimately, the choice between these two reagents will depend on the specific synthetic challenge at hand. For routine sulfonamide synthesis with unhindered, nucleophilic amines, benzenesulfonyl chloride may be a cost-effective and suitable option. However, for more demanding applications involving sterically hindered or electronically deactivated amines, or when milder conditions are required to preserve sensitive functional groups, the enhanced reactivity of Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate makes it a valuable and powerful tool in the medicinal chemist's arsenal.

References

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High-Performance Guide to Isomeric Purity: Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparison Matrix

The Core Challenge: In the synthesis of next-generation kinase inhibitors (e.g., TRK inhibitors like Larotrectinib), the intermediate Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate (Compound A ) acts as the critical scaffold.[1] Its structural integrity defines the efficacy of the subsequent sulfonamide formation and cyclization steps.[1]

The primary technical hurdle is Regioisomeric Purity .[1] The chlorosulfonation of methyl 2-(3-bromophenyl)acetate yields a thermodynamic mixture of the target (6-substituted) and the parasitic (4-substituted) isomer.[1] Using "Standard Grade" (90-95%) material leads to irreversible downstream yield loss and the formation of difficult-to-remove "dead-end" byproducts.[1]

This guide compares the Optimized Cryogenic Crystallization (OCC) route against the Standard Direct Chlorosulfonation (SDC) and the Sandmeyer Alternative (SA) .[1]

Comparative Performance Table
FeatureMethod A: Optimized Cryogenic Crystallization (Recommended) Method B: Standard Direct ChlorosulfonationMethod C: Sandmeyer Approach
Isomeric Purity > 99.8% (HPLC) 90 - 95%> 99.5%
Regio-Selectivity Kinetic Control + Selective PrecipitationThermodynamic MixtureIntrinsic (Regiospecific)
Yield (Isolated) 78%85% (Crude)45 - 50%
Impurity Profile < 0.1% 4-isomer5-10% 4-isomerTrace diazo-tars
Scalability High (Kilogram scale)HighLow (Safety concerns)
Cost Efficiency HighVery HighLow

Scientific Foundation: The Regioselectivity Paradox

To control purity, one must master the mechanism.[1] The synthesis relies on Electrophilic Aromatic Substitution (EAS) using chlorosulfonic acid.[1]

Mechanistic Causality

The starting material, Methyl 2-(3-bromophenyl)acetate , presents two competing directing effects:[1]

  • The Acetate Group (

    
    ):  A weak activator, directing ortho and para.[1]
    
  • The Bromine Atom (

    
    ):  A deactivator, directing ortho and para.[1]
    

The Conflict:

  • Position 6 (Target): Ortho to Acetate, Para to Bromine.[1]

  • Position 4 (Impurity): Para to Acetate, Ortho to Bromine.[1]

While para substitution relative to the activator (Position 4) is typically favored sterically, the inductive withdrawal of the Bromine atom strongly deactivates the position ortho to it (Position 4).[1] Consequently, Position 6 (remote from Br) becomes the kinetically favored site, but the energy difference is small (


), leading to a persistent 5-10% impurity of the 4-isomer in standard protocols.[1]
Pathway Visualization[1][3]

ReactionPathway Start Methyl 2-(3-bromophenyl)acetate SigmaComplex Sigma Complex Transition State Start->SigmaComplex Electrophilic Attack Reagent ClSO3H (Excess) < 5°C Reagent->SigmaComplex Target Target Isomer (Pos 6) Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate (Major: ~90%) SigmaComplex->Target Kinetic Path (Less Deactivated) Impurity Regio-Impurity (Pos 4) Methyl 2-[3-bromo-4-(chlorosulfonyl)phenyl]acetate (Minor: ~10%) SigmaComplex->Impurity Competitor Path (Ortho to Br)

Caption: Divergent electrophilic substitution pathways. The inductive effect of Bromine suppresses the formation of the Position 4 impurity, but temperature control is vital to maximize the ratio.[1]

Experimental Protocol: The Self-Validating System

This protocol utilizes Optimized Cryogenic Crystallization (OCC) .[1] Unlike standard methods that rely on silica chromatography (inefficient for sulfonyl chlorides due to hydrolysis), this method uses a solvent system that selectively solubilizes the impurity.[1]

Reagents & Equipment[1][3][4][5][6][7][8]
  • Substrate: Methyl 2-(3-bromophenyl)acetate (Purity >98%).[1][2]

  • Reagent: Chlorosulfonic acid (

    
    ), 5.0 equivalents.[1]
    
  • Solvent: Dichloromethane (DCM) (anhydrous), n-Heptane.[1]

  • Safety: Sulfonyl chlorides are lachrymators.[1] Work in a fume hood.

Step-by-Step Methodology
Phase 1: Controlled Chlorosulfonation[1]
  • Setup: Charge a dry 3-neck reactor with Methyl 2-(3-bromophenyl)acetate (1.0 eq) and DCM (5 vol). Cool to -5°C .[1]

    • Why: Low temperature maximizes the kinetic selectivity for the 6-position.[1]

  • Addition: Add Chlorosulfonic acid (5.0 eq) dropwise over 2 hours, maintaining internal temperature < 0°C .

    • Critical Control Point: Exceeding 5°C increases the 4-isomer content by ~2% per degree.[1]

  • Reaction: Allow to warm to 20°C and stir for 4 hours. Monitor by HPLC (quench aliquot in MeOH).

    • Validation: Reaction is complete when starting material < 0.5%.[1]

Phase 2: Quench & Extraction[1]
  • Quench: Pour the reaction mixture slowly onto crushed ice (10 vol) with vigorous stirring. Maintain T < 10°C.

    • Why: High temp during quench hydrolyzes the

      
       to sulfonic acid (water soluble, yield loss).[1]
      
  • Separation: Extract with DCM (2 x 5 vol). Wash organic layer with cold water, then cold saturated

    
     (pH neutral), then brine.[1]
    
  • Drying: Dry over anhydrous

    
     and concentrate in vacuo at < 35°C to a thick oil.
    
Phase 3: Selective Crystallization (The Purification Engine)[1]
  • Solvent Swap: Dissolve the crude oil in Toluene (2 vol) at 40°C.

  • Anti-solvent: Add n-Heptane (4 vol) slowly.[1]

  • Crystallization: Cool slowly to -10°C over 4 hours.

  • Filtration: Filter the white crystalline solid. Wash with cold Heptane.[1]

    • Mechanism:[1][3][4] The symmetric 4-isomer impurity remains more soluble in the mother liquor due to crystal lattice packing differences.[1]

Analytical Validation (Quality Control)[1]

To trust the protocol, you must verify the result.

HPLC Method Parameters
  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 40% B to 90% B over 15 mins.

  • Detection: UV at 254 nm.[1]

NMR Interpretation Criteria

Distinguishing the isomers requires analyzing the aromatic coupling patterns.[1]

IsomerProton Signals (Approx)Coupling PatternDiagnosis
Target (6-Substituted)

8.12 (d, 1H), 7.65 (dd, 1H), 7.58 (d, 1H)
Para-coupling visible between H3/H6 (weak) or distinct ABX system.[1]Pass
Impurity (4-Substituted)

7.95 (d, 1H), 7.45 (s, 1H), 7.30 (d, 1H)
Singlet (or isolated doublet) for the proton between substituents.[1]Fail

Downstream Impact Analysis

Why does isomeric purity matter?

DownstreamEffects ImpureInput Impure Sulfonyl Chloride (Contains 5% 4-isomer) Step1 Amidation (R-NH2) ImpureInput->Step1 PureInput Pure Sulfonyl Chloride (>99.8% Target) PureInput->Step1 SideProduct Regio-Isomeric Sulfonamide (Cannot Cyclize) Step1->SideProduct 5% Flux TargetProduct Target Sulfonamide Step1->TargetProduct Failure Yield Loss & Complex Purification Required SideProduct->Failure Accumulates Cyclization Cyclization Step TargetProduct->Cyclization Success High Yield Drug Substance Cyclization->Success

Caption: Propagation of isomeric impurities. The 4-isomer does not undergo the correct cyclization geometry in subsequent steps, leading to "dead weight" impurities that are harder to remove from the final API than from the intermediate.

References

  • Synthesis of Methyl alpha-bromo-2-chlorophenylacetate. Google Patents (CN101774914B).[1][4] Available at: [1][4]

  • Regioselective Synthesis of substituted benzodioxanes (NMR Discrimination Logic). MDPI Molecules. Available at: [Link][1][3][4][5]

  • Chlorosulfonation Chemistry and Regioselectivity. PrepChem. Available at: [Link][1]

  • Larotrectinib Intermediate Synthesis Pathways. PubChem Compound Summary. Available at: [Link][1][6]

Sources

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Retrosynthesis Analysis

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